2-Isopropyl-5-nitroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEVGYZHNPSPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597065 | |
| Record name | 5-Nitro-2-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132475-93-5 | |
| Record name | 5-Nitro-2-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Isopropyl-5-nitroaniline CAS number 132475-93-5
An In-depth Technical Guide to 2-Isopropyl-5-nitroaniline
Abstract
This technical guide offers a comprehensive overview of this compound (CAS No. 132475-93-5), a substituted aniline derivative of interest in synthetic organic chemistry. As a functionalized aromatic compound, it serves as a versatile intermediate for further chemical elaboration.[1] This document provides an in-depth analysis of its physicochemical properties, spectroscopic signature, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its handling, safety, and potential applications in research and development. The content herein is curated for an audience of researchers, medicinal chemists, and professionals in drug development, emphasizing the practical and theoretical considerations for utilizing this compound.
Molecular Profile and Physicochemical Properties
This compound, also known by its IUPAC name 5-nitro-2-propan-2-ylaniline, is a dark red oil at room temperature.[2][3] Its structure is characterized by an aniline core substituted with an isopropyl group ortho to the amine and a nitro group meta to the amine. This specific arrangement of an electron-donating group (amine), a bulky alkyl group (isopropyl), and a strong electron-withdrawing group (nitro) imparts distinct reactivity and physical properties to the molecule, making it a valuable building block in organic synthesis.[1][4]
Caption: Chemical structure of this compound.
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 132475-93-5 | [2][5] |
| Molecular Formula | C₉H₁₂N₂O₂ | [3][4] |
| Molecular Weight | 180.20 g/mol | [3][4] |
| Appearance | Dark red oil | [2] |
| XLogP3 | 2.6 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Storage Conditions | Room temperature, sealed in dry conditions | [4][6] |
Spectroscopic Characterization
Full characterization of synthesized this compound requires a suite of spectroscopic techniques. Published data provides confirmation via ¹H NMR and mass spectrometry.
| Technique | Data | Source |
| ¹H NMR | (300 MHz, CDCl₃): δ 7.60 (dd, J = 8.1, 2.7 Hz, 1H), 7.50 (d, J = 2.7 Hz, 1H), 7.23 (d, J = 8.7 Hz, 1H), 2.91 (sept, J = 6.6 Hz, 1H), 1.28 (d, J = 6.9 Hz, 6H) | [2][7] |
| Mass Spectrometry | (m/z): 181 [M+H]⁺ | [2] |
Expert Interpretation of ¹H NMR Data:
-
The signals between 7.23 and 7.60 ppm are characteristic of protons on a substituted benzene ring. The distinct splitting patterns (doublet of doublets, doublet) are consistent with the 1,2,4-trisubstitution pattern.
-
The septet at 2.91 ppm is indicative of the methine (CH) proton of the isopropyl group, which is split by the six adjacent methyl protons.
-
The doublet at 1.28 ppm, integrating to 6H, corresponds to the two equivalent methyl (CH₃) groups of the isopropyl substituent.
For unambiguous structural confirmation, further analysis using ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is strongly recommended.
Synthesis Protocol and Mechanistic Discussion
The synthesis of this compound is achieved via electrophilic aromatic substitution (nitration) of 2-isopropylaniline.[2] The following protocol is a self-validating system that provides a reliable method for obtaining the target compound, albeit in a modest yield as reported.
***dot graph [fontname="Arial", fontsize=12]; node [fontname="Arial", fontsize=12, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#4285F4"];
start [label="Start: 2-Isopropylaniline in conc. HCl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Cool to 0 °C in Ice Bath"]; step2 [label="Slowly Add 70% HNO₃ (Nitrating Agent)"]; step3 [label="Stir at 0 °C for 30 min"]; step4 [label="Quench Reaction in Ice Water"]; step5 [label="Extract with Ethyl Acetate (EtOAc)"]; step6 [label="Wash Organic Layer with Sat. NaHCO₃"]; step7 [label="Concentrate by Evaporation"]; step8 [label="Purify via Silica Gel Column Chromatography\n(Eluent: EtOAc/Hexane 3:7)"]; end [label="Product: this compound (Dark Red Oil)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> end;
References
- 1. 132475-93-5|2-异丙基-5-硝基苯胺|this compound|-范德生物科技公司 [bio-fount.com]
- 2. This compound | 132475-93-5 [chemicalbook.com]
- 3. This compound | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS:132475-93-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. piochem.com [piochem.com]
- 7. This compound(132475-93-5) 1H NMR [m.chemicalbook.com]
2-Isopropyl-5-nitroaniline molecular structure and IUPAC name
This guide provides a comprehensive technical overview of 2-isopropyl-5-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and chemical properties, synthesis, and potential applications, with a focus on its relevance in medicinal chemistry.
Introduction: The Strategic Importance of Nitroaromatic Compounds
Nitroaromatic compounds are a cornerstone in the synthesis of a vast array of industrial and pharmaceutical molecules. The nitro group, a powerful electron-withdrawing moiety, significantly influences a molecule's reactivity and biological activity.[1][2][3] Its presence can be a precursor to an amino group, a common pharmacophore, and can modulate the physicochemical properties of a compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. This compound, with its specific substitution pattern, presents a unique combination of steric and electronic features, making it a valuable building block for targeted synthesis.
Molecular Structure and Nomenclature
A precise understanding of a molecule's structure is fundamental to predicting its reactivity and interactions. This section details the molecular architecture and formal naming conventions for this compound.
IUPAC Name and Synonyms
The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 5-nitro-2-propan-2-ylaniline .[4]
Common synonyms for this compound include:
Molecular Structure and Representation
The molecular structure consists of an aniline ring substituted with an isopropyl group at position 2 and a nitro group at position 5.
Caption: 2D representation of the this compound molecular structure.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, formulation, and biological activity.
| Property | Value | Source |
| CAS Number | 132475-93-5 | [4][5][6] |
| Molecular Formula | C₉H₁₂N₂O₂ | [4][6] |
| Molecular Weight | 180.20 g/mol | [4][6] |
| Appearance | Dark red oil | [5] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [6] |
Synthesis and Purification
The synthesis of this compound is a critical process for its availability in research and development. A common laboratory-scale synthesis involves the nitration of 2-isopropylaniline.[5]
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of this compound.[5]
-
Reaction Setup: A solution of 2-isopropylaniline (1.0 eq) is dissolved in concentrated hydrochloric acid. The mixture is cooled to 0°C in an ice bath.
-
Nitration: 70% nitric acid (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature at 0°C. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.
-
Reaction Monitoring: The reaction mixture is stirred at 0°C for 30 minutes.
-
Workup: The reaction is quenched by pouring the mixture into ice water. The aqueous phase is then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic phase is then concentrated, and the residue is purified by silica gel column chromatography.
Spectroscopic Characterization
Structural elucidation and purity assessment are paramount. Spectroscopic data provides definitive confirmation of the synthesized molecule's identity.
-
¹H NMR (CDCl₃, 300 MHz): δ 7.60 (dd, J = 8.1, 2.7 Hz, 1H), 7.50 (d, J = 2.7 Hz, 1H), 7.23 (d, J = 8.7 Hz, 1H), 2.91 (sept, J = 6.6 Hz, 1H), 1.28 (d, J = 6.9 Hz, 6H).[5]
-
Mass Spectrum (m/z): 181 (M + H)⁺.[5]
Applications in Drug Development and Medicinal Chemistry
Nitroaniline derivatives are valuable intermediates in the synthesis of pharmaceuticals.[2][7] The nitro group can be readily reduced to an amine, which can then be further functionalized. The specific substitution pattern of this compound offers a scaffold for the synthesis of a variety of bioactive molecules.
Role as a Synthetic Building Block
The presence of three distinct functional handles—the amino group, the nitro group, and the aromatic ring—allows for a range of chemical transformations.
Caption: Potential synthetic transformations of this compound.
The isopropyl group provides steric bulk, which can influence the regioselectivity of subsequent reactions and can also play a role in the binding of the final molecule to its biological target. The relative positions of the amino and nitro groups allow for the synthesis of various heterocyclic systems after reduction of the nitro group.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) for this compound.[8] As with all nitroaromatic compounds, appropriate personal protective equipment should be used, and the compound should be handled in a well-ventilated area.
Conclusion
This compound is a versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery and development. Its well-defined structure, accessible synthesis, and multiple points for chemical modification make it a valuable tool for the creation of novel molecular entities. This guide provides a foundational understanding of its key characteristics to support its effective application in research and development.
References
- 1. svedbergopen.com [svedbergopen.com]
- 2. mdpi.com [mdpi.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 132475-93-5 [chemicalbook.com]
- 6. This compound - CAS:132475-93-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Guide to the Physicochemical Characterization of 2-Isopropyl-5-nitroaniline
Abstract: This technical guide provides a comprehensive overview of the physical properties of 2-Isopropyl-5-nitroaniline, with a specific focus on its melting and boiling points. Recognizing that experimentally determined values for this specific compound are not widely published, this document outlines the authoritative, field-proven methodologies for their determination. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of compound characterization for purity assessment and quality control. We will delve into the causality behind experimental choices and provide self-validating protocols grounded in established laboratory techniques.
Introduction to this compound
This compound, with the chemical formula C₉H₁₂N₂O₂, is an aromatic amine derivative.[1][2] Its structure, featuring an aniline core substituted with an isopropyl group and a nitro group, makes it a compound of interest in synthetic organic chemistry, potentially as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyestuffs. The precise characterization of its physical properties is a fundamental prerequisite for its application in any research or development context, ensuring identity, purity, and batch-to-batch consistency.
Physical and Chemical Properties
A summary of the known and computed properties for this compound is presented below. It is critical to note that while computed values are useful for prediction, they must be confirmed by empirical measurement.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| CAS Number | 132475-93-5 | ChemicalBook[3] |
| Melting Point | Not available | Sunway Pharm Ltd[4] |
| Boiling Point | Not available | Sunway Pharm Ltd[4] |
| XLogP3 | 2.6 | PubChem[1] |
For context, a related compound, 2-nitroaniline, has a melting point of 71.5 °C and a boiling point of 284 °C.[5] This comparison underscores the necessity of experimental determination for each unique compound.
Experimental Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range. The following protocol describes the capillary method, a standard and reliable technique for this determination.
Principle of Melting Point Determination
The principle is straightforward: a small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the substance transitions from a solid to a liquid is recorded.[6] This transition is observed in a capillary tube placed within a calibrated heating block.
Step-by-Step Protocol for Melting Point Determination
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystals on a clean, dry surface like a watch glass.[7]
-
Take a capillary tube and seal one end by rotating it in the outer edge of a Bunsen burner flame until the glass melts and closes the opening.[8] Allow it to cool.
-
-
Loading the Capillary Tube:
-
Press the open end of the cooled capillary tube into the powdered sample. A small amount of the compound will enter the tube.
-
Tap the sealed end of the tube gently on a hard surface to pack the powder down.[9] Repeat until a packed column of 1-2 mm in height is achieved at the bottom of the tube.[8] An excessive amount of sample can lead to inaccurate results.[8]
-
-
Measurement with a Melting Point Apparatus (e.g., DigiMelt, Mel-Temp):
-
Insert the loaded capillary tube into the sample holder of the apparatus.[6][9]
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick run by heating at a high rate (e.g., 10-20 °C/minute) to get a rough estimate.[9]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the expected melting point is approached. A slow heating rate is crucial for accuracy.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[7]
-
The melting point is reported as the range T1 - T2.
-
Perform at least two careful determinations to ensure consistency.
-
Workflow for Melting Point Determination
References
- 1. This compound | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 132475-93-5 [chemicalbook.com]
- 4. This compound - CAS:132475-93-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. westlab.com [westlab.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
Navigating the Solubility Landscape of 2-Isopropyl-5-nitroaniline: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-isopropyl-5-nitroaniline (CAS No. 132475-93-5), a key intermediate in various synthetic pathways. In the notable absence of quantitative solubility data in publicly accessible literature, this document serves as a critical resource by establishing a predictive framework based on the compound's physicochemical properties. It further provides detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work, from reaction optimization and purification to formulation development.
Introduction: The Significance of Solubility in the Application of this compound
This compound is an aromatic amine whose utility in organic synthesis is intrinsically linked to its solubility characteristics. The selection of an appropriate solvent is paramount for achieving optimal reaction kinetics, ensuring efficient purification through crystallization, and formulating stable solutions for downstream applications. An understanding of its solubility profile allows for the rational design of experimental conditions, minimizing solvent waste and maximizing yield and purity. This guide addresses the current information gap by providing a theoretical and practical framework for approaching the solubility of this compound.
Physicochemical Properties and Predicted Solubility Profile
A thorough understanding of the molecular structure and physicochemical properties of this compound is the cornerstone for predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
| IUPAC Name | 5-nitro-2-propan-2-ylaniline | PubChem[1] |
The predicted XLogP3 value of 2.6 indicates that this compound is a moderately lipophilic compound, suggesting a greater affinity for organic solvents over aqueous media.[1] The presence of a polar nitro group (-NO₂) and an amino group (-NH₂) introduces the capacity for hydrogen bonding, which can influence its solubility in protic solvents. Conversely, the nonpolar isopropyl group and the benzene ring contribute to its solubility in nonpolar solvents.
Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.[2][3]
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The polar hydroxyl group of the solvent can hydrogen bond with the nitro and amino groups of the solute. |
| Ketones | Acetone | Soluble | The polar carbonyl group can act as a hydrogen bond acceptor. |
| Esters | Ethyl Acetate | Soluble | The ester group provides polarity and hydrogen bond accepting capabilities. Synthesis data indicates its use in extraction.[4] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are less polar than alcohols and ketones but can still engage in dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic ring of the solute will interact favorably with the aromatic solvent. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents will limit solubility. Synthesis data indicates its use as a chromatography eluent, suggesting lower solubility.[4] |
It is imperative to note that these are predictions. For any critical application, experimental verification is essential.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of published quantitative data, the following section provides a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. The isothermal equilibrium (shake-flask) method is a robust and widely accepted technique for this purpose.[5]
Causality Behind Experimental Choices
The choice of the isothermal equilibrium method is deliberate. It is a thermodynamically sound approach that ensures the system reaches a true equilibrium between the dissolved and undissolved solute, providing a reliable measure of solubility at a given temperature. The extended equilibration time is crucial for compounds that may have slow dissolution kinetics. The use of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), ensures accurate quantification of the dissolved solute.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvent (HPLC grade or equivalent)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess of solid this compound to a series of scintillation vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to sample at multiple time points to confirm that the concentration has plateaued.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Workflow
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Isopropyl-5-nitroaniline
Abstract
This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Isopropyl-5-nitroaniline, a key intermediate in various synthetic pathways. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond rote protocols to deliver a foundational understanding of the analytical choices involved. We will explore the core principles of ionization and fragmentation as they apply to this specific molecule, present detailed, field-tested protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide a mechanistic interpretation of the resulting mass spectra. The guide is structured to ensure scientific integrity, with each procedural step explained and validated by established principles, supported by authoritative citations.
Introduction: The Analytical Imperative
This compound is an aromatic amine whose purity and structural integrity are critical for its downstream applications in pharmaceutical and chemical synthesis. Mass spectrometry (MS) stands as the definitive analytical tool for its characterization, offering unparalleled sensitivity and structural specificity. A robust MS method not only confirms the molecular weight but also provides a unique fragmentation "fingerprint" that can unambiguously identify the compound and distinguish it from potential isomers or impurities. This guide will dissect the analytical process, empowering the scientist to develop and execute a validated MS workflow for this specific analyte.
Analyte Profile: Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the bedrock of method development. These characteristics dictate the optimal choice of sample preparation, chromatographic separation, and ionization technique.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[1] |
| Molecular Weight (Avg.) | 180.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 180.089877630 Da | PubChem[1] |
| IUPAC Name | 5-nitro-2-propan-2-ylaniline | PubChem[1] |
| CAS Number | 132475-93-5 | PubChem[1] |
| Predicted XLogP3 | 2.6 | PubChem[1] |
| Appearance | Reported as a dark red oil | ChemicalBook[2] |
The moderate lipophilicity (XLogP3 of 2.6) and the presence of a basic amine group and a polar nitro group make this compound amenable to both GC-MS (with sufficient volatility) and LC-MS analysis.
Foundational Principles: Selecting the Right Analytical Approach
The choice between GC-MS and LC-MS hinges on the analyte's properties and the analytical question at hand. For routine purity checks where the analyte is thermally stable, GC-MS with Electron Ionization (EI) is a powerful choice due to its highly reproducible fragmentation patterns and extensive spectral libraries. For more complex matrices or for analytes requiring higher sensitivity and softer ionization, LC-MS with Electrospray Ionization (ESI) is the superior technique.
-
Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (~70 eV), inducing extensive and predictable fragmentation.[3] The resulting mass spectrum is a rich fingerprint, ideal for structural elucidation and library matching. Aromatic compounds like this one tend to produce stable molecular ions, which is beneficial for identification.[4]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[5] For an aromatic amine, ESI in positive ion mode is highly effective. The basic amine group readily accepts a proton in an acidified mobile phase, forming a stable protonated molecule, [M+H]⁺.[6][7] This ion can then be isolated and fragmented in a tandem mass spectrometer (MS/MS) to generate structurally significant data.
Experimental Workflow: From Sample to Spectrum
A reproducible workflow is critical for data integrity. The following diagram and protocols outline the key steps for a comprehensive analysis.
Caption: Overall workflow for MS analysis of this compound.
Sample Preparation Protocol
Causality: The goal is to create a clean, particulate-free solution of the analyte at a known concentration, suitable for injection. The choice of solvent is critical for analyte solubility and compatibility with the chromatographic system.
-
Stock Solution: Accurately weigh ~10 mg of this compound.
-
Solubilization: Transfer the analyte to a 10 mL volumetric flask. For GC-MS, dissolve in HPLC-grade Dichloromethane or Ethyl Acetate. For LC-MS, dissolve in HPLC-grade Methanol or Acetonitrile.
-
Working Solution: Perform serial dilutions from the stock solution to achieve a final concentration of ~1-10 µg/mL. The final diluent should match the initial mobile phase (for LC) or injection solvent (for GC).
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the instrument.
GC-MS Analysis Protocol (Self-Validating System)
This protocol is designed for robust identification based on retention time and fragmentation pattern.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | General-purpose, non-polar column suitable for aromatic amines. |
| Injection Vol. | 1 µL (Split 20:1) | Prevents column overloading and ensures sharp peaks. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min) | Provides good separation from potential impurities. |
| MS System | Agilent 5977 or equivalent | Industry-standard single quadrupole detector. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Source Temp. | 230 °C | Standard operating temperature. |
| Quad Temp. | 150 °C | Standard operating temperature. |
| Scan Range | m/z 40-300 | Covers the molecular ion and all expected fragments. |
LC-MS/MS Analysis Protocol (Self-Validating System)
This protocol is optimized for high sensitivity and specificity using tandem mass spectrometry.
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for efficient separation. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Reverse-phase column offering good retention for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for positive ESI.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% B to 95% B over 5 min | A standard gradient to elute the analyte with good peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Standard volume for UPLC systems. |
| MS System | Triple Quadrupole (e.g., Sciex 7500) | Required for MS/MS (SRM/MRM) experiments. |
| Ion Source | Electrospray Ionization (ESI), Positive | Optimal for protonating the basic amine group.[6] |
| Capillary Voltage | +3.5 kV | Standard voltage for stable spray. |
| Source Temp. | 500 °C | Aids in desolvation of the ESI droplets. |
| Precursor Ion | m/z 181.1 | The [M+H]⁺ ion of the analyte.[2] |
| Product Ions | To be determined (see Sec. 5.2) | Specific fragments used for quantification and confirmation. |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID). |
Fragmentation Analysis & Mechanistic Interpretation
The core of mass spectrometric analysis is the interpretation of fragmentation patterns. These cleavages are not random; they are governed by the principles of chemical stability.
Electron Ionization (EI) Fragmentation Pathway
Under EI, the initial event is the removal of an electron to form the molecular ion (M•⁺) at m/z 180. The fragmentation is driven by the presence of the isopropyl group, the nitro group, and the aromatic ring.
-
Alpha-Cleavage (Benzylic Cleavage): The most favorable initial fragmentation for alkylbenzenes is the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable benzylic carbocation. This results in a prominent peak at m/z 165 .
-
Nitro Group Rearrangements: Aromatic nitro compounds characteristically lose •NO (30 Da) and •NO₂ (46 Da) radicals.[9][10]
-
Loss of •NO₂ from the molecular ion (m/z 180) yields a fragment at m/z 134 .
-
Loss of •NO from the molecular ion (m/z 180) gives a fragment at m/z 150 . This often involves a rearrangement where an oxygen atom is transferred to the ring (the "nitro-nitrite" rearrangement).
-
References
- 1. This compound | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 132475-93-5 [chemicalbook.com]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. jove.com [jove.com]
- 6. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Methyl-5-nitroaniline | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
The Researcher's Guide to 2-Isopropyl-5-nitroaniline: Sourcing and Quality Assurance for Drug Development
Introduction: The Unsung Role of a Key Intermediate in Pharmaceutical Synthesis
In the landscape of pharmaceutical research and development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that API is paved with critical chemical intermediates, the quality and reliable supply of which are paramount to the success of any drug development program. 2-Isopropyl-5-nitroaniline (CAS No. 132475-93-5), a substituted nitroaniline, is one such pivotal building block. Its unique molecular architecture, featuring an isopropyl group and a nitro functionality on an aniline scaffold, offers medicinal chemists a versatile platform for the synthesis of a diverse range of complex molecules. The strategic placement of these functional groups allows for regioselective reactions, a crucial aspect in the efficient construction of novel therapeutic agents. This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, critical quality attributes, and the necessary protocols for its evaluation, ensuring its seamless integration into your drug discovery pipeline. While specific, high-profile applications in blockbuster drugs are not always in the public domain, the utility of nitroaniline derivatives as precursors in the synthesis of various therapeutic agents is well-established in scientific literature.[1][2]
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. This compound is a solid at room temperature with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol .[3] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | PubChem[3] |
| Molecular Weight | 180.20 g/mol | PubChem[3] |
| CAS Number | 132475-93-5 | PubChem[3] |
| Appearance | Dark red oil (as per one synthesis) | ChemicalBook[4] |
| Storage Temperature | Room Temperature, Sealed in Dry | Sunway Pharm Ltd[5] |
| XLogP3 | 2.6 | PubChem[3] |
Note: Physical appearance may vary between suppliers and based on purity.
Commercial Suppliers: A Comparative Overview
The reliable procurement of high-quality this compound is the first critical step in any research or development project. A number of chemical suppliers offer this intermediate, ranging from large, well-established companies to more specialized niche providers. The following table provides a comparative overview of some of the commercial suppliers. It is imperative for the researcher to conduct their own due diligence and request certificates of analysis for each batch.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | Not specified on product page | Inquire for details | A well-established supplier with a broad range of research chemicals. |
| Sunway Pharm Ltd | 97% | 1g, 5g | Provides pricing for smaller quantities online; bulk inquiry available.[5] |
| Fluorochem | Not specified | 250mg, 1g, 5g | Offers various pack sizes with stock information. |
| ChemicalBook | Varies by supplier | Varies by supplier | A directory of chemical suppliers, listing multiple vendors for this compound.[4] |
| BLD Pharm | Not specified | Inquire for details | Lists the compound and related substances. |
| ChemUniverse | Request a quote | Request a quote | Offers a quoting service for specific purity and quantity requirements.[6] |
Quality Control and Analytical Verification: A Self-Validating System
Ensuring the identity and purity of this compound is a non-negotiable aspect of its use in a regulated research environment. A multi-pronged analytical approach is recommended to establish a comprehensive quality profile.
Logical Workflow for Quality Assessment
The following diagram outlines a logical workflow for the quality assessment of a newly acquired batch of this compound.
Caption: A logical workflow for the comprehensive quality assessment of this compound.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of non-volatile organic compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of the compound in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the chemical structure of the compound.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts and coupling constants for this compound should be observed. For instance, the proton NMR should show characteristic signals for the aromatic protons, the isopropyl methine proton, and the isopropyl methyl protons.[4]
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to elute a wide range of compounds.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).
-
Analysis: Inject the sample and analyze the resulting chromatogram and mass spectra of any impurity peaks.
Synthesis of this compound: A Laboratory-Scale Protocol
While commercial sourcing is the primary focus for many researchers, understanding the synthesis of this compound can provide valuable insights into potential impurities. A common laboratory-scale synthesis involves the nitration of 2-isopropylaniline.[4]
Reaction Scheme:
2-isopropylaniline → (HNO₃, HCl) → this compound
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-isopropylaniline in concentrated hydrochloric acid in a flask equipped with a magnetic stirrer and placed in an ice bath.
-
Nitration: Slowly add a solution of nitric acid (70%) dropwise to the stirred solution while maintaining the temperature at 0°C.
-
Reaction Quenching: After the addition is complete, continue stirring at 0°C for 30 minutes. Pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous phase with ethyl acetate.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Disclaimer: This is a generalized protocol. Appropriate personal protective equipment should be worn, and the reaction should be carried out in a well-ventilated fume hood.
Safety and Handling
This compound, like many nitroaromatic compounds, should be handled with care. A comprehensive Safety Data Sheet (SDS) should be consulted before handling.[7][8][9] General safety precautions include:
-
Personal Protective Equipment: Wear appropriate gloves, lab coat, and safety glasses.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable chemical intermediate for pharmaceutical research and drug development. A reliable supply of well-characterized, high-purity material is essential for the successful and reproducible synthesis of target molecules. This guide has provided a comprehensive overview of commercial suppliers, critical quality control protocols, and a representative synthesis to empower researchers with the knowledge to effectively source and utilize this important building block. By implementing a robust quality assessment workflow, scientists can ensure the integrity of their starting materials and, ultimately, the success of their drug discovery endeavors.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 132475-93-5 [chemicalbook.com]
- 5. This compound - CAS:132475-93-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Reactivity of the Nitro Group in 2-Isopropyl-5-nitroaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Isopropyl-5-nitroaniline is a substituted aromatic compound whose chemical behavior is dictated by the complex interplay of its three functional groups: a strongly activating amino group, a weakly activating isopropyl group, and a strongly deactivating nitro group. This guide provides a detailed examination of the molecule's electronic structure and its influence on the reactivity of the nitro moiety. The primary transformation of the nitro group is its reduction to a primary amine, a critical step in the synthesis of various diamine building blocks. This guide explores the methodologies for this reduction, including catalytic hydrogenation and metal-acid systems. Furthermore, it delves into the regiochemical challenges of electrophilic aromatic substitution and the pivotal role of the nitro group in modulating the reactivity of the adjacent amino group, particularly in diazotization reactions. Detailed protocols, mechanistic diagrams, and comparative data are presented to provide a comprehensive resource for professionals in chemical synthesis and drug development.
Introduction to this compound
This compound is a key chemical intermediate characterized by an aniline core substituted with an isopropyl group ortho to the amine and a nitro group meta to it. This substitution pattern creates a unique electronic environment that governs its reactivity in synthetic applications. Understanding the specific contributions of each functional group is paramount for predicting reaction outcomes and designing rational synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-nitro-2-propan-2-ylaniline | [1] |
| CAS Number | 132475-93-5 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Dark red oil | [2] |
The Electronic Landscape: Substituent Effects on Reactivity
The reactivity of the benzene ring in this compound is a result of the cumulative electronic effects of its substituents. The amino (-NH₂) group is a powerful activating, ortho, para-director due to the resonance donation of its lone pair of electrons into the ring.[3][4] The isopropyl (-CH(CH₃)₂) group is a weak activating, ortho, para-director via an inductive effect.[5] In stark contrast, the nitro (-NO₂) group is a strong deactivating, meta-director, withdrawing electron density from the ring through both resonance and inductive effects.[6]
This creates a complex scenario for further electrophilic substitution. The amino group, being the most potent activator, typically dominates, directing incoming electrophiles to its ortho (C6) and para (C4) positions. However, the C4 position is sterically hindered by the isopropyl group. Under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which dramatically alters its electronic influence, transforming it into a strongly deactivating, meta-directing group.[3] In this state, the directing effects of the former amino group and the nitro group align, while the weak activating effect of the isopropyl group becomes more significant in determining the position of substitution.
References
- 1. This compound | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 132475-93-5 [chemicalbook.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electronic Effects in 2-Isopropyl-5-nitroaniline
Executive Summary
In the landscape of medicinal chemistry and material science, the predictability of a molecule's behavior is paramount. This predictability is fundamentally governed by the intricate dance of electrons within its structure. 2-Isopropyl-5-nitroaniline presents a compelling case study in substituent-driven electronic modulation. It features a powerful electron-donating amino group, a weak electron-donating alkyl group (isopropyl), and a potent electron-withdrawing nitro group, all strategically positioned on an aromatic scaffold. This guide dissects the individual and cumulative electronic effects of these substituents, providing a rigorous framework for understanding and predicting the molecule's basicity, nucleophilicity, and reactivity in key chemical transformations. By integrating foundational principles with field-proven analytical protocols, this document serves as a technical resource for researchers aiming to leverage nuanced electronic control in molecular design and synthesis.
Foundational Principles: Inductive and Resonance Effects
The chemical personality of a substituted aromatic compound is dictated by how substituents modulate the electron density of the π-system and its associated functional groups. These modulations are primarily understood through two fundamental mechanisms:
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms.[1] It is a through-bond polarization that weakens with distance. Groups that are more electronegative than carbon pull electron density away from the ring and are said to have a negative inductive effect (-I). Conversely, less electronegative groups, like alkyls, can donate electron density and exhibit a positive inductive effect (+I).[2]
-
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic ring.[1] It is transmitted through the π-system and is most pronounced at the ortho and para positions. Groups with a lone pair of electrons adjacent to the ring can donate electron density via resonance (+M effect), while groups with π-bonds to electronegative atoms can withdraw electron density (-M effect).[3]
Crucially, the net electronic influence of a substituent is a vector sum of its inductive and resonance contributions, which can either reinforce or oppose each other.[3]
Caption: Fundamental electronic effects governing substituent influence.
Deconstruction of Substituent Effects in this compound
The overall electronic character of this compound is a direct consequence of the interplay between its three key functional groups, anchored to the aniline core.
The Amino Group (-NH₂): A Dominant +M Activator
The amino group is a powerful activating group.[4] While nitrogen is more electronegative than carbon, leading to a modest electron-withdrawing inductive effect (-I), its true influence comes from the lone pair of electrons on the nitrogen atom.[1] This lone pair can be delocalized into the aromatic ring through resonance (+M effect), significantly increasing the electron density, particularly at the ortho and para positions. This +M effect overwhelmingly dominates the -I effect, making the amino group a strong ortho-, para-director in electrophilic aromatic substitution (EAS) and enhancing the ring's overall nucleophilicity.[4][5]
References
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. Is there a trend in inductive effect for different alkyl groups? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
The Industrial Potential of 2-Isopropyl-5-nitroaniline: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Isopropyl-5-nitroaniline, a substituted nitroaromatic compound with significant potential as a versatile intermediate in various industrial applications. While direct, large-scale industrial uses are not extensively documented in publicly available literature, its structural features—a reactive amino group, a reducible nitro group, and a sterically influencing isopropyl group—position it as a valuable precursor for the synthesis of high-performance azo dyes and biologically active heterocyclic compounds. This document details the physicochemical properties and synthesis of this compound and explores its potential applications in depth, providing scientifically grounded, hypothetical protocols for its use in the synthesis of azo dyes and benzimidazoles, compounds of significant interest in the dye and pharmaceutical industries, respectively.
Introduction to this compound
This compound (CAS No. 132475-93-5) is an aromatic amine derivative characterized by an isopropyl group at the 2-position and a nitro group at the 5-position of the aniline ring.[1][2] The electron-withdrawing nature of the nitro group and the steric and electronic effects of the isopropyl group impart unique reactivity to this molecule, making it a subject of interest for chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.[1][2]
| Property | Value | Source |
| CAS Number | 132475-93-5 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | 5-nitro-2-propan-2-ylaniline | [1] |
| Appearance | Dark red oil (as synthesized) | [3] |
| XLogP3 | 2.6 | [1] |
Synthesis of this compound
The laboratory-scale synthesis of this compound is typically achieved through the nitration of 2-isopropylaniline.[3] The amino group of the starting material is a strong ortho-, para-director; however, the steric hindrance from the bulky isopropyl group at the 2-position favors nitration at the para-position relative to the amino group (the 5-position of the resulting product).
-
Dissolution: Dissolve 2-isopropylaniline (10 mL, 9.55 g, 70.63 mmol) in 70 mL of concentrated hydrochloric acid in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Nitration: Slowly add 70% nitric acid (5.1 mL, 84.76 mmol) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes.
-
Quenching: Pour the reaction mixture into ice water to terminate the reaction.
-
Extraction: Extract the aqueous phase with ethyl acetate (2 x 150 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Purification: Concentrate the organic phase by evaporation and purify the residue by silica gel column chromatography using an ethyl acetate/hexane (3/7) eluent to yield this compound as a dark red oil.
Potential Industrial Application: Azo Dye Synthesis
A primary potential application for this compound lies in the synthesis of azo dyes. Azo dyes are a major class of colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes involves two key steps: diazotization of a primary aromatic amine and subsequent coupling with an electron-rich aromatic compound.
The Chemistry of Azo Dye Synthesis
Diazotization: The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).
Azo Coupling: The resulting diazonium salt is a weak electrophile that reacts with an activated aromatic compound (the coupling component), such as a phenol or another aniline, to form the stable azo compound. The position of the isopropyl and nitro groups on the diazonium salt derived from this compound will influence the final color and properties of the dye.
This protocol is adapted from general procedures for azo dye synthesis from nitroanilines.[4]
-
Diazotization:
-
Dissolve this compound (1.80 g, 10.0 mmol) in 8.0 mL of 3M hydrochloric acid, heating gently to dissolve.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled solution of sodium nitrite (0.76 g, 11.0 mmol) in 10 mL of deionized water, keeping the temperature below 10 °C.
-
-
Preparation of Coupling Component:
-
Dissolve 2-naphthol (1.44 g, 10.0 mmol) in 20 mL of 10% aqueous sodium hydroxide solution in a separate beaker and cool in an ice-water bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
-
Isolation:
-
Collect the azo dye precipitate by vacuum filtration and wash with cold water.
-
References
A Guide to 2-Isopropyl-5-nitroaniline: Synthesis, Properties, and Applications in Advanced Chemical Synthesis
As a Senior Application Scientist, my focus is on bridging the gap between a molecule's potential and its practical application. 2-Isopropyl-5-nitroaniline is a prime example of a chemical intermediate whose structural features—an aniline core functionalized with a sterically influential isopropyl group and a synthetically versatile nitro group—make it a valuable building block in modern organic synthesis. This guide provides an in-depth look at this compound, moving from its fundamental properties to detailed synthetic protocols and its role in creating more complex molecular architectures, particularly for pharmaceutical and fine chemical development.
Physicochemical and Spectroscopic Profile
The identity and purity of an intermediate are paramount. This compound is characterized by a unique set of physical and spectroscopic properties that are essential for its identification and use in subsequent reactions.
Table 1: Core Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 132475-93-5 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂N₂O₂ | [3][5] |
| Molecular Weight | 180.20 g/mol | [3][5] |
| Appearance | Dark red oil | [1] |
| IUPAC Name | 5-nitro-2-propan-2-ylaniline | [5] |
| Synonyms | 2-isopropyl-5-nitro-phenylamine, 5-nitro-2-i-propylaniline |[3] |
Spectroscopic data is critical for confirming the structure and purity of the synthesized compound.
Table 2: Spectroscopic Data for this compound
| Spectrum | Key Signals (Solvent: CDCl₃) | Source |
|---|---|---|
| ¹H NMR (300 MHz) | δ 7.60 (dd, J = 8.1, 2.7 Hz, 1H), 7.50 (d, J = 2.7 Hz, 1H), 7.23 (d, J = 8.7 Hz, 1H), 2.91 (sept, J = 6.6 Hz, 1H), 1.28 (d, J = 6.9 Hz, 6H) | [1][6] |
| Mass Spectrum (m/z) | 181 (M + H)⁺ |[1] |
Synthesis Methodology: Nitration of 2-Isopropylaniline
The most direct route to this compound is the electrophilic nitration of its precursor, 2-isopropylaniline.[1][7] The success of this synthesis hinges on controlling the regioselectivity of the nitration reaction.
Causality of the Reaction Mechanism
The outcome of the nitration is governed by the directing effects of the substituents on the aniline ring.
-
Isopropyl Group (-CH(CH₃)₂) : This alkyl group is an activating, ortho-, para-director due to its electron-donating inductive effect.
-
Amino Group (-NH₂) : This is a strongly activating, ortho-, para-director due to the lone pair on the nitrogen atom participating in resonance with the aromatic ring.
However, the reaction is conducted in strong acid (concentrated HCl and HNO₃). Under these conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the position meta to the -NH₃⁺ group and para to the isopropyl group, resulting in the desired this compound product. Careful temperature control is crucial to prevent side reactions and dinitration.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a standard laboratory procedure.[1]
Materials:
-
2-Isopropylaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
70% Nitric Acid (HNO₃, 1.2 eq)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ice water
-
Silica gel for column chromatography
-
Eluent: 3:7 Ethyl Acetate/Hexane
Procedure:
-
Preparation: Dissolve 2-isopropylaniline (1 eq., e.g., 10 mL, 70.63 mmol) in concentrated hydrochloric acid (e.g., 70 mL) in a flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
Nitration: Slowly add 70% HNO₃ (1.2 eq., e.g., 5.1 mL) dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for an additional 30 minutes after the addition is complete.
-
Quenching: Terminate the reaction by pouring the mixture into a beaker of ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 2 x 150 mL).
-
Washing: Combine the organic layers and wash them with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting residue (a dark red oil) by silica gel column chromatography using a 3:7 mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.[1]
Applications in Advanced Synthesis
The true utility of this compound lies in the orthogonal reactivity of its functional groups. The nitro and amino groups can be selectively transformed, making it a versatile scaffold for building more complex molecules, particularly in drug discovery.[8]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl, or Fe/HCl), yielding 2-isopropylbenzene-1,4-diamine. This resulting phenylenediamine is a common precursor for synthesizing heterocyclic compounds like benzodiazepines or quinoxalines, which are privileged structures in medicinal chemistry.
-
Modification of the Amino Group: The existing primary amine can undergo a wide range of reactions, including acylation, alkylation, diazotization (to form diazonium salts for Sandmeyer-type reactions), and condensation reactions.
This dual functionality allows for a stepwise construction of complex target molecules, where one group can be modified while the other is carried through the reaction sequence, or protected if necessary.
Caption: Synthetic utility of this compound.
Safety and Handling
As with all nitroaromatic and aniline compounds, proper safety precautions are mandatory.
-
Hazards: This class of compounds is generally considered toxic if swallowed, inhaled, or in contact with skin.[9] Prolonged or repeated exposure may cause organ damage. It is also classified as harmful to aquatic life.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.
Conclusion
This compound is a strategically important chemical intermediate whose value is defined by the synthetic options it presents. The ability to perform selective chemistry on its nitro and amino groups makes it a versatile platform for constructing complex molecular frameworks. The well-established synthesis via controlled nitration of 2-isopropylaniline is both reliable and scalable. For researchers in drug development and fine chemical synthesis, a thorough understanding of this molecule's properties, reaction mechanisms, and handling requirements is key to unlocking its full potential in creating novel and valuable compounds.
References
- 1. This compound | 132475-93-5 [chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound - CAS:132475-93-5 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound - [sigmaaldrich.com]
- 5. This compound | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(132475-93-5) 1H NMR spectrum [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 2-Isopropyl-5-nitroaniline
Introduction and Scientific Context
Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of all dyes used globally.[1] Their prominence stems from a straightforward and cost-effective synthesis, coupled with the ability to produce a wide spectrum of intense colors, from yellows and oranges to reds, blues, and blacks.[1] The core chemical feature of an azo dye is the diazo group (–N=N–) which links two aromatic moieties, forming a conjugated system responsible for the compound's chromophoric properties.[1][2]
The synthesis is a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[1][3][4] This document provides a detailed technical guide for utilizing 2-Isopropyl-5-nitroaniline (CAS: 132475-93-5) as the primary amine, or "diazo component," in the synthesis of azo dyes.
The molecular structure of this compound offers unique attributes. The strongly electron-withdrawing nitro (–NO₂) group increases the electrophilicity of the resulting diazonium salt, which is a critical factor for a successful coupling reaction. This group also acts as a powerful auxochrome, deepening the color (a bathochromic shift) of the final dye. The bulky, weakly electron-donating isopropyl group influences the dye's solubility and can enhance its fastness properties on synthetic fibers. These characteristics make this compound a valuable precursor for creating disperse dyes, particularly for polyester and nylon fabrics.[2][5]
Physicochemical Properties & Safety Imperatives
Compound Data
A thorough understanding of the starting material's properties is fundamental to safe and effective synthesis.
| Property | Value | Source |
| IUPAC Name | 5-nitro-2-propan-2-ylaniline | [6] |
| CAS Number | 132475-93-5 | [6][7][8] |
| Molecular Formula | C₉H₁₂N₂O₂ | [6] |
| Molecular Weight | 180.20 g/mol | [6] |
| Appearance | Dark red oil | [8] |
Critical Safety Protocols
Nitroanilines are classified as toxic substances and must be handled with stringent safety measures.
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9] Prolonged or repeated exposure may cause organ damage.[9]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[9] Avoid generating aerosols or dust.
-
Contamination: Change gloves and lab coats immediately if contaminated. The resulting dyes are intensely colored and will permanently stain skin and clothing.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations. Avoid release to the environment.[9]
The Chemistry of Synthesis: Principles and Mechanisms
The synthesis of an azo dye from this compound is a classic example of electrophilic aromatic substitution, executed in two distinct, temperature-sensitive stages.
Stage 1: Diazotization
Diazotization is the conversion of the primary amino group (–NH₂) of this compound into a highly reactive diazonium salt (–N₂⁺).[10][11]
Causality of Experimental Choices:
-
Reagents: The reaction uses nitrous acid (HNO₂), which is unstable and must be generated in situ. This is achieved by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[12][13] The strong acid protonates the nitrous acid, which then loses water to form the key electrophile, the nitrosonium ion (NO⁺).[11]
-
Temperature: This reaction is critically exothermic and must be maintained between 0–5 °C .[3][10] Diazonium salts are notoriously unstable at higher temperatures and will readily decompose, releasing nitrogen gas and forming unwanted phenolic byproducts, which drastically reduces the yield of the desired dye.[1][14] An ice bath is essential for thermal control.
Caption: Mechanism of diazonium salt formation.
Stage 2: Azo Coupling
The diazonium salt formed in the first stage is a weak electrophile. It requires a highly activated, electron-rich aromatic compound—the "coupling component"—to complete the synthesis.[4][15] This reaction is an electrophilic aromatic substitution.[1][16]
Causality of Experimental Choices:
-
Coupling Components: Typical coupling components are phenols (like 2-naphthol) or aromatic amines (like N,N-dimethylaniline). These molecules contain strongly electron-donating groups (–OH or –NR₂) that activate the aromatic ring for electrophilic attack.
-
pH Control: The pH of the reaction medium is critical and depends on the coupling component.
-
Phenols: Couple in mildly alkaline conditions (pH 8-10). The alkaline environment deprotonates the phenol to form a highly reactive phenoxide ion (–O⁻), which is a much stronger activating group than the neutral hydroxyl group.[14]
-
Aromatic Amines: Couple in mildly acidic conditions (pH 4-5). This prevents the diazonium salt from converting into an inactive diazohydroxide while ensuring the amino group of the coupling component remains largely unprotonated and thus, activating.
-
-
Substitution Pattern: The incoming diazonium group is directed to the para position relative to the activating group. If the para position is blocked, coupling occurs at the ortho position.[1]
Experimental Protocols
The following protocols provide a robust methodology for synthesizing a vibrant red azo dye by coupling diazotized this compound with 2-naphthol.
Caption: General workflow for azo dye synthesis.
Protocol 1: Preparation of the Diazonium Salt
-
Amine Dissolution: In a 100 mL beaker, combine 0.90 g (5.0 mmol) of this compound with 5 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir until a uniform slurry or solution is formed.
-
Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0–5 °C with continuous magnetic stirring. It is essential that the temperature does not exceed 5 °C.
-
Nitrite Preparation: In a separate small beaker, dissolve 0.38 g (5.5 mmol, 1.1 equivalents) of sodium nitrite (NaNO₂) in 5 mL of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes. Use a pipette to ensure slow addition. Maintain vigorous stirring and ensure the temperature remains below 5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes. The resulting clear, yellowish solution contains the reactive diazonium salt and should be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
-
Coupling Solution Preparation: In a 250 mL beaker, dissolve 0.73 g (5.1 mmol, 1.02 equivalents) of 2-naphthol in 25 mL of a 10% (w/v) aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0–5 °C in a separate ice bath. The solution should be clear.
-
Coupling Reaction: While stirring the 2-naphthol solution vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to it. A deeply colored red precipitate should form instantly.[10]
-
Reaction Completion: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Isolation: Isolate the solid azo dye by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes excess salts and base.
-
Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass to air dry or dry in a desiccator.
Protocol 3: Purification via Recrystallization
For many applications, the crude dye is sufficient. For analytical purposes, purification is necessary.
-
Solvent Selection: Transfer the crude, dry dye to a small Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, glacial acetic acid, or a mixture thereof) to dissolve the solid.[3]
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Characterization and Expected Results
The synthesized dye should be characterized to confirm its identity and purity.
| Technique | Purpose | Expected Observation |
| UV-Visible Spectroscopy | Determine the wavelength of maximum absorbance (λmax) and color properties. | A strong absorbance peak in the visible region (typically 480-530 nm for a red dye) in a suitable solvent like ethanol or DMF.[17] |
| FT-IR Spectroscopy | Identify key functional groups. | Presence of a peak around 1450-1500 cm⁻¹ for the N=N stretch. Absence of the primary amine N-H stretch from the starting material. Presence of NO₂ and aromatic C-H stretches.[18] |
| ¹H NMR Spectroscopy | Confirm the chemical structure and purity. | A complex aromatic region showing signals for both aromatic rings. Signals corresponding to the isopropyl group. The absence of the –NH₂ protons from the starting material.[2][19] |
| Yield Calculation | Assess the efficiency of the reaction. | Theoretical yield should be calculated based on this compound as the limiting reagent. A typical, unoptimized yield for this procedure would be in the range of 70-90%. |
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orientjchem.org [orientjchem.org]
- 6. This compound | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound | 132475-93-5 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. byjus.com [byjus.com]
- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 13. Diazotisation [organic-chemistry.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 17. worldwidejournals.com [worldwidejournals.com]
- 18. scispace.com [scispace.com]
- 19. journalpsij.com [journalpsij.com]
Application Note: A Comprehensive Protocol for the Diazotization of 2-Isopropyl-5-nitroaniline
Introduction: The Strategic Importance of Diazotization
The conversion of primary aromatic amines into diazonium salts, a process known as diazotization, stands as a cornerstone transformation in modern organic synthesis.[1][2] First reported by Peter Griess in 1858, this reaction unlocks a class of highly versatile intermediates—arenediazonium salts (Ar-N₂⁺X⁻)—that serve as pivotal precursors in the pharmaceutical, pigment, and dye industries.[3][4] The diazonium group is an exceptional leaving group, readily displaced by a wide array of nucleophiles to afford substituted aromatic compounds that are often inaccessible through direct substitution methods.[3][5][6]
This application note provides a detailed, field-proven protocol for the diazotization of 2-isopropyl-5-nitroaniline. This particular substrate presents a unique synthetic challenge due to the electronic and steric properties of its substituents. The electron-withdrawing nitro group decreases the nucleophilicity of the amino group, making the initial nitrosation step more difficult compared to electron-rich anilines.[7] Concurrently, the bulky isopropyl group at the ortho position introduces steric hindrance that can influence reaction kinetics.
The resulting 2-isopropyl-5-nitrobenzenediazonium salt is a valuable intermediate for synthesizing a range of complex molecules, including specialized azo dyes, pharmaceutical building blocks, and materials for chemical sensing.[8][9][10] This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and safe synthesis.
The Diazotization Mechanism: A Stepwise Perspective
The diazotization reaction proceeds through a well-established electrophilic substitution mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions. The entire process must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the final diazonium salt.[11][12][13]
-
Generation of the Nitrosating Agent: In the presence of a strong mineral acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form unstable nitrous acid (HNO₂).[10][12][14]
-
Formation of the Nitrosonium Ion: Further protonation of nitrous acid, followed by the loss of a water molecule, generates the potent electrophile, the nitrosonium ion (NO⁺).[10][15][16]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion, forming an N-N bond and yielding an N-nitrosammonium ion.[10][16]
-
Deprotonation and Tautomerization: A rapid deprotonation step gives the N-nitrosamine intermediate. This is followed by a series of proton transfers (tautomerization) in the acidic medium to form a diazohydroxide.[1]
-
Dehydration to Form the Diazonium Ion: The hydroxyl group of the diazohydroxide is protonated, creating a good leaving group (H₂O). Subsequent elimination of water results in the formation of the resonance-stabilized 2-isopropyl-5-nitrobenzenediazonium ion.[1][16]
Diagram: Mechanism of Diazotization
Caption: A simplified overview of the key stages in the diazotization reaction.
Detailed Experimental Protocol
This protocol is designed for the synthesis of a 2-isopropyl-5-nitrobenzenediazonium chloride solution for immediate use (in situ). Crucially, do not attempt to isolate the diazonium salt as a solid unless you are an expert equipped to handle potentially explosive materials. [17][18]
Materials and Reagents
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Key Properties |
| This compound | 6943-07-3 | C₉H₁₂N₂O₂ | 180.21 | Starting material. |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | HCl | 36.46 | Corrosive acid.[4] |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Oxidizer, toxic.[4] |
| Sulfamic Acid | 5329-14-6 | H₃NSO₃ | 97.09 | Quenching agent.[4] |
| Starch-Iodide Paper | N/A | N/A | N/A | Indicator for excess HNO₂. |
| Distilled Water | 7732-18-5 | H₂O | 18.02 | Solvent. |
| Ice | N/A | H₂O | 18.02 | Coolant. |
Equipment
-
250 mL three-necked round-bottom flask
-
Mechanical stirrer or magnetic stirrer with a stir bar
-
Thermometer (-10 to 100 °C range)
-
Dropping funnel
-
Ice-salt bath
-
Beakers and graduated cylinders
Step-by-Step Procedure
-
Preparation of the Amine Suspension:
-
In a 250 mL three-necked flask, place this compound (e.g., 0.05 mol, 9.01 g).
-
Add 50 mL of distilled water, followed by the slow and careful addition of concentrated hydrochloric acid (e.g., 0.15 mol, 12.5 mL, 3.0 equivalents) while stirring. This forms the amine hydrochloride salt, often as a slurry.[4]
-
Causality: Using a significant excess of acid (2.5-3.0 equivalents) ensures the complete protonation of the amine and provides the necessary acidic medium to generate the nitrosonium ion from NaNO₂.
-
-
Cooling the Reaction Mixture:
-
Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5 °C with vigorous stirring.[4]
-
Causality: This is the most critical parameter. Arenediazonium salts are thermally unstable and decompose rapidly at higher temperatures, leading to the formation of undesired phenol byproducts and the release of N₂ gas.[11][14][19] Maintaining the temperature below 5 °C is essential for the integrity of the product.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.0525 mol, 3.62 g, 1.05 equivalents) in 20 mL of cold distilled water. Cool this solution in an ice bath.
-
Causality: Using a slight excess of sodium nitrite ensures the complete conversion of the amine. However, a large excess should be avoided as it can lead to side reactions and must be quenched later.[11][17]
-
-
Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to a dropping funnel.
-
Add the nitrite solution dropwise to the vigorously stirred amine suspension over 30-45 minutes.
-
Monitor the internal temperature constantly and ensure it does not rise above 5 °C. The reaction is exothermic.[4][20]
-
As the reaction proceeds, the solid amine hydrochloride will gradually dissolve, typically resulting in a clear, yellowish solution of the diazonium salt.[4]
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes.
-
To check for completion, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess HNO₂, signifying that all the amine has reacted.[4]
-
If the test is negative, add a small additional amount of the nitrite solution and re-test after 10 minutes.
-
-
Quenching Excess Nitrous Acid:
-
Once a persistent positive starch-iodide test is observed, it is crucial to destroy the excess nitrous acid.
-
Add a small amount of sulfamic acid or urea, portion-wise, with stirring until the starch-iodide test becomes negative (the paper remains white). A slight effervescence (N₂ gas) will be observed.[4]
-
Causality: Excess nitrous acid can interfere with subsequent coupling reactions and can also contribute to the instability of the product solution.
-
The resulting 2-isopropyl-5-nitrobenzenediazonium chloride solution is now ready for immediate use in the next synthetic step.
Diagram: Experimental Workflow
Caption: A step-by-step flowchart of the diazotization protocol.
Critical Safety Protocols: Handling Diazonium Salts
Arenediazonium salts are notoriously unstable and can be violently explosive in their solid, dry state.[11][18] Their handling requires strict adherence to safety protocols. The following rules, adapted from authoritative safety literature, are mandatory.[11][17]
-
Assume Explosive Properties: Always treat diazonium salts as potentially explosive, especially if their properties are unknown.[11][17]
-
NEVER Isolate the Solid: The primary rule is to use the diazonium salt as a solution in situ immediately after its preparation.[4][12][17] Avoid any procedure that could lead to the precipitation or isolation of the solid salt.
-
Strict Temperature Control: As stated, maintain the temperature below 5 °C at all times. A runaway reaction can lead to rapid decomposition and pressure buildup.[11]
-
Vent Gases: The reaction can generate nitrogen gas. Ensure the apparatus is not sealed and is properly vented within a fume hood.[11]
-
Use Stoichiometric Reagents: Avoid large excesses of sodium nitrite.[11][17]
-
Quench Thoroughly: Ensure all excess nitrous acid is neutralized before workup or subsequent steps. Have a quench solution (sulfamic acid) readily available.[17]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. Conduct the entire procedure in a certified chemical fume hood. A blast shield is highly recommended.[21][22]
Synthetic Applications: The Versatility of the Diazonium Intermediate
The freshly prepared 2-isopropyl-5-nitrobenzenediazonium salt solution is a gateway to a multitude of functionalized aromatic compounds.
-
Sandmeyer Reactions: This class of reactions uses copper(I) salts to replace the diazonium group with various nucleophiles. It is a powerful method for introducing functionalities that are difficult to install directly.[9][15][23][24]
-
Halogenation: Treatment with CuCl or CuBr yields the corresponding aryl chloride or bromide.
-
Cyanation: Treatment with CuCN introduces a nitrile group, a valuable precursor for carboxylic acids, amides, and amines.
-
-
Azo Coupling Reactions: The diazonium ion acts as an electrophile in an electrophilic aromatic substitution reaction with activated aromatic rings (e.g., phenols, anilines, naphthols).[25][26] This reaction forms the characteristic -N=N- azo linkage, which is the basis for a vast range of intensely colored azo dyes.[27][28]
-
Other Dediazoniation Reactions:
-
Hydroxylation: Gently warming the diazonium salt solution in the presence of a large amount of water will replace the -N₂⁺ group with a hydroxyl (-OH) group, forming a phenol.[8]
-
Fluorination (Balz-Schiemann Reaction): Treatment with fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate salt, which upon gentle heating, yields the aryl fluoride.[7]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction does not start (amine does not dissolve) | Insufficient acid; low quality of amine. | Add more concentrated HCl. Ensure the starting material is pure. |
| Starch-iodide test remains negative | Insufficient sodium nitrite; nitrite solution decomposed. | Add more cold NaNO₂ solution in small portions. Use freshly prepared nitrite solution. |
| Brown fumes (NOx) evolving; solution turns dark | Temperature is too high, causing decomposition of nitrous acid and the diazonium salt. | Immediately improve cooling. Ensure the nitrite addition is slow enough to control the exotherm. The batch may be compromised. |
| Low yield in subsequent reaction | Incomplete diazotization; decomposition of the diazonium salt before use. | Ensure a positive starch-iodide test is achieved. Use the diazonium solution immediately after quenching excess nitrous acid. |
| Formation of tarry side products | Temperature too high; diazonium salt solution was allowed to warm up or sit for too long. | Re-run the reaction with stricter temperature control and immediate use of the product solution. |
References
- 1. byjus.com [byjus.com]
- 2. careers360.com [careers360.com]
- 3. Importance of Diazonium Salts [unacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. Key Applications of Diazonium Salts in Chemistry [vedantu.com]
- 6. quora.com [quora.com]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. Diazonium Salts | Reactions, Properties, Advantages & Uses [allen.in]
- 9. nbinno.com [nbinno.com]
- 10. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. byjus.com [byjus.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. CK12-Foundation [flexbooks.ck12.org]
- 20. benchchem.com [benchchem.com]
- 21. fishersci.com [fishersci.com]
- 22. fishersci.com [fishersci.com]
- 23. benchchem.com [benchchem.com]
- 24. Sandmeyer Reaction [organic-chemistry.org]
- 25. Azo Coupling [organic-chemistry.org]
- 26. Azo coupling - Wikipedia [en.wikipedia.org]
- 27. pharmdguru.com [pharmdguru.com]
- 28. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
Application Notes & Protocols: Coupling Reactions Involving Diazotized 2-Isopropyl-5-nitroaniline
This guide provides an in-depth technical overview and detailed protocols for the synthesis and application of 2-Isopropyl-5-nitroaniline diazonium salt. This versatile intermediate is a cornerstone for the synthesis of a wide array of organic molecules, from vibrant azo dyes to complex pharmaceutical precursors. The narrative emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these procedures but also adapt them based on a solid understanding of the underlying chemical principles.
Introduction: The Synthetic Utility of this compound Diazonium Salt
This compound is a substituted aromatic amine that serves as a valuable precursor in organic synthesis. Upon diazotization, it is converted into a highly reactive aryldiazonium salt. The diazonium group (-N₂⁺) is an exceptional leaving group (as N₂ gas), making the salt a versatile intermediate for a multitude of transformations.[1][2]
The presence of the electron-withdrawing nitro group and the electron-donating isopropyl group on the aromatic ring modulates the reactivity of the diazonium salt, influencing the kinetics and regioselectivity of subsequent coupling reactions. These reactions are broadly categorized into two main types:
-
Reactions retaining the diazo group: Primarily azo coupling, which forms the basis of the largest class of synthetic organic dyes.[3][4]
-
Reactions involving displacement of the diazo group: Versatile transformations like the Sandmeyer, Heck, and Suzuki-Miyaura reactions, which allow for the introduction of a wide range of functional groups onto the aromatic ring.[5][6][7]
CRITICAL SAFETY PROTOCOL: Handling Diazonium Salts
Trustworthiness in the lab begins with safety. Aryldiazonium salts are notoriously unstable and can be explosive in their solid, dry state.[8][9] Their thermal instability necessitates strict adherence to safety protocols.[10] The following cardinal rules, adapted from authoritative safety literature, must be followed without exception.[8][10]
-
Assume Explosive Properties: Unless proven otherwise, all isolated diazonium salts should be treated as potentially explosive.[8][10]
-
In Situ Preparation: Whenever possible, prepare and use the diazonium salt solution immediately without isolation. This is the most critical safety measure.
-
Strict Temperature Control: The diazotization reaction is highly exothermic. Maintain the reaction temperature between 0–5 °C at all times using an ice-salt bath.[11] Temperatures above this range can lead to rapid decomposition and the formation of hazardous byproducts.
-
Stoichiometric Reagents: Use only a stoichiometric amount of sodium nitrite. An excess of nitrous acid can lead to unwanted side reactions and increase instability.[8]
-
Test for Excess Nitrite: After the reaction, check for residual nitrous acid using starch-iodide paper (a positive test turns the paper blue-black). Quench any excess with a small amount of sulfamic acid or urea.[10]
-
Proper Venting: The reaction releases gases. Ensure the reaction is performed in a well-ventilated fume hood with adequate venting.[8]
-
No Metal Spatulas: When handling any solid diazonium salt, use plastic or ceramic spatulas to avoid friction or scratching, which can initiate decomposition.[8][9]
-
Quenching: At the end of the subsequent coupling reaction, any unreacted diazonium salt must be quenched. This can be achieved by adding a compound like 2-naphthol or by raising the temperature to facilitate controlled decomposition.
The Prerequisite Reaction: Diazotization of this compound
The conversion of the primary aromatic amine to a diazonium salt is the critical first step.[6][11] The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][6]
The mechanism involves the formation of the nitrosonium ion (NO⁺) electrophile, which is attacked by the nucleophilic amino group.[1][2] Subsequent proton transfers and the elimination of water yield the stable, resonance-delocalized aryldiazonium cation.[1]
Caption: Workflow for preparing the diazonium salt.
Protocol 3.1: Synthesis of 2-Isopropyl-5-nitro-benzenediazonium Chloride Solution
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfamic Acid
-
Distilled Water
-
Ice
-
Sodium Chloride (for ice bath)
-
Starch-iodide paper
Procedure:
-
Amine Solution: In a 250 mL beaker, add this compound (e.g., 0.05 mol). Carefully add concentrated HCl (e.g., 0.15 mol) and distilled water (50 mL). Stir until the amine fully dissolves, forming the hydrochloride salt. Gentle warming may be required.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with vigorous stirring. It is critical to maintain this temperature throughout the procedure.[12]
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 0.052 mol, a slight excess) in cold distilled water (20 mL).
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride solution over 15-20 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.[12] The solution may change color.
-
Completion: After the addition is complete, continue stirring in the ice bath for an additional 15-20 minutes to ensure complete reaction.
-
Verification & Quenching: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates excess nitrous acid. Quench this excess by adding a small amount of solid sulfamic acid portion-wise until the test is negative.
-
Immediate Use: The resulting clear diazonium salt solution is now ready for immediate use in subsequent coupling reactions. DO NOT ATTEMPT TO ISOLATE THE SOLID SALT.
Application I: Azo Coupling Reactions
Azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium cation acts as the electrophile, attacking an electron-rich aromatic ring (the coupling component), such as a phenol or an aniline.[13][14] The product is a brightly colored azo compound, the basis for many synthetic dyes.[4][13]
Caption: Electrophilic substitution in azo coupling.
The pH of the reaction medium is critical and depends on the coupling partner:[14]
-
Phenols: Couple under mildly alkaline conditions (pH 8-10). The alkalinity deprotonates the phenol to the more strongly activating phenoxide ion.
-
Anilines: Couple under mildly acidic conditions (pH 4-5). This ensures a sufficient concentration of the diazonium ion while keeping the aniline's amino group largely in its free, activating form.
Protocol 4.1: Coupling with 2-Naphthol (a Phenol)
Procedure:
-
Prepare Coupling Solution: In a 400 mL beaker, dissolve 2-naphthol (0.05 mol) in a 10% sodium hydroxide (NaOH) solution (100 mL). Stir until a clear solution is obtained and cool to 5 °C in an ice bath.
-
Coupling Reaction: With efficient stirring, slowly add the previously prepared cold diazonium salt solution (from Protocol 3.1) to the cold 2-naphthol solution.
-
Precipitation: An intensely colored precipitate (typically red or orange) will form immediately.
-
Completion & Isolation: Continue stirring the mixture in the ice bath for 30 minutes. Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.
Protocol 4.2: Coupling with N,N-Dimethylaniline (an Aniline)
Procedure:
-
Prepare Coupling Solution: Dissolve N,N-dimethylaniline (0.05 mol) in a mixture of glacial acetic acid (15 mL) and water (50 mL). Cool the solution to 0–5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 3.1) to the stirred, cold N,N-dimethylaniline solution. Maintain the temperature below 5 °C.
-
pH Adjustment: During the addition, monitor the pH and add small portions of sodium acetate to maintain a mildly acidic environment (pH 4-5). A colored precipitate will form.
-
Completion & Isolation: Stir for 30-45 minutes in the ice bath. Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 4.3: Coupling with Acetylacetone (an Active Methylene Compound)
Compounds with active methylene groups can also act as coupling partners.[15] Procedure:
-
Prepare Coupling Solution: In a beaker, dissolve acetylacetone (0.05 mol) in ethanol (50 mL). Add a solution of sodium acetate (0.1 mol) in water (50 mL) to act as a base, and cool to 0–5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 3.1) to the stirred acetylacetone solution.
-
Precipitation: A yellow or orange solid will precipitate.
-
Completion & Isolation: Stir for 1 hour at 0–5 °C. Collect the product by vacuum filtration, wash with a cold ethanol-water mixture (1:1), and dry.
Application II: Nitrogen-Displacing Coupling Reactions
The diazonium group can be replaced by a variety of nucleophiles, often with the aid of a metal catalyst. This opens a vast synthetic landscape beyond azo dyes.
Protocol 5.1: Sandmeyer Reaction (Halogenation)
The Sandmeyer reaction uses copper(I) salts to replace the diazonium group with a halide or cyanide.[7][16][17] The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium ion, generating an aryl radical.[16]
Procedure (for Chlorination):
-
Prepare Catalyst: In a beaker, prepare a solution of copper(I) chloride (CuCl) (e.g., 0.06 mol) in concentrated HCl (50 mL).
-
Coupling Reaction: Cool the CuCl solution to 0–5 °C. Slowly and carefully add the cold diazonium salt solution (from Protocol 3.1) to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Work-up & Isolation: Pour the reaction mixture into water (200 mL) and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water, then with dilute NaOH, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude aryl chloride. Purify by distillation or chromatography as needed.
Protocol 5.2: Heck-Matsuda Reaction (Arylation of Alkenes)
Aryl diazonium salts are highly reactive partners in palladium-catalyzed Heck reactions, often proceeding under milder, base-free conditions compared to aryl halides.[18][19][20]
Caption: Workflow for a Pd-catalyzed Heck-Matsuda coupling.
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), add Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), the alkene (e.g., styrene, 1.1 eq), and a solvent like THF or methanol.
-
Coupling Reaction: Cool the mixture to 0 °C. Slowly add the cold diazonium salt solution (from Protocol 3.1) via a syringe or dropping funnel. Nitrogen gas will evolve.
-
Completion: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting materials.
-
Work-up & Isolation: Filter the reaction mixture through a pad of Celite to remove palladium black. Dilute the filtrate with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the resulting product by column chromatography.
Protocol 5.3: Suzuki-Miyaura Reaction (Biaryl Synthesis)
Aryl diazonium salts are also excellent electrophiles for Suzuki-Miyaura cross-coupling with arylboronic acids, providing a rapid route to biaryl compounds.[5][21][22]
Procedure:
-
Reaction Setup: To a flask, add the arylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-3 mol%), a base (e.g., Na₂CO₃, 2 eq), and a solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water).
-
Coupling Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C). Slowly add the cold diazonium salt solution (from Protocol 3.1) to the heated mixture.
-
Completion: Stir at the elevated temperature for 1-3 hours after the addition is complete. Monitor the reaction by TLC.
-
Work-up & Isolation: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization.
Summary of Reaction Conditions
| Reaction Type | Coupling Partner | Catalyst | Solvent | Temp. (°C) | Key Conditions |
| Azo Coupling | 2-Naphthol | None | 10% NaOH (aq) | 0–5 | pH 8–10 |
| Azo Coupling | N,N-Dimethylaniline | None | Acetic Acid / H₂O | 0–5 | pH 4–5 |
| Azo Coupling | Acetylacetone | None | Ethanol / H₂O | 0–5 | Mildly basic (NaOAc) |
| Sandmeyer | Chloride (from CuCl) | CuCl | Conc. HCl | 0–5 → RT | Copper(I) salt |
| Heck-Matsuda | Styrene | Pd(OAc)₂ | THF or MeOH | 0 → RT | Base-free |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | Dioxane / H₂O | 50–60 | Requires base (Na₂CO₃) |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Notes on Diazonium Salts: Importance in Synthetic Organic Chemistry for IIT JEE aspirants [unacademy.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazotisation [organic-chemistry.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. byjus.com [byjus.com]
- 12. benchchem.com [benchchem.com]
- 13. Azo coupling - Wikipedia [en.wikipedia.org]
- 14. Azo Coupling [organic-chemistry.org]
- 15. Coupling Reactions Involving Aryldiazonium Salt: Part-VII. Products of Chemoselective Reaction of Aryldiazonium Chloride with Active Methylene Group containing Moiety - ProQuest [proquest.com]
- 16. byjus.com [byjus.com]
- 17. Sandmeyer Reaction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
The Strategic Utility of 2-Isopropyl-5-nitroaniline in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 2-Isopropyl-5-nitroaniline, a substituted nitroaromatic amine, presents itself as a valuable and versatile building block. Its unique structural features—an aniline core functionalized with a sterically influential isopropyl group and a synthetically malleable nitro group—offer a rich platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the physicochemical properties of this compound and detailed protocols for its application in the synthesis of pharmaceutically relevant scaffolds.
Part 1: Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis. This compound is a solid at room temperature, and its characteristics are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-nitro-2-propan-2-ylaniline | --INVALID-LINK-- |
| CAS Number | 132475-93-5 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₁₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 180.20 g/mol | --INVALID-LINK-- |
| Appearance | Dark red oil (as per a synthesis report) | --INVALID-LINK--[1] |
| Storage Temperature | Room Temperature, in a dry and sealed container | --INVALID-LINK-- |
The presence of both an amino and a nitro group on the aromatic ring makes this compound an interesting bifunctional molecule. The amino group can act as a nucleophile or be transformed into a diazonium salt, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization. The isopropyl group, with its steric bulk, can influence the regioselectivity of subsequent reactions and impact the conformational properties of the final molecule, which is a critical aspect of drug design.
Part 2: Core Synthetic Application: A Gateway to Benzimidazole Scaffolds
While direct applications of this compound in the synthesis of currently marketed drugs are not extensively documented, its structure is primed for the synthesis of scaffolds of high pharmaceutical interest. One of the most powerful applications of ortho-phenylenediamines (which can be readily prepared from the corresponding nitroanilines) is in the synthesis of benzimidazoles. The benzimidazole moiety is a key component in a wide range of pharmaceuticals with diverse biological activities.
This section outlines a two-step synthetic sequence starting from this compound to generate a substituted benzimidazole, a privileged scaffold in medicinal chemistry.
Logical Workflow: From Nitroaniline to Benzimidazole
The overall synthetic strategy involves the reduction of the nitro group of this compound to afford the corresponding ortho-phenylenediamine, followed by a cyclocondensation reaction with a carboxylic acid to yield the benzimidazole ring system.
Caption: Synthetic workflow from this compound to a substituted benzimidazole.
Experimental Protocols
Protocol 1: Synthesis of 4-Isopropylbenzene-1,3-diamine
Rationale: The reduction of the nitro group is a crucial first step to unmask the second amine functionality, thereby generating the necessary ortho-phenylenediamine precursor. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials and Reagents:
-
This compound
-
Palladium on carbon (10 wt. %)
-
Methanol (reagent grade)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or a balloon hydrogenation setup
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon (5-10 mol %).
-
Seal the reaction vessel and purge with an inert gas (nitrogen or argon).
-
Introduce hydrogen gas (via a balloon or from a cylinder) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-isopropylbenzene-1,3-diamine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Protocol 2: Synthesis of a 2-Substituted-5-isopropyl-1H-benzimidazole
Rationale: The Phillips condensation is a classic and reliable method for the synthesis of benzimidazoles from ortho-phenylenediamines and carboxylic acids. The reaction proceeds via the formation of an amide intermediate followed by an acid-catalyzed cyclization and dehydration.
Materials and Reagents:
-
4-Isopropylbenzene-1,3-diamine (from Protocol 1)
-
A suitable carboxylic acid (R-COOH)
-
4 M Hydrochloric acid or polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 4-isopropylbenzene-1,3-diamine (1.0 eq) and the chosen carboxylic acid (1.1 eq).
-
Add 4 M hydrochloric acid or polyphosphoric acid as the condensing agent.
-
Heat the reaction mixture to reflux with stirring for several hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude benzimidazole product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Part 3: Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the products. For the benzimidazole product, characteristic signals for the aromatic protons and the C2-substituent will be observed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final products.
Part 4: Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.
-
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust, fumes, and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
Conclusion
This compound is a promising building block for pharmaceutical synthesis, offering a straightforward entry into valuable heterocyclic scaffolds such as benzimidazoles. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic potential of this compound in the discovery and development of new drug candidates. The strategic incorporation of the isopropyl and nitro functionalities allows for a high degree of molecular diversity, making this compound a valuable addition to the medicinal chemist's toolbox.
References
Application Notes and Protocols for the N-alkylation of 2-Isopropyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the N-alkylation of 2-isopropyl-5-nitroaniline, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols effectively.
Introduction: The Significance of N-Alkylated Nitroanilines
N-alkylated aromatic amines are foundational scaffolds in a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes. The introduction of an alkyl group to the nitrogen atom of an aniline derivative, such as this compound, profoundly influences its physicochemical properties. This modification can enhance lipophilicity, modulate basicity, and introduce new vectors for molecular interactions, which are all critical parameters in drug design and development.
The specific substrate, this compound, presents a unique synthetic challenge. The potent electron-withdrawing nature of the nitro group significantly diminishes the nucleophilicity of the aniline nitrogen, rendering it less reactive towards electrophiles. Consequently, reaction conditions must be carefully optimized to achieve efficient and selective mono-N-alkylation while minimizing potential side reactions like N,N-dialkylation.
Core Principles and Mechanistic Considerations
The N-alkylation of anilines can be broadly categorized into two primary mechanistic pathways: direct nucleophilic substitution and reductive amination. A third, increasingly important category involves catalytic methods that utilize alcohols as alkylating agents through a "borrowing hydrogen" strategy.
Direct N-Alkylation with Alkyl Halides
This classical approach involves the reaction of the aniline with an alkyl halide in the presence of a base. The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbon of the alkyl halide.
Caption: General mechanism for direct N-alkylation.
A crucial component is the base, which serves to deprotonate the resulting ammonium salt, thereby regenerating a neutral N-alkylated product and preventing the amine from being fully protonated and rendered non-nucleophilic.[1] Due to the reduced basicity of this compound, stronger bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or even sodium hydride (NaH) are often required over milder bases like sodium bicarbonate.
Reductive Amination
Reductive amination is a versatile and highly controlled method for N-alkylation that avoids the common pitfall of over-alkylation seen with alkyl halides.[2] This two-step, often one-pot, process involves the initial reaction of the amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[3]
Caption: Workflow for the reductive amination process.
The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion over the starting carbonyl compound.[4][5] This selectivity allows the entire reaction to be performed in a single pot.
Catalytic N-Alkylation with Alcohols
Modern synthetic methods increasingly favor the use of alcohols as alkylating agents due to their low cost, ready availability, and the generation of water as the only byproduct.[6] These reactions, often termed "borrowing hydrogen" or "hydrogen autotransfer" catalyses, typically employ transition metal complexes (e.g., based on Ru, Ir, Ni, or Co).[7][8][9]
The catalytic cycle generally involves:
-
Oxidation of the alcohol to an aldehyde by the metal catalyst.
-
Condensation of the in situ-generated aldehyde with the amine to form an imine.
-
Reduction of the imine by the metal hydride species (formed in the first step) to yield the N-alkylated amine and regenerate the active catalyst.
This method is highly atom-economical but may require higher temperatures and careful selection of the catalyst and ligand system.[10][11]
Comparative Analysis of Reaction Conditions
The selection of an appropriate N-alkylation strategy depends on the desired alkyl group, available starting materials, and scale of the reaction. The following table summarizes typical conditions for each major method, adapted for the substrate this compound.
| Parameter | Direct Alkylation (with Alkyl Halide) | Reductive Amination | Catalytic Alkylation (with Alcohol) |
| Alkylating Agent | Alkyl iodides, bromides, or chlorides | Aldehydes or ketones | Primary or secondary alcohols |
| Base | K₂CO₃, Cs₂CO₃, tBuOK, NaH | Generally not required, weak acid catalyst (e.g., AcOH) often used | A base is typically required (e.g., tBuOK, K₂CO₃)[12] |
| Solvent | DMF, Acetonitrile, DMSO | Dichloromethane (DCM), Methanol (MeOH), THF | Toluene, p-xylene[12] |
| Temperature | 60 - 120 °C[1] | Room Temperature to 50 °C | 100 - 150 °C[7][13] |
| Key Reagent(s) | Phase-transfer catalyst (optional) | NaBH(OAc)₃, NaBH₃CN[5] | Transition metal catalyst (e.g., Ru, Ir, Ni complexes)[7][9] |
| Pros | Simple setup, wide range of alkyl halides available | Excellent for mono-alkylation, mild conditions, tolerates many functional groups | High atom economy, uses green reagents (alcohols), water is the only byproduct |
| Cons | Risk of N,N-dialkylation, requires stoichiometric base, generates salt waste | Stoichiometric hydride reagent required | Requires specific metal catalysts, higher temperatures, may require inert atmosphere |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use. Nitroaromatic compounds can be toxic and should be handled with care.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the mono-N-benzylation of this compound as a representative example.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Addition of Alkylating Agent: While stirring the suspension vigorously, add benzyl bromide dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-8 hours. The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicates reaction progression.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure N-benzyl-2-isopropyl-5-nitroaniline.[1]
-
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the N-alkylation of this compound with isobutyraldehyde.
Materials and Reagents:
-
This compound (1.0 eq)
-
Isobutyraldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic Acid (catalytic, ~5% mol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in dichloromethane.
-
Reagent Addition: Add isobutyraldehyde, followed by a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride in portions over 10-15 minutes. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aniline is consumed (typically 12-24 hours).
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Pour the mixture into a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the desired N-isobutyl-2-isopropyl-5-nitroaniline.
-
Characterization
The identity and purity of the synthesized N-alkylated products should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the successful incorporation of the alkyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Thin Layer Chromatography (TLC): For reaction monitoring and assessment of purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(iii) complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Selective Reduction of 2-Isopropyl-5-nitroaniline
Abstract
The selective reduction of a nitro group in the presence of other functional groups is a cornerstone transformation in modern organic synthesis. This is particularly true in the preparation of pharmaceutical and specialty chemical intermediates. This guide provides a detailed examination and a robust protocol for the reduction of 2-Isopropyl-5-nitroaniline to its corresponding diamine, 4-Isopropyl-1,3-phenylenediamine. This transformation is a critical step in synthesizing a variety of valuable downstream compounds. We will explore the rationale behind selecting an optimal reduction methodology, present a detailed, field-proven experimental protocol based on catalytic hydrogenation, and offer insights into process optimization and troubleshooting.
Introduction: Strategic Importance of the Transformation
Aromatic amines are indispensable building blocks in the chemical industry, serving as precursors to dyes, polymers, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2][3][4] The reduction of nitroarenes is one of the most reliable and widely used methods for preparing these amines.[5] The target molecule of this guide, 4-Isopropyl-1,3-phenylenediamine, is a substituted aromatic diamine. The successful synthesis of this compound from this compound requires a reduction method that is highly chemoselective for the nitro group, leaving the existing primary amine and the aliphatic isopropyl group intact. The choice of reductant and reaction conditions is therefore paramount to achieving high yield and purity while avoiding unwanted side reactions.
Method Selection and Rationale
Several effective methods exist for the reduction of aromatic nitro compounds.[6][7] The optimal choice depends on the substrate's sensitivity, scalability, safety, and economic viability.
-
Metal-Mediated Reductions: The use of metals like iron, tin, or zinc in acidic media (e.g., the Béchamp reduction with Fe/HCl) is a classic and cost-effective method.[8][9][10] These reactions are robust and tolerate many functional groups.[9] However, they are stoichiometric and often generate large quantities of metallic waste, leading to challenging and environmentally taxing workup procedures to remove metal salts from the product.[8][11]
-
Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or isopropanol, in the presence of a catalyst (often palladium or nickel).[12][13] It avoids the need for high-pressure gaseous hydrogen, making it an attractive option for standard laboratory setups.[13] The efficiency can be very high, but the hydrogen donor is consumed stoichiometrically.
-
Catalytic Hydrogenation: This is frequently the preferred industrial and laboratory method due to its high atom economy, clean conversion, and ease of product isolation.[7][8] It employs a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel, with molecular hydrogen (H₂).[14] This method is highly efficient for reducing both aromatic and aliphatic nitro groups to amines.[14] For a substrate like this compound, catalytic hydrogenation offers excellent chemoselectivity, with a low risk of affecting the existing amine or aryl ring under controlled conditions.[5] A key consideration is safety, as molecular hydrogen is highly flammable and catalysts can be pyrophoric upon exposure to air after the reaction.[8][15]
Selected Method: For this application, Catalytic Hydrogenation using Palladium on Carbon (Pd/C) is selected as the primary protocol. This choice is justified by its superior efficiency, clean reaction profile, straightforward product isolation via catalyst filtration, and high chemoselectivity for the nitro group.
Reaction Mechanism: Catalytic Hydrogenation
The catalytic hydrogenation of a nitroarene on a metal surface like palladium is a multi-step process. While the exact mechanism can be complex, it is generally understood to proceed through the following key stages:[1]
-
Adsorption: Both molecular hydrogen (H₂) and the nitroarene substrate (R-NO₂) adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro group is sequentially reduced by the activated hydrogen atoms. This proceeds through several intermediates, such as the nitroso (R-NO) and hydroxylamine (R-NHOH) species.[15][16] The formation of these intermediates can be a source of exotherms, which requires careful thermal management during scale-up.[15][17]
-
Product Formation & Desorption: The final reduction step yields the aniline product (R-NH₂), which then desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Experimental Workflow Overview
The following diagram outlines the general workflow for the selective reduction of this compound.
Caption: General experimental workflow for catalytic hydrogenation.
Detailed Experimental Protocol
This protocol describes the reduction of this compound to 4-Isopropyl-1,3-phenylenediamine.
Reaction Scheme:
Caption: Reduction of this compound.
5.1 Materials and Equipment
| Material/Equipment | Specification |
| This compound | >98% purity |
| Palladium on Carbon (Pd/C) | 10% Pd on activated carbon |
| Ethanol (EtOH) | Anhydrous or 200 proof |
| Celite® 545 (or equivalent) | Filtering aid |
| Nitrogen (N₂) & Hydrogen (H₂) Gas | High purity, with appropriate regulators |
| Round-bottom flask (250 mL) | With magnetic stir bar |
| Hydrogen balloon | Heavy-duty |
| Three-way adapter | For vacuum/gas manifold |
| Buchner funnel & filter flask | For filtration |
| Rotary evaporator | For solvent removal |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
5.2 Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable. Perform the reaction in a well-ventilated fume hood, away from any ignition sources. Ensure all connections are secure to prevent leaks.
-
Palladium Catalyst: Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the used catalyst to dry in the air. Quench it carefully while still wet with water.
-
Solvents: Ethanol is flammable. Handle with care.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.
5.3 Step-by-Step Procedure
-
Reactant Preparation: To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (5.00 g, 27.7 mmol). Add ethanol (100 mL) and stir at room temperature until the solid is fully dissolved.
-
Catalyst Addition: In a separate small beaker, weigh out 10% Pd/C (0.29 g, ~5 mol% Pd). Carefully add a small amount of ethanol (~5 mL) to create a wet slurry. This prevents the fine powder from becoming airborne.
-
Reaction Setup: Transfer the catalyst slurry to the reaction flask using a Pasteur pipette. Equip the flask with a three-way adapter connected to a vacuum/nitrogen manifold and a hydrogen balloon.
-
Inerting the System: Evacuate the flask gently under vacuum for 1-2 minutes and backfill with nitrogen. Repeat this vacuum/nitrogen cycle three times to ensure the atmosphere is inert.
-
Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen from the balloon. Ensure the system is sealed and allow the reaction to stir vigorously at room temperature. A positive pressure of hydrogen should be maintained by the balloon.
-
Reaction Monitoring: The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material is typically yellow and UV-active, while the product diamine is often less colored but may still be UV-active. The reaction is generally complete within 4-8 hours.
-
Reaction Quench and Work-up:
-
Once the starting material is consumed, carefully evacuate the hydrogen atmosphere and purge the flask with nitrogen three times.
-
Prepare a small pad of Celite® (~1 inch thick) in a Buchner funnel and wet it with ethanol.
-
Under a gentle stream of nitrogen, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. CAUTION: Keep the Celite® pad wet with solvent at all times to prevent the catalyst from igniting.
-
Rinse the flask and the Celite® pad with additional ethanol (2 x 20 mL) to ensure all the product is collected.
-
Immediately after filtration, transfer the wet Celite® pad into a beaker of water to quench the catalyst safely.
-
-
Product Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. This will yield the crude 4-Isopropyl-1,3-phenylenediamine, often as an oil or a low-melting solid that may darken on exposure to air.
-
Purification (if necessary): If the crude product requires further purification, it can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.
Expected Results and Data
| Parameter | Value |
| Substrate | This compound |
| Product | 4-Isopropyl-1,3-phenylenediamine[18] |
| Molecular Formula (Product) | C₉H₁₄N₂[18] |
| Molecular Weight (Product) | 150.22 g/mol [18] |
| Typical Yield | 90-98% |
| Appearance | Off-white to pale brown solid or oil |
| Purity (Crude) | >95% (by ¹H NMR) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Inactive catalyst, insufficient hydrogen, poor stirring | Use fresh catalyst, ensure the H₂ balloon remains inflated, increase stirring speed. |
| Product is Dark/Colored | Air oxidation of the diamine product | Keep the product under an inert atmosphere (N₂ or Ar) as much as possible, especially during concentration and storage. |
| Low Yield | Incomplete reaction, loss during work-up | Ensure complete reaction via TLC, ensure thorough rinsing of the catalyst pad during filtration. |
| Catalyst Filters Slowly | Catalyst particles are too fine, Celite® bed is clogged | Use a thicker Celite® pad, apply gentle suction. Do not let the Celite® bed run dry during filtration. |
Conclusion
This application note details a reliable and highly efficient protocol for the selective reduction of this compound using catalytic hydrogenation. The described method offers a clean, high-yielding, and scalable route to 4-Isopropyl-1,3-phenylenediamine, a valuable synthetic intermediate. By understanding the rationale behind method selection and adhering to the safety precautions, researchers can confidently execute this important chemical transformation.
References
- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 2. Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 15. mt.com [mt.com]
- 16. mdpi.com [mdpi.com]
- 17. mt.com [mt.com]
- 18. 4-Isopropyl-m-phenylenediamine | C9H14N2 | CID 84275 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Substituted Benzimidazoles from 2-Isopropyl-5-nitroaniline: A Detailed Experimental Guide
An Application Note for Drug Development Professionals and Researchers
Abstract
Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antiulcer, antiviral, and anticancer properties.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of substituted benzimidazoles, commencing from the readily available starting material, 2-Isopropyl-5-nitroaniline. We will explore an efficient one-pot reductive cyclocondensation strategy, offering a streamlined alternative to traditional multi-step syntheses. This guide is designed for researchers and scientists in drug development, providing not only a step-by-step experimental procedure but also the underlying scientific rationale for key methodological choices, ensuring both reproducibility and a deeper understanding of the transformation. All protocols are designed to be self-validating, and key claims are supported by authoritative references.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a "privileged structure" in medicinal chemistry.[3] Its unique structural and electronic properties allow it to interact with a variety of biological targets, making it a highly sought-after scaffold in drug discovery.[4] The synthesis of novel benzimidazole derivatives is therefore a critical task for the development of new therapeutic agents.
The traditional approach to benzimidazole synthesis involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[3][5] However, when starting from a substituted o-nitroaniline, such as this compound, a preliminary reduction step is required to generate the necessary diamine intermediate. A more elegant and efficient approach is a one-pot reaction where the nitro group reduction and the subsequent cyclization occur in the same reaction vessel. This methodology, known as reductive cyclocondensation, reduces reaction time, minimizes waste, and simplifies the purification process.[6]
This guide will focus on a robust one-pot synthesis of 2-substituted-5-isopropyl-6-nitrobenzimidazoles, providing a clear pathway for the creation of a library of novel compounds for further biological evaluation.
Overall Synthetic Workflow
The conversion of this compound to a substituted benzimidazole can be achieved via two primary routes, as illustrated below. The one-pot reductive cyclocondensation is the recommended and more efficient pathway.
Diagram 1: Comparison of synthetic routes.
Experimental Protocol: One-Pot Reductive Cyclocondensation
This protocol details the synthesis of 2-substituted-6-isopropyl-5-nitro-1H-benzimidazoles via a one-pot reaction. The procedure involves the in situ reduction of the nitro group of this compound, followed by condensation with a variety of aromatic aldehydes.[7]
Materials and Equipment
Reagents:
-
This compound
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium dithionite (Na₂S₂O₄) or Sodium metabisulfite (Na₂S₂O₅)[7][8]
-
Ethanol or Methanol
-
Ethyl acetate
-
n-Hexane
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), and ethanol (20 mL).
-
Addition of Reducing Agent: To this stirring solution, add sodium dithionite (Na₂S₂O₄) (2.0-3.0 eq.) portion-wise over 10 minutes. The addition is exothermic, and the reaction mixture may warm up.
-
Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and n-hexane (e.g., 3:7 v/v).[4] The disappearance of the starting materials and the appearance of a new, more polar spot indicates the formation of the product. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol or methanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.[9][10] Collect the pure crystals by filtration.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography.[11] A gradient of ethyl acetate in n-hexane is typically effective for elution.
Rationale for Experimental Choices
-
Choice of Reducing Agent: Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for converting aromatic nitro groups to amines in the presence of other functional groups, such as aldehydes.[7] It is preferred over harsher reducing agents that could potentially reduce the aldehyde.
-
Solvent: Ethanol and methanol are excellent solvents for this reaction as they dissolve the reactants and are suitable for refluxing temperatures.
-
One-Pot Approach: This method is chosen for its efficiency. The in situ generated o-phenylenediamine is highly reactive and immediately undergoes condensation with the aldehyde, minimizing side reactions and simplifying the overall process.[6]
Proposed Reaction Mechanism
The reaction proceeds through a two-stage mechanism within the same pot:
Diagram 2: Proposed reaction mechanism.
Initially, the nitro group of the starting material is reduced by sodium dithionite to an amino group, forming the transient 4-Isopropyl-benzene-1,2-diamine.[7] This diamine then reacts with the aldehyde. One of the amino groups attacks the carbonyl carbon of the aldehyde, and after the elimination of a water molecule, a Schiff base intermediate is formed. An intramolecular cyclization then occurs, followed by an oxidative aromatization (often facilitated by air) to yield the stable benzimidazole ring.[1]
Characterization of Synthesized Benzimidazoles
The identity and purity of the synthesized benzimidazole derivatives must be confirmed through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Reference |
| ¹H NMR | N-H proton (imidazole) | δ 12.0 - 13.0 ppm (broad singlet) | [2] |
| Aromatic protons | δ 7.0 - 8.5 ppm (multiplets) | [2] | |
| Isopropyl -CH | δ 3.0 - 3.5 ppm (septet) | ||
| Isopropyl -CH₃ | δ 1.2 - 1.5 ppm (doublet) | ||
| FT-IR | N-H stretch | 3100 - 3500 cm⁻¹ (broad) | [12][13] |
| C=N stretch | ~1620 cm⁻¹ | [9][14] | |
| Aromatic C=C stretch | 1450 - 1600 cm⁻¹ | [14] | |
| C-N stretch | 1250 - 1350 cm⁻¹ | ||
| Mass Spec | Molecular Ion (M⁺) | Calculated m/z | [11][14] |
Example ¹H NMR Interpretation
For a typical 2-aryl substituted benzimidazole, the ¹H NMR spectrum (in DMSO-d₆) will exhibit key signals:
-
N-H Proton: A characteristic broad singlet far downfield (δ 12.0-13.0 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.[2]
-
Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.5 ppm). The specific splitting patterns can be used to confirm the substitution pattern on both the benzimidazole core and the 2-aryl substituent.
-
Isopropyl Protons: A septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃), confirming the presence of the isopropyl substituent.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Aldehydes: Many aldehydes are irritants and sensitizers. Avoid inhalation and skin contact.
-
Sodium Dithionite: This is a flammable solid and can ignite if it comes into contact with moisture. Handle in a dry environment.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reduction of the nitro group. | Increase the amount of reducing agent (e.g., to 3.0 eq.). Ensure the reducing agent is fresh and has been stored properly. |
| Deactivation of the aldehyde. | Use freshly distilled or high-purity aldehydes. | |
| Multiple spots on TLC | Incomplete reaction or side product formation. | Increase reaction time and monitor closely with TLC. If side products persist, purification by column chromatography is necessary. |
| The intermediate diamine is unstable and may have decomposed. | Ensure the reaction is performed promptly after the addition of the reducing agent. | |
| Difficulty in purification | Product is an oil or does not crystallize. | Attempt purification via silica gel column chromatography. |
| Product is co-eluting with impurities. | Try a different solvent system for chromatography (e.g., using dichloromethane/methanol). |
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. ijariie.com [ijariie.com]
- 4. ijpsm.com [ijpsm.com]
- 5. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. ijnrd.org [ijnrd.org]
- 10. ijcrt.org [ijcrt.org]
- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1H-Benzimidazole [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Isopropyl-5-nitroaniline in the Production of Specialty Polymers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-isopropyl-5-nitroaniline as a precursor for the synthesis of specialty polymers. This document outlines a theoretical yet scientifically grounded approach to monomer synthesis and subsequent polymerization to yield high-performance polyamides and polyimides. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: Rationale for Employing this compound in Polymer Synthesis
High-performance polymers, such as aromatic polyamides and polyimides, are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their applications can be limited by poor solubility and processability. The strategic incorporation of specific functional groups into the monomer backbone is a proven method to tailor the final properties of the polymer.
This compound is a unique building block that offers the potential to create specialty polymers with a desirable balance of properties. The presence of a bulky isopropyl group can disrupt polymer chain packing, leading to enhanced solubility in organic solvents.[1][2][3][4][5] The electron-withdrawing nitro group can increase the glass transition temperature (Tg) and potentially impart useful electronic properties, although it may slightly compromise thermal stability in some cases.
This guide will first detail a proposed synthetic route to convert the monofunctional this compound into a difunctional diamine monomer, a necessary precursor for polymerization. Subsequently, detailed protocols for the synthesis of a specialty polyamide and polyimide using this novel diamine will be presented.
PART 1: Synthesis of a Diamine Monomer from this compound
To utilize this compound in the backbone of a polymer, it must first be converted into a diamine. A common and effective method for this transformation is the creation of a methylene bridge between two aniline units. This section outlines a protocol for the synthesis of 4,4'-methylenebis(this compound) . This proposed synthesis is based on established methods for the preparation of methylene-bridged anilines.[6][7][8]
Protocol 1: Synthesis of 4,4'-methylenebis(this compound)
Materials:
-
This compound
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (2.0 equivalents).
-
Acidification: Slowly add concentrated hydrochloric acid (2.0 equivalents) to the stirred aniline derivative. An exothermic reaction will occur, forming the hydrochloride salt of the aniline.
-
Addition of Formaldehyde Source: Once the initial exotherm has subsided, add paraformaldehyde (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture in an ice bath. Slowly add a solution of sodium hydroxide to neutralize the acid until the pH is basic. A solid precipitate of the diamine should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with deionized water until the filtrate is neutral, and then wash with cold ethanol to remove unreacted starting material and byproducts.
-
Drying: Dry the purified 4,4'-methylenebis(this compound) in a vacuum oven at 60-80 °C until a constant weight is achieved.
Characterization: The structure and purity of the synthesized diamine should be confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.
PART 2: Synthesis of Specialty Polymers
With the synthesized diamine, 4,4'-methylenebis(this compound), we can now proceed with the synthesis of specialty polymers. The following sections detail the low-temperature solution polycondensation methods for preparing a polyamide and a polyimide.
Application Note: Polyamides from 4,4'-methylenebis(this compound)
Polyamides synthesized from this diamine are expected to exhibit good solubility in polar aprotic solvents due to the bulky isopropyl groups disrupting chain packing. The presence of the nitro groups may enhance the thermal stability and glass transition temperature compared to analogous polyamides without this substituent. These polymers could find applications as high-temperature adhesives, coatings, and composite matrices.
Protocol 2: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the reaction of 4,4'-methylenebis(this compound) with terephthaloyl chloride.
Materials:
-
4,4'-methylenebis(this compound) (synthesized in Protocol 1)
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
Procedure:
-
Diamine Solution Preparation: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve 4,4'-methylenebis(this compound) (1.0 equivalent) and anhydrous lithium chloride (5-10% by weight of the solvent) in anhydrous NMP. Stir until all solids are dissolved.
-
Cooling: Cool the diamine solution to 0 °C using an ice bath.
-
Diacid Chloride Addition: In the dropping funnel, dissolve terephthaloyl chloride (1.0 equivalent) in a minimal amount of anhydrous NMP. Add this solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization progresses.
-
Precipitation and Purification: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then hot water to remove any unreacted monomers, LiCl, and residual solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.
Application Note: Polyimides from 4,4'-methylenebis(this compound)
Polyimides are known for their superior thermal and chemical resistance compared to polyamides.[9] The incorporation of the bulky and nitro-functionalized diamine is expected to yield polyimides with enhanced solubility and processability, making them suitable for applications in microelectronics, aerospace, and as gas separation membranes.[1][10]
Protocol 3: Synthesis of a Polyimide via a Two-Step Method
This protocol details the synthesis of a polyimide from 4,4'-methylenebis(this compound) and pyromellitic dianhydride (PMDA).
Materials:
-
4,4'-methylenebis(this compound) (synthesized in Protocol 1)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine, anhydrous
-
Methanol
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Diamine Solution: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve 4,4'-methylenebis(this compound) (1.0 equivalent) in anhydrous DMAc.
-
Dianhydride Addition: Slowly add solid pyromellitic dianhydride (1.0 equivalent) to the stirred diamine solution in portions.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
Dehydrating Agent Addition: To the poly(amic acid) solution, add a mixture of acetic anhydride (4.0 equivalents) and pyridine (2.0 equivalents) as the dehydrating agent and catalyst, respectively.
-
Imidization Reaction: Stir the mixture at room temperature for 1 hour, and then heat to 100-120 °C for 3-4 hours to complete the imidization.
-
Precipitation and Purification: Cool the polymer solution to room temperature and pour it into a large volume of methanol to precipitate the polyimide.
-
Washing and Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150 °C for 12 hours.
PART 3: Expected Polymer Properties and Characterization
Data Presentation: Predicted Properties of Polymers Derived from 4,4'-methylenebis(this compound)
| Property | Expected Outcome for Polyamide | Expected Outcome for Polyimide | Rationale |
| Solubility | Good in aprotic polar solvents (NMP, DMAc, DMF) | Good in aprotic polar solvents (NMP, DMAc, DMF) | The bulky isopropyl groups disrupt polymer chain packing, increasing free volume and allowing solvent penetration.[2][4] |
| Thermal Stability (TGA) | High (Decomposition > 400 °C) | Very High (Decomposition > 450 °C) | Aromatic backbone provides inherent thermal stability. The nitro group might slightly lower the onset of decomposition compared to non-nitrated analogs. |
| Glass Transition Temp. (Tg) | High | Very High | The rigid aromatic structure and the polar nitro groups will restrict chain mobility, leading to high Tg values. |
| Mechanical Properties | Tough and flexible films | Strong, potentially more brittle films | Aromatic polyamides and polyimides generally form strong films. The bulky groups might increase flexibility. |
Polymer Characterization
The synthesized polymers should be characterized to confirm their structure and evaluate their properties:
-
Spectroscopy (FT-IR, NMR): To confirm the formation of amide or imide linkages and the overall polymer structure.
-
Viscosity Measurements: To estimate the molecular weight of the polymers.
-
Thermal Analysis (TGA, DSC): To determine the thermal stability and glass transition temperatures.
-
Solubility Tests: To assess the processability of the polymers in various organic solvents.
-
Mechanical Testing: To evaluate the tensile strength and elongation at break of polymer films.
PART 4: Visualizations
Workflow Diagrams
References
- 1. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 7. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]
- 9. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 10. dspace.ncl.res.in [dspace.ncl.res.in]
Topic: Laboratory-Scale Synthesis and Purification of 2-Isopropyl-5-nitroaniline
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive and technically detailed guide for the laboratory-scale synthesis and purification of 2-Isopropyl-5-nitroaniline, a key intermediate in pharmaceutical and chemical research. The protocol herein describes the direct nitration of 2-isopropylaniline using a mixed-acid system under controlled temperature conditions. Emphasis is placed on the rationale behind methodological choices, in-process validation checkpoints, and a robust purification strategy using silica gel column chromatography. This guide is intended for researchers and scientists in drug development, offering a reliable pathway to obtain high-purity material, complete with characterization data and critical safety protocols.
Introduction and Scientific Rationale
Substituted nitroanilines are foundational building blocks in organic synthesis, particularly for the development of azo dyes, pigments, and various pharmaceutical agents. This compound, with its specific substitution pattern, offers a unique scaffold for further chemical elaboration. The synthesis of this molecule, however, requires careful control over reaction conditions to achieve regioselectivity and minimize byproduct formation.
The chosen synthetic strategy is the direct electrophilic aromatic substitution (nitration) of 2-isopropylaniline. The outcome of this reaction is governed by the competing directing effects of the amino (-NH₂) and isopropyl (-CH(CH₃)₂) substituents. In a neutral state, both groups are ortho, para-directing. However, nitration requires a strongly acidic medium, which protonates the highly basic amino group to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director.[1]
The isopropyl group remains an ortho, para-director. Therefore, the substitution position is determined by the interplay of these effects. The formation of the target molecule, this compound, indicates that the nitro group (-NO₂) is added to the position that is meta to the anilinium ion and para to the isopropyl group. This alignment of directing effects makes the 5-position the most favorable site for electrophilic attack, leading to the desired product. Maintaining a low reaction temperature is critical to control the exothermic nature of the nitration and prevent the formation of undesired isomers or oxidation products.[2]
Synthesis and Purification Workflow
The overall process is a two-stage procedure involving the initial synthesis followed by chromatographic purification.
Diagram 1: Overall workflow for the synthesis and purification of this compound.
Detailed Experimental Protocols
Safety First: This procedure involves corrosive strong acids, toxic anilines, and flammable organic solvents.[3][4][5] The entire protocol must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves, is mandatory.
Part A: Synthesis of this compound
This protocol is adapted from established laboratory procedures for aniline nitration.[2][6]
Reagents and Materials:
| Reagent/Material | Molecular Wt. | Amount Used | Moles | Molar Eq. |
|---|---|---|---|---|
| 2-Isopropylaniline | 135.21 g/mol | 10.0 mL (9.55 g) | 70.63 mmol | 1.0 |
| Concentrated HCl | ~37% | 70 mL | - | - |
| Nitric Acid (HNO₃) | 70% | 5.1 mL | 84.76 mmol | 1.2 |
| Ethyl Acetate (EtOAc) | - | 300 mL | - | - |
| Saturated NaHCO₃ | - | ~100 mL | - | - |
| Anhydrous MgSO₄ | - | ~10 g | - | - |
| Ice | - | ~500 g | - | - |
Equipment:
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
500 mL Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Amine Salt: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropylaniline (10.0 mL, 9.55 g) in 70 mL of concentrated hydrochloric acid.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0 °C.
-
Nitration: Slowly add 70% nitric acid (5.1 mL) dropwise to the stirred solution over 15-20 minutes. Crucial: Monitor the temperature closely and maintain it at or below 5 °C throughout the addition to prevent side reactions.
-
Reaction: Once the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.[6]
-
Quenching: Carefully pour the reaction mixture into a beaker containing approximately 400 g of crushed ice to terminate the reaction.[6]
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (2 x 150 mL).[6]
-
Neutralization: Combine the organic layers and wash them with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, which neutralizes residual acid.[6]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator. This will yield the crude product as a dark red oil.[6]
Part B: Purification by Silica Gel Column Chromatography
Recrystallization is a common purification technique; however, given the product is an oil at room temperature, column chromatography is the more effective method.[6][7]
Materials and Equipment:
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent: 3:7 mixture of Ethyl Acetate (EtOAc) and Hexane
-
Glass chromatography column
-
TLC plates (silica gel), TLC tank, UV lamp
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Equilibrate the column by running 2-3 column volumes of the eluent (3:7 EtOAc/Hexane).
-
Sample Loading: Dissolve the crude red oil in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Begin eluting the column with the 3:7 EtOAc/Hexane mixture, maintaining a consistent flow rate.[6]
-
Fraction Collection & Monitoring: Collect fractions of approximately 10-15 mL. Spot each fraction on a TLC plate and develop it in the eluent system. Visualize the spots under a UV lamp to identify the fractions containing the pure product (the main, well-separated spot).
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound as a dark red oil. A yield of approximately 16% (2 g) can be expected based on literature.[6]
Trustworthiness: In-Process Validation and Characterization
The reliability of this protocol is ensured by checkpoints and definitive analytical characterization.
-
In-Process Monitoring: The progress of the nitration reaction and the separation during column chromatography should be monitored by Thin Layer Chromatography (TLC) . This allows for real-time assessment, ensuring the starting material is consumed and confirming the isolation of the target compound from impurities.
-
Final Product Validation: The identity and purity of the final product must be confirmed using standard analytical techniques.
Expected Characterization Data:
-
¹H NMR Spectroscopy: (300 MHz, CDCl₃) The proton NMR spectrum provides definitive structural confirmation. The expected peaks are:[6][8]
-
δ 7.60 (dd, J = 8.1, 2.7 Hz, 1H, Ar-H)
-
δ 7.50 (d, J = 2.7 Hz, 1H, Ar-H)
-
δ 7.23 (d, J = 8.7 Hz, 1H, Ar-H)
-
δ 2.91 (sept, J = 6.6 Hz, 1H, -CH(CH₃)₂)
-
δ 1.28 (d, J = 6.9 Hz, 6H, -CH(CH₃)₂)
-
-
Mass Spectrometry: Electrospray ionization (ESI-MS) should be used to confirm the molecular weight.
-
Physical Appearance: The purified product should be a dark red oil at room temperature.[6]
Diagram 2: Analytical validation scheme for the final product.
References
- 1. testbook.com [testbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 132475-93-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound(132475-93-5) 1H NMR spectrum [chemicalbook.com]
- 9. This compound | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Researcher's Guide to the Catalytic Hydrogenation of 2-Isopropyl-5-nitroaniline
Introduction: The Significance of 4-Isopropyl-1,3-diaminobenzene
Aromatic diamines are a critical class of chemical intermediates, finding extensive application in the synthesis of polymers, pharmaceuticals, and dyes. 4-Isopropyl-1,3-diaminobenzene, the target molecule of this guide, is a valuable building block in organic synthesis. Its structural features, including the isopropyl group and the meta-oriented diamine functionalities, make it a precursor for a variety of complex molecules. The most common and industrially viable method for the synthesis of such diamines is the catalytic hydrogenation of the corresponding nitroaniline, a process that offers high yields and selectivity.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 2-Isopropyl-5-nitroaniline to 4-Isopropyl-1,3-diaminobenzene, focusing on practical protocols, mechanistic insights, and critical safety considerations.
Mechanistic Overview: The Pathway from Nitro to Amine
The catalytic hydrogenation of a nitroarene to an aniline is a multi-step process that occurs on the surface of a heterogeneous catalyst.[3] While the exact mechanism can vary depending on the catalyst and reaction conditions, the generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the desired amine.[4]
There are two main proposed routes for this transformation: a "direct" route and a "condensation" route. In the "direct" route, the N-phenylhydroxylamine intermediate is directly reduced to aniline. The "condensation" route involves the reaction of the nitrosobenzene and N-phenylhydroxylamine intermediates to form an azoxybenzene, which is then successively hydrogenated to aniline.[3] For many catalytic systems, evidence suggests the direct hydrogenation pathway is predominant.[5][6]
Reaction Pathway Diagram
Caption: Generalized pathway for the catalytic hydrogenation of a nitro group.
Catalyst Selection: A Comparative Overview
The choice of catalyst is a critical parameter for a successful hydrogenation reaction. The most common and effective catalysts for the reduction of nitroarenes are Palladium on Carbon (Pd/C) and Raney® Nickel.[1][7]
| Catalyst | Advantages | Disadvantages | Typical Conditions |
| Palladium on Carbon (Pd/C) | High activity and selectivity under mild conditions (low temperature and pressure).[8][9] | Higher cost compared to Raney Nickel. Can be sensitive to catalyst poisons.[10][11] | Room temperature to 60°C, 1-5 bar H₂ pressure. |
| Raney® Nickel | Cost-effective and highly versatile for various functional groups.[12] Robust and less sensitive to some impurities. | Pyrophoric when dry, requiring careful handling.[12] May require higher temperatures and pressures.[13] | 50-100°C, 1-5 MPa H₂ pressure. |
This guide will provide detailed protocols for both Pd/C and Raney® Nickel to offer flexibility based on available resources and experimental requirements.
Experimental Protocols
Safety First: A Prerequisite for Hydrogenation
Catalytic hydrogenation involves the use of flammable hydrogen gas, often under pressure, and potentially pyrophoric catalysts.[12][14] Adherence to strict safety protocols is non-negotiable.
-
Fume Hood: All hydrogenation reactions must be conducted in a well-ventilated fume hood.[15][16]
-
Pressure-Rated Equipment: Use glassware and reactors specifically designed and rated for the intended pressure.[17]
-
Inert Atmosphere: The reaction system must be thoroughly purged with an inert gas (e.g., nitrogen) to remove all oxygen before introducing hydrogen to prevent the formation of explosive mixtures.[16][17]
-
Catalyst Handling: Handle catalysts, especially Raney® Nickel and used Pd/C, with extreme care. Never allow them to dry in the air as they can ignite spontaneously.[12][16] Keep catalysts wet with solvent or water.[17]
-
Leak Detection: Before pressurizing with hydrogen, always perform a leak test with an inert gas.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is suitable for small to medium-scale laboratory synthesis and is favored for its mild reaction conditions.
Materials and Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Solvent: Ethanol or Methanol
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or a hydrogenation apparatus with a pressure gauge
-
Nitrogen source with a gas inlet adapter
-
Vacuum source
-
Celite® for filtration
Step-by-Step Procedure:
-
Reactor Setup: In a three-necked flask equipped with a magnetic stir bar, add this compound and the appropriate amount of solvent (e.g., ethanol).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst to the flask.
-
Inerting the System: Seal the flask and purge the system with nitrogen for 5-10 minutes to remove all traces of oxygen. This is a critical safety step.[7]
-
Introducing Hydrogen: Evacuate the nitrogen and introduce hydrogen gas. If using a balloon, ensure it is securely attached. For a pressurized system, introduce hydrogen to the desired pressure (e.g., 1-5 bar).[7]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen if using a pressurized system.
-
Reaction Completion and Purging: Once the reaction is complete (typically a few hours), carefully vent the excess hydrogen and purge the system with nitrogen.[14]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst on the Celite® pad is highly pyrophoric and should be immediately quenched by wetting it with water and stored in a designated waste container.[14]
-
Product Isolation: The filtrate contains the desired 4-Isopropyl-1,3-diaminobenzene. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Experimental Workflow: Pd/C Hydrogenation
Caption: Step-by-step workflow for catalytic hydrogenation using Pd/C.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol is a cost-effective alternative, particularly for larger-scale reactions, but requires more stringent handling of the pyrophoric catalyst.
Materials and Equipment:
-
This compound
-
Raney® Nickel (slurry in water, typically 5-10 wt% of substrate)
-
Solvent: Ethanol or Methanol
-
High-pressure autoclave or a Parr hydrogenator
-
Mechanical stirrer
-
Hydrogen cylinder with a regulator
-
Nitrogen cylinder
-
Celite® for filtration
Step-by-Step Procedure:
-
Catalyst Preparation: If using commercially available Raney® Nickel slurry, carefully decant the water and wash the catalyst with the chosen reaction solvent (e.g., ethanol) multiple times under an inert atmosphere.
-
Reactor Charging: In a high-pressure autoclave, add the this compound and the solvent. Then, carefully add the washed Raney® Nickel slurry.
-
Inerting the Autoclave: Seal the autoclave and purge it with nitrogen several times (e.g., pressurize to 5 bar with nitrogen and then vent, repeat 3-5 times) to ensure an oxygen-free environment.[15]
-
Pressurizing with Hydrogen: Introduce hydrogen gas and pressurize the autoclave to the desired pressure (e.g., 1-5 MPa).[13]
-
Reaction: Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 50-100°C). The reaction progress is monitored by the drop in hydrogen pressure.[7]
-
Cooling and Depressurization: Once the hydrogen uptake ceases, cool the autoclave to room temperature. Carefully and slowly vent the excess hydrogen.[15]
-
Purging: Purge the autoclave with nitrogen to remove any residual hydrogen.[15]
-
Catalyst Removal: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. The catalyst is extremely pyrophoric and must be kept wet with water and disposed of in a designated waste container.
-
Product Isolation: The filtrate can be concentrated under reduced pressure to obtain the crude 4-Isopropyl-1,3-diaminobenzene. Further purification can be achieved by standard laboratory techniques.
Product Characterization
The identity and purity of the synthesized 4-Isopropyl-1,3-diaminobenzene can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[18]
-
Melting Point: To assess the purity of the solid product.
Physicochemical Properties of 4-Isopropyl-1,3-diaminobenzene: [18]
| Property | Value |
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| CAS Number | 14235-45-1 |
| Physical Form | Solid |
| Purity (Typical) | ≥97% |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, potential causes include catalyst deactivation (poisoning), insufficient hydrogen pressure, or poor mixing. Ensure the starting materials and solvent are of high purity and increase stirring speed or hydrogen pressure if necessary.
-
Side Reactions: Over-reduction or dehalogenation (if applicable) can occur. Optimizing the reaction temperature and time can help minimize these side reactions.
-
Catalyst Filtration: Fine catalyst particles can sometimes pass through the filter paper. Using a pad of Celite® is highly recommended for complete removal.
Conclusion
The catalytic hydrogenation of this compound is a robust and efficient method for the synthesis of 4-Isopropyl-1,3-diaminobenzene. By carefully selecting the appropriate catalyst and adhering to stringent safety protocols, researchers can achieve high yields of this valuable diamine. The detailed protocols and insights provided in this application note serve as a comprehensive guide for the successful execution of this important chemical transformation.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. njhjchem.com [njhjchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 18. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-Isopropyl-5-nitroaniline Synthesis
Welcome to the technical support center for the synthesis of 2-Isopropyl-5-nitroaniline (CAS 132475-93-5). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields and byproduct formation, during this sensitive nitration reaction. Here, we will dissect the common pitfalls and provide robust, field-proven strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 2-isopropylaniline notoriously low-yielding?
The synthesis of this compound via direct nitration of 2-isopropylaniline is a classic example of competing electronic and steric effects, often leading to poor yields and a complex product mixture. A literature-reported yield is as low as 16%[1]. The primary reasons for this are:
-
Oxidation of the Amine: The aniline moiety is highly susceptible to oxidation by nitric acid, especially if the temperature is not rigorously controlled. This leads to the formation of tarry, intractable byproducts, which reduces the overall yield and complicates purification.[2]
-
Competing Directing Effects: The starting material has two activating groups: the amino (-NH₂) group and the isopropyl group. Both are ortho, para-directors. This would typically favor nitration at positions 4 and 6.
-
Protonation of the Amino Group: To achieve nitration at the 5-position (meta to the amine), the reaction must be run in a strong acid medium (e.g., mixed sulfuric and nitric acid). In this environment, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, which is key to forming the desired product.[3][4] However, this deactivation of the ring makes the reaction more sluggish and still susceptible to side reactions.
Q2: How is the desired 5-nitro isomer (meta to the amino group) formed despite the starting material having two ortho, para-directors?
This is a crucial mechanistic point. The outcome of the reaction is entirely dependent on the state of the amino group in the reaction medium.
-
Without Strong Acid: The -NH₂ group is a powerful activating ortho, para-director due to the resonance donation of its lone pair of electrons into the aromatic ring.
-
In Strong Acid (H₂SO₄/HNO₃): The -NH₂ group acts as a base and is protonated to form the anilinium ion, -NH₃⁺. The positive charge on the nitrogen atom makes it strongly electron-withdrawing via an inductive effect. This deactivates the ring and directs incoming electrophiles to the meta position.[3][4][5]
The formation of the desired 5-nitro product is therefore a direct consequence of running the reaction in a strongly acidic medium, which transforms the directing properties of the amino substituent.
Caption: Directing effects of the amine vs. the anilinium ion.
Q3: What are the major byproducts I should expect in this synthesis?
The primary byproducts are other positional isomers and oxidation products. Specifically, you can expect:
-
Positional Isomers: 2-Isopropyl-4-nitroaniline and 2-Isopropyl-6-nitroaniline, resulting from nitration directed by the unprotonated amine and the isopropyl group.
-
Oxidation Products: Dark, tar-like polymeric materials.[2]
-
Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), dinitration can occur.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem: My reaction mixture turned dark brown/black and contains significant tarry material.
-
Q: What is the cause of this discoloration and tar formation?
-
A: This is a classic sign of oxidation of the aniline ring by nitric acid.[2] Aniline and its derivatives are electron-rich and easily oxidized.
-
-
Q: How can I prevent this?
-
A: Strict temperature control is non-negotiable. The nitration of anilines is highly exothermic.[6]
-
Maintain Low Temperature: The reaction temperature must be maintained between -10°C and 0°C throughout the entire addition of the nitrating agent. Use an efficient cooling bath (e.g., ice-salt or a cryocooler).
-
Slow Addition: Add the nitrating mixture dropwise over an extended period (e.g., 1-2 hours) to allow the cooling system to dissipate the heat generated.[6]
-
Correct Order of Addition: First, dissolve the 2-isopropylaniline in cold, concentrated sulfuric acid to form the anilinium salt. Then, slowly add the pre-chilled nitrating mixture to this solution. This ensures the amine is protonated and protected before it encounters the strong oxidant.[6]
-
-
Problem: My yield is consistently low (<30%) even with good temperature control.
-
Q: I've controlled the temperature, but my yield is still poor. What are the other contributing factors?
-
A: If oxidation is minimized, a low yield is almost certainly due to the formation of a mixture of isomers that are lost during workup and purification. Direct nitration, even when optimized, struggles to achieve high regioselectivity.
-
-
Q: How can I significantly improve the yield and regioselectivity?
-
A: The most effective and widely accepted strategy is to temporarily protect the amino group as an acetamide.[2][7] This multi-step approach, while longer, provides a much cleaner reaction and a higher yield of the desired product. The acetamido group (-NHCOCH₃) is still an ortho, para-director, but it is less activating than -NH₂ and its steric bulk hinders nitration at the ortho position, favoring the para position (the desired 5-position). The workflow is: Acetylation → Nitration → Hydrolysis .
-
Caption: Optimized synthesis workflow using a protecting group strategy.
Problem: I am having difficulty separating the desired 5-nitro isomer from its byproducts.
-
Q: What purification techniques are most effective for this isomer mixture?
-
A: Separating positional isomers with similar polarities can be challenging.
-
Fractional Crystallization: This can be effective if the solubilities of the isomers are sufficiently different in a chosen solvent system. One method involves crystallizing the sulfate salt of the product from the reaction mixture.[2]
-
Column Chromatography: For laboratory-scale purification, silica gel column chromatography is the most reliable method. A solvent system like ethyl acetate/hexane is typically used to separate the isomers.[1]
-
-
-
Q: How can I avoid this difficult separation in the first place?
-
A: By using the amine protection strategy described above. The nitration of 2-isopropylacetanilide is much more selective, generating significantly fewer isomeric byproducts and simplifying the purification to primarily removing any unreacted starting material or minor side products.[7]
-
Experimental Protocols
Protocol 1: Optimized Direct Nitration of 2-Isopropylaniline
This protocol is adapted from standard procedures for aniline nitration and aims to maximize the yield of the direct approach by carefully controlling reaction conditions.[6]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| 2-Isopropylaniline | 135.21 | 5.0 g | 36.98 |
| Conc. Sulfuric Acid (98%) | 98.08 | 25 mL | - |
| Conc. Nitric Acid (70%) | 63.01 | 2.5 mL | ~39.5 |
| Ice, Distilled Water | - | - | - |
| Sodium Hydroxide Solution | - | - | - |
Procedure:
-
Preparation of Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 25 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to -10 °C.
-
Slowly add 5.0 g of 2-isopropylaniline to the cold, stirring sulfuric acid. Maintain the temperature below 0 °C during the addition. The viscous 2-isopropylanilinium sulfate salt will form.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to below 0°C.
-
Nitration: Slowly add the cold nitrating mixture to the stirred anilinium salt solution using the dropping funnel over a period of at least 1 hour. It is critical to maintain the reaction temperature between -10 °C and 0 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours.
-
Workup: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (~200 g) in a beaker with stirring.
-
Neutralization & Precipitation: Slowly neutralize the acidic solution with a cold aqueous sodium hydroxide solution until the pH is ~7-8. This step is highly exothermic; perform it in an ice bath. The crude product will precipitate as a reddish-brown solid or oil.
-
Isolation & Purification: Isolate the crude product by vacuum filtration (if solid) or extraction with ethyl acetate (if oily). Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: High-Yield Synthesis via Amine Protection
This protocol involves three stages and is the recommended approach for achieving high yield and purity.
Part A: Acetylation of 2-Isopropylaniline
-
In a flask, dissolve 5.0 g (36.98 mmol) of 2-isopropylaniline in 20 mL of glacial acetic acid.
-
Slowly add 4.2 mL (44.4 mmol) of acetic anhydride to the solution.
-
Heat the mixture to a gentle reflux for 30 minutes.
-
Cool the reaction mixture and pour it into 100 mL of cold water with stirring.
-
Collect the precipitated solid (2-isopropylacetanilide) by vacuum filtration, wash with cold water, and dry. The yield should be nearly quantitative.
Part B: Nitration of 2-Isopropylacetanilide
-
Follow the procedure in Protocol 1 , using the dried 2-isopropylacetanilide from Part A as your starting material instead of 2-isopropylaniline. The reaction is typically cleaner with less tar formation.
-
After pouring the reaction mixture onto ice, the product, 2-isopropyl-5-nitroacetanilide, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove residual acid. This product is often pure enough to proceed to the next step without further purification.
Part C: Hydrolysis of 2-Isopropyl-5-nitroacetanilide
-
In a round-bottom flask, suspend the crude 2-isopropyl-5-nitroacetanilide from Part B in a mixture of 30 mL of ethanol and 30 mL of 3 M hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the solution and carefully neutralize it with a sodium hydroxide solution until basic (pH > 8).
-
The product, this compound, will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from ethanol/water can be used for further purification if needed.
References
- 1. This compound | 132475-93-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
Technical Support Center: Troubleshooting Side Reactions in the Nitration of 2-Isopropylaniline
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common side reactions encountered during the nitration of 2-isopropylaniline. As Senior Application Scientists, we aim to provide not only solutions but also the underlying mechanistic reasoning to empower your experimental success.
Section 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues observed during the nitration of 2-isopropylaniline.
Issue 1: Formation of a Dark, Tarry Reaction Mixture
Primary Suspect: Oxidation of the aniline starting material.
Underlying Mechanism: The amino group (-NH₂) in 2-isopropylaniline is highly susceptible to oxidation by strong oxidizing agents like nitric acid, especially under harsh, acidic conditions.[1][2] This leads to the formation of complex, often polymeric, tarry byproducts that are difficult to characterize and remove, resulting in low yields of the desired nitroaniline.[1]
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-5°C, by using an ice-salt bath.[3] This minimizes the rate of the oxidation side reaction. Ensure the nitrating mixture is added dropwise to prevent localized overheating.[4]
-
Protect the Amino Group: The most effective strategy is to protect the amino group before nitration.[1][5] Acetylation of 2-isopropylaniline with acetic anhydride to form 2-isopropylacetanilide is a common and effective method.[1][6] The resulting acetamido group (-NHCOCH₃) is less activating and less prone to oxidation.[1] The protecting group can be removed later by hydrolysis.[5]
Experimental Protocol: Protection of 2-Isopropylaniline by Acetylation
| Step | Procedure |
| 1 | Dissolve 2-isopropylaniline in a suitable solvent like glacial acetic acid. |
| 2 | Cool the solution in an ice bath. |
| 3 | Slowly add acetic anhydride to the cooled solution while stirring. |
| 4 | After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes. |
| 5 | Pour the reaction mixture onto crushed ice to precipitate the 2-isopropylacetanilide. |
| 6 | Collect the solid product by vacuum filtration and wash thoroughly with cold water. |
| 7 | The crude acetanilide can then be used in the subsequent nitration step. |
Issue 2: Presence of Unexpected Isomers (e.g., meta-substituted product)
Primary Suspect: Formation of the anilinium ion.
Underlying Mechanism: In the strongly acidic medium of the nitrating mixture (concentrated nitric and sulfuric acids), the basic amino group of 2-isopropylaniline can be protonated to form the 2-isopropylanilinium ion (-NH₃⁺).[2][5] This positively charged group is a strong deactivator and a meta-director, leading to the formation of the undesired meta-nitro isomer.[2][7]
Troubleshooting Protocol:
-
Amino Group Protection: As with preventing oxidation, protecting the amino group as an acetamide is the most effective solution.[5] The acetamido group is significantly less basic and less likely to be protonated under the reaction conditions, thus preserving the ortho-, para-directing influence.[1]
-
Control Acidity: Use the minimum necessary amount of sulfuric acid to catalyze the reaction. While sulfuric acid is required to generate the nitronium ion (NO₂⁺), an excessive amount increases the likelihood of anilinium ion formation.[4][8]
-
Alternative Nitrating Agents: Consider using less acidic nitrating agents. While the standard mixed acid system is common, other reagents might offer milder conditions.[9]
Issue 3: Low Yield of the Desired 4-Nitro-2-isopropylaniline
Primary Suspects: Incomplete reaction, significant byproduct formation, or loss during work-up.
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.[3][9]
-
Optimize Stoichiometry: A slight excess of the nitrating agent may be required to drive the reaction to completion. However, a large excess can promote side reactions.
-
Refine Purification: The purification of nitroaniline isomers can be challenging due to their similar polarities.[10]
-
Recrystallization: This is often the first choice for purification. Experiment with different solvents to find one that provides good separation.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate closely related isomers.[4]
-
Activated Carbon: To remove colored, tarry impurities, the crude product can be treated with activated carbon during the recrystallization process.[4]
-
Data Presentation: Typical Regioselectivity in Aniline Nitration
| Condition | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Direct Nitration of Aniline[11] | 2 | 47 | 51 |
| Nitration of Acetanilide[12] | 23 | - | 76 |
Note: The isopropyl group in 2-isopropylaniline will sterically hinder the ortho positions, further favoring para-substitution.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 2-isopropylaniline often problematic?
Direct nitration of 2-isopropylaniline using a mixture of concentrated nitric and sulfuric acids is generally avoided due to two main issues:
-
Oxidation: The aniline is highly susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and low yields.[1]
-
Formation of meta-nitroaniline: In the strongly acidic conditions, the amino group is protonated to form the anilinium ion, which is a meta-directing group, leading to a significant amount of the undesired meta-isomer.[1][2]
Q2: What is the primary role of the bulky isopropyl group in this reaction?
The bulky isopropyl group at the ortho-position provides significant steric hindrance.[3] This steric bulk blocks the incoming electrophile (the nitronium ion, NO₂⁺) from attacking the adjacent ortho-position, thereby directing the nitration almost exclusively to the less sterically hindered para-position.[3][13]
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.[13]
-
Spectroscopy (¹H NMR, ¹³C NMR): These techniques provide detailed structural information to confirm the identity of the desired isomer.[13]
-
Chromatography (TLC, HPLC, GC): These methods are excellent for assessing purity and quantifying the presence of any isomeric impurities.[14][15][16][17]
Q4: Can I get dinitration or other over-nitration products?
Yes, over-nitration is a potential side reaction, especially if the reaction conditions are not carefully controlled (e.g., high temperature, large excess of nitrating agent).[6][9] The initial nitro group is deactivating, but under forcing conditions, a second nitro group can be introduced. Protecting the amino group as an acetamide reduces the ring's activation and helps to prevent over-nitration.[6]
Section 3: Visualizations
Diagram 1: Troubleshooting Workflow for Nitration of 2-Isopropylaniline
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. homework.study.com [homework.study.com]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Nitroanilines
Welcome to the Technical Support Center for the N-alkylation of nitroanilines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common challenges and achieve high-yield, selective N-alkylation of these challenging substrates.
Introduction: The Challenge of N-Alkylating Nitroanilines
The N-alkylation of nitroanilines is a crucial transformation in the synthesis of a wide array of pharmaceuticals, dyes, and materials. However, this reaction is often plagued by challenges stemming from the inherent electronic properties of the substrate. The potent electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the aniline nitrogen, rendering it less reactive than its non-nitrated counterparts.[1] Consequently, achieving efficient and selective mono-alkylation requires careful optimization of reaction conditions and a thorough understanding of the potential pitfalls.
This guide will walk you through a logical, problem-solving approach to the N-alkylation of nitroanilines, addressing common issues from low conversion to the formation of undesirable by-products.
Troubleshooting Guide: A Symptom-Based Approach
Issue 1: Low or No Conversion of Starting Material
This is the most frequently encountered problem. If your TLC or LC-MS analysis shows a significant amount of unreacted nitroaniline, consider the following causal factors and solutions.
| Potential Cause & Explanation | Recommended Solution |
| Insufficient Base Strength: The pKa of the N-H bond in nitroaniline is lower than in aniline, but a base is still crucial to facilitate the reaction, either by deprotonating the amine or neutralizing the acid by-product (e.g., H-X from an alkyl halide). A weak base like sodium bicarbonate is often inadequate.[1] | Action: Switch to a stronger base. Potassium carbonate (K₂CO₃) is a common choice, but for particularly unreactive systems, consider stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).[1] |
| Inadequate Temperature: Due to the low reactivity of the nitroaniline, room temperature is often insufficient to drive the reaction forward at a practical rate.[1] | Action: Increase the reaction temperature. A common range is 80-120 °C. For sluggish reactions, temperatures up to 140 °C may be necessary, provided the solvent and reagents are stable.[1] |
| Poor Solvent Choice: The solvent plays a critical role in dissolving reactants and stabilizing intermediates. Protic solvents can solvate the amine, reducing its nucleophilicity.[1] | Action: Use a polar aprotic solvent. DMF, DMSO, or acetonitrile are excellent choices as they help to dissolve the reactants and stabilize charged intermediates, thereby increasing the reaction rate.[1] For higher temperatures, toluene can be effective.[1] |
| Unreactive Alkylating Agent: The nature of the leaving group on the alkylating agent is paramount. | Action: The reactivity of alkyl halides follows the order I > Br > Cl.[2] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to significantly increase the reaction rate. |
Issue 2: Formation of Multiple Products (Observed on TLC/LC-MS)
The appearance of multiple spots on your TLC plate indicates the formation of side products. The most common of these are N,N-dialkylation and elimination products.
| Potential Cause & Explanation | Recommended Solution |
| N,N-Dialkylation: The mono-alkylated product can be more nucleophilic than the starting nitroaniline, leading to a second alkylation event.[3][4] | Action 1 (Stoichiometry Control): Use a slight excess of the nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[1] This statistically favors mono-alkylation. Action 2 (Slow Addition): Add the alkylating agent dropwise or via a syringe pump to maintain its low concentration in the reaction mixture. |
| Elimination By-products: If you are using a secondary or tertiary alkyl halide, an elimination reaction (to form an alkene) can compete with the desired substitution, especially with sterically hindered substrates and strong, non-nucleophilic bases.[1] | Action: If possible, use a primary alkylating agent. If a secondary or tertiary alkyl group is required, consider alternative synthetic strategies such as reductive amination. |
Below is a troubleshooting workflow to guide your decision-making process when faced with poor reaction outcomes.
Caption: Troubleshooting workflow for N-alkylation of nitroanilines.
Frequently Asked Questions (FAQs)
Q1: Why is my nitroaniline so unreactive compared to regular aniline?
The nitro group (-NO₂) is a strong electron-withdrawing group. It pulls electron density away from the aromatic ring and, by extension, from the nitrogen atom of the amino group. This reduction in electron density makes the nitrogen lone pair less available for nucleophilic attack, thus decreasing its reactivity.[1]
Q2: Can I use an alcohol as an alkylating agent instead of an alkyl halide?
Yes, this is a greener and increasingly popular method known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy.[5] This method typically requires a transition metal catalyst (e.g., based on Ru, Ir, or Ni) and often proceeds at elevated temperatures.[1][6] The alcohol is temporarily oxidized by the catalyst to an aldehyde or ketone, which then undergoes reductive amination with the aniline.[2][5] Water is the only by-product, making this an atom-economical process.[2][7]
Q3: What are the best practices for setting up the reaction to ensure reproducibility?
-
Drying: Ensure your glassware is oven-dried and your solvents are anhydrous, as water can interfere with the reaction.
-
Inert Atmosphere: While not always strictly necessary for simple alkyl halide reactions, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using sensitive reagents like NaH or organometallic catalysts.
-
Reagent Purity: Use reagents of high purity. Impurities can sometimes inhibit the reaction or lead to side products.[3]
-
Monitoring: Always monitor the reaction's progress by TLC or LC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[1][8]
Q4: Are there alternative methods to direct alkylation for synthesizing N-alkylated nitroanilines?
Yes, several powerful methods exist:
-
Reductive Amination: This is a highly effective alternative that offers excellent control over mono-alkylation.[3] It involves the reaction of a nitroarene with an aldehyde or ketone in the presence of a reducing agent.[9][10] A one-pot reaction can be performed where the nitro group is reduced to an amine, which then reacts with the carbonyl compound in situ.[9][11]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between an aryl halide and an amine.[12][13] It is particularly useful for coupling challenging substrates and tolerates a wide range of functional groups.[12][13]
-
Ullmann Condensation: This is a classical copper-catalyzed reaction to form C-N bonds.[14] While traditional conditions required harsh temperatures, modern protocols with ligands allow the reaction to proceed under milder conditions.[15][16]
Optimized Protocols & Data
Data Summary: Key Reaction Parameters
The table below summarizes typical starting conditions for the N-alkylation of a generic nitroaniline. Optimization will be required based on the specific substrate and alkylating agent.
| Parameter | Recommended Reagent/Condition | Rationale & Comments |
| Nitroaniline | 1.1 - 1.5 equivalents | An excess can help minimize N,N-dialkylation.[1] |
| Alkylating Agent | Alkyl Iodide or Bromide (1.0 eq) | Reactivity: R-I > R-Br > R-Cl. Alcohols can be used with a suitable catalyst.[1][2] |
| Base | K₂CO₃, Cs₂CO₃, t-BuOK, NaH (2.0 eq) | Stronger bases are often necessary due to the low basicity of nitroaniline.[1] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are generally preferred to enhance reaction rates.[1] |
| Temperature | 80 - 120 °C | Elevated temperatures are typically required to overcome the low reactivity of the substrate.[1] |
| Catalyst | None (for alkyl halides); Ru, Ir, Ni complexes (for alcohols) | Catalysts are mandatory for alkylation with alcohols via the borrowing hydrogen methodology.[1][5] |
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
This protocol provides a robust starting point for the N-alkylation of nitroanilines using a standard alkyl halide.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitroaniline (1.1 eq.).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and a polar aprotic solvent (e.g., DMF, to achieve a concentration of ~0.1-0.5 M).
-
Alkylation: Begin stirring the suspension. Add the alkyl halide (1.0 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Filter off any inorganic salts. Quench the filtrate by pouring it into water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).[1][8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][8]
Protocol 2: General Procedure for Catalytic N-Alkylation with an Alcohol
This protocol outlines the borrowing hydrogen approach, offering a greener alternative to alkyl halides.
-
Setup: In an argon-filled Schlenk tube, add the catalyst (e.g., an NHC-Ir(III) complex, 1.0 mol%), the base (e.g., t-BuOK, 1.5 eq.), and a magnetic stir bar.[1]
-
Reagent Addition: Under an inert atmosphere, add the nitroaniline (1.0 eq.), the alcohol (e.g., benzyl alcohol, 1.5 eq.), and a high-boiling solvent like toluene, if necessary.[1]
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C). Stir for the required time (e.g., 20-24 hours).[1]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and base.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
The logical flow for selecting a synthetic strategy is visualized below.
Caption: Decision tree for selecting an N-alkylation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Purification of Crude 2-Isopropyl-5-nitroaniline
Welcome to the technical support center for the purification of crude 2-Isopropyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important chemical intermediate. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure you achieve the desired purity for your downstream applications.
Understanding the Challenge: Why Purify this compound?
Crude this compound, often synthesized via the nitration of 2-isopropylaniline, can contain a variety of impurities that may interfere with subsequent synthetic steps or compromise the quality of the final product.[1][2] Common impurities can include unreacted starting materials, positional isomers (such as 2-isopropyl-3-nitroaniline), and various colored byproducts arising from side reactions.[3] Effective purification is therefore a critical step to ensure high-purity material for research and development.
This guide will explore the three primary purification strategies:
-
Acid-Base Extraction: Exploiting the basicity of the aniline functional group.
-
Recrystallization: A classic and effective method for purifying solid compounds.
-
Column Chromatography: For separating closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route and reaction conditions. However, you can typically expect to find:
-
Unreacted 2-isopropylaniline: The starting material for the nitration reaction.
-
Positional Isomers: Nitration of 2-isopropylaniline can lead to the formation of other nitro-isomers, such as 2-isopropyl-3-nitroaniline and 2-isopropyl-6-nitroaniline.[3]
-
Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrated species.[3]
-
Colored Impurities: These are often polymeric or degradation products formed during the reaction or workup.[4]
Q2: Can I use acid-base extraction to purify this compound?
A2: Yes, acid-base extraction is an excellent first-line purification technique for separating basic compounds like this compound from neutral or acidic impurities.[5][6] The fundamental principle is that the basic amine group can be protonated with an acid to form a water-soluble salt, which will partition into the aqueous phase, leaving non-basic impurities in the organic phase.[7][8]
Q3: What is the best solvent for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[9][10] For nitroanilines, common solvents include ethanol, methanol, and acetone.[2][4] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.[9]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[4] To resolve this, you can try:
-
Using a lower-boiling point solvent.
-
Increasing the volume of the solvent.
-
Initiating crystallization at a lower temperature.
-
Performing a preliminary purification step, like acid-base extraction or chromatography, to remove impurities that are depressing the melting point. [4]
Q5: I'm having trouble separating my product from a closely related isomer using column chromatography. What can I do to improve the separation?
A5: The basicity of the amine in this compound can cause tailing and poor separation on standard silica gel due to interactions with acidic silanol groups.[11][12] To improve separation:
-
Add a small amount of a competing amine, like triethylamine (typically 0.1-1%), to your mobile phase. This will "neutralize" the acidic sites on the silica gel, leading to sharper peaks.[12]
-
Use an amine-functionalized silica gel. These specialized stationary phases are designed to minimize interactions with basic compounds.[11]
-
Optimize your mobile phase. A common mobile phase for nitroanilines is a mixture of hexane and ethyl acetate.[1] Systematically varying the ratio of these solvents can improve resolution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after acid-base extraction. | Incomplete protonation of the amine. | Ensure the pH of the aqueous acid is sufficiently low (pH < 2) to fully protonate the aniline. Use a pH meter or pH paper to verify. |
| Incomplete extraction from the organic layer. | Perform multiple extractions with the aqueous acid (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete transfer of the protonated amine to the aqueous phase. | |
| Incomplete precipitation upon basification. | Ensure the pH of the aqueous layer is sufficiently high (pH > 10) to deprotonate the anilinium salt and precipitate the free amine. Add the base slowly and with good stirring. | |
| Colored impurities remain after recrystallization. | The impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product. |
| No crystals form upon cooling after recrystallization. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[13] | |
| Crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of pure this compound if available. | |
| Product streaks on the TLC plate during column chromatography. | The compound is interacting strongly with the silica gel. | As mentioned in FAQ 5, add a small amount of triethylamine to your mobile phase or use an amine-functionalized silica gel.[11][12] |
| The sample is overloaded on the column. | Use a larger column or apply less sample. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or dichloromethane
-
1 M Hydrochloric acid (HCl)
-
6 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane in an Erlenmeyer flask.
-
Transfer: Transfer the solution to a separatory funnel.
-
Acidic Extraction: Add 1 M HCl to the separatory funnel, cap it, and shake vigorously, venting frequently to release pressure. Allow the layers to separate.[8][14] The protonated this compound will move into the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl two more times to ensure all the amine has been extracted. Combine all the aqueous extracts.
-
Wash Organic Layer (Optional): The remaining organic layer contains neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M NaOH with stirring until the solution is strongly basic (pH > 10), at which point the this compound will precipitate as a solid.[14]
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with cold deionized water.
-
Drying: Dry the purified solid in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Chosen recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[9]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and activated carbon.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.[13]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizing the Purification Workflow
Acid-Base Extraction Workflow
Caption: Workflow for the purification of this compound via acid-base extraction.
Recrystallization Workflow
Caption: Step-by-step workflow for the recrystallization of this compound.
References
- 1. This compound | 132475-93-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid-base_extraction [bionity.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Workup [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Home Page [chem.ualberta.ca]
- 10. mt.com [mt.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture — Adam Cap [adamcap.com]
Technical Support Center: Purification of 2-Isopropyl-5-nitroaniline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Isopropyl-5-nitroaniline and need to remove isomeric impurities. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Introduction: The Challenge of Isomeric Impurities in this compound Synthesis
The synthesis of this compound, a key intermediate in various manufacturing processes, typically involves the nitration of 2-isopropylaniline.[1] This electrophilic aromatic substitution reaction can lead to the formation of several positional isomers as byproducts. The directing effects of the amino (-NH₂) and isopropyl (-CH(CH₃)₂) groups on the aromatic ring, both of which are activating and ortho-, para- directors, along with the reaction conditions, influence the distribution of these isomers.[2] The presence of these isomeric impurities can significantly impact the quality, reactivity, and safety profile of the final product, making their removal a critical step in the manufacturing process.
This guide will focus on the identification and removal of the most common isomeric impurities:
-
2-Isopropyl-3-nitroaniline
-
2-Isopropyl-4-nitroaniline
-
2-Isopropyl-6-nitroaniline
We will explore purification strategies based on the distinct physicochemical properties of these isomers, providing both the "how" and the "why" behind each technique.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect when synthesizing this compound, and why do they form?
A1: The most common byproducts are positional isomers resulting from the nitration of 2-isopropylaniline.[2] The amino and isopropyl groups direct the incoming nitro group to different positions on the benzene ring. While the desired product is the 5-nitro isomer, you can also expect the formation of 2-Isopropyl-3-nitroaniline, 2-Isopropyl-4-nitroaniline, and 2-Isopropyl-6-nitroaniline. The interplay between the electronic directing effects of the substituents and steric hindrance from the bulky isopropyl group determines the final isomer ratio.[3]
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique for a rapid purity assessment. By spotting your sample alongside a reference standard of pure this compound, you can visualize the presence of impurities. A single spot for your sample that co-elutes with the standard suggests high purity, while the presence of multiple spots indicates impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the recommended methods.[1]
Q3: I'm having trouble separating the isomers using recrystallization. What am I doing wrong?
A3: Recrystallization relies on differences in solubility between the desired compound and its impurities in a given solvent.[4] If you are not achieving good separation, consider the following:
-
Solvent Choice: The ideal solvent should dissolve your target compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. You may need to screen a variety of solvents or use a two-solvent system.[5]
-
Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Co-crystallization: Isomers with very similar structures can sometimes co-crystallize. In such cases, a different purification technique like column chromatography may be necessary.
Q4: My HPLC chromatogram shows co-eluting peaks for the isomers. How can I improve the resolution?
A4: To improve the resolution between isomeric peaks in HPLC, you can modify several parameters:
-
Mobile Phase Composition: Adjust the polarity of your mobile phase. For reverse-phase HPLC, increasing the aqueous component can enhance the retention and separation of polar isomers.
-
Column Chemistry: Isomers can often be separated based on subtle differences in their interactions with the stationary phase. Consider using a column with a different chemistry, such as a PYE (pyrenylethyl) or NPE (nitrophenylethyl) column, which can provide unique selectivity for aromatic isomers through π-π interactions.[6]
-
Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes improve resolution, although this may increase run times.
Q5: Can I use extraction to remove the isomeric impurities?
A5: While liquid-liquid extraction is a powerful technique for separating compounds with different acid-base properties, it is generally not effective for separating isomers of the same compound.[7] This is because the pKa values of the isomeric nitroanilines are typically very similar, meaning they will not exhibit significantly different partitioning behavior between aqueous and organic phases based on pH changes.
Understanding the Physicochemical Differences: The Key to Separation
The successful separation of this compound from its isomeric impurities hinges on exploiting their subtle differences in physical and chemical properties. The position of the nitro and isopropyl groups influences the molecule's polarity, dipole moment, and ability to pack into a crystal lattice, which in turn affects its solubility and chromatographic retention.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Predicted XLogP3 |
| This compound | C₉H₁₂N₂O₂ | 180.20 | Not available | Not available | 2.6[8] |
| 2-Isopropyl-3-nitroaniline | C₉H₁₂N₂O₂ | 180.20 | Not available | Not available | Not available |
| 4-Isopropyl-2-nitroaniline | C₉H₁₂N₂O₂ | 180.20 | 36-39 | 142-144 (at 0.4 mmHg) | Not available |
| 2-Isopropyl-6-nitroaniline | C₉H₁₂N₂O₂ | 180.20 | Not available | Not available | Not available |
Data sourced from PubChem and ChemBK where available.[8][9] The lack of extensive experimental data for all isomers highlights the importance of empirical method development.
Purification and Analytical Workflows
The following diagram illustrates a general workflow for the purification and analysis of this compound.
Caption: General workflow for purification and analysis.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds on a larger scale. The choice of solvent is critical for successful separation.
Principle: This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. Ideally, the desired compound (this compound) is highly soluble in the hot solvent and sparingly soluble at room temperature or below, while the isomeric impurities remain in solution upon cooling.
Solvent Selection: A good starting point for solvent screening for nitroanilines includes ethanol, methanol, isopropanol, toluene, and mixtures such as ethanol/water or toluene/heptane.[10]
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Crystallization: Once the solution has reached room temperature, you may further induce crystallization by placing the flask in an ice-water bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust analytical technique for separating and quantifying isomeric impurities.
Principle: The separation of isomers is achieved based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The polarity of the isomers plays a significant role in their retention times.
Step-by-Step Methodology:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is commonly used. An acidic modifier like phosphoric acid or formic acid is often added to improve peak shape. A typical starting gradient might be 50:50 acetonitrile:water, which can be optimized based on the initial results.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all isomers have significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The retention times and peak areas can be used to identify and quantify the impurities by comparing them to reference standards.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable impurities.
Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then provides mass information for each separated component, aiding in its identification.
Step-by-Step Methodology:
-
Column: A nonpolar or moderately polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic isomers.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as acetone or methanol.
-
Injection Volume: 1 µL (in split or splitless mode, depending on the concentration).
-
Analysis: The retention times will help to separate the isomers, and the mass spectra can be compared to a library or reference standards for positive identification.
Troubleshooting Guide
The following diagram outlines a troubleshooting workflow for common issues encountered during the purification of this compound.
Caption: Troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Home Page [chem.ualberta.ca]
- 5. CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline - Google Patents [patents.google.com]
- 6. 2-Isopropyl-5-nitrophenol | C9H11NO3 | CID 18980071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 2-isopropyl-3-nitroaniline hydrochloride [chemicalbook.com]
- 9. o-nitroaniline | CAS#:88-69-7 | Chemsrc [chemsrc.com]
- 10. scribd.com [scribd.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Diazotization of Sterically Hindered Anilines
Welcome to the technical support center for the diazotization of sterically hindered anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this critical transformation in organic synthesis. Sterically hindered anilines, particularly those with bulky substituents in the ortho positions (e.g., 2,6-disubstituted anilines), present unique difficulties that standard diazotization protocols often fail to overcome. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these complexities and achieve successful outcomes in your research.
The Challenge of Steric Hindrance in Diazotization
The core of the diazotization reaction is the nucleophilic attack of the amine's nitrogen on the electrophilic nitrosonium ion (NO⁺).[1] When bulky substituents are present on the aromatic ring, especially at the positions ortho to the amino group, they physically obstruct this approach. This steric shield significantly slows down the rate of the desired N-nitrosation, often leading to incomplete reactions and the prevalence of side reactions. Furthermore, the reduced nucleophilicity of the sterically hindered amino group exacerbates these issues, making the formation of the diazonium salt a formidable synthetic challenge.
Frequently Asked Questions (FAQs)
Q1: Why is my diazotization of a 2,6-disubstituted aniline failing or giving very low yields with the standard sodium nitrite and hydrochloric acid method?
A1: The standard aqueous diazotization method often fails for sterically hindered anilines due to the aforementioned steric hindrance. The bulky ortho-substituents impede the approach of the amino group to the nitrosonium ion, which is the key step in the reaction.[2] This leads to a very slow reaction rate, allowing side reactions such as decomposition of the unstable nitrous acid and unwanted coupling reactions to dominate. Furthermore, sterically hindered anilines are often less soluble in the aqueous acidic media, further hindering the reaction.
Q2: I'm observing the formation of a dark-colored tar or oily residue in my reaction. What is causing this?
A2: The formation of dark tars or oils is a common indicator of diazonium salt decomposition and other side reactions.[3] For sterically hindered anilines, this can be due to several factors. If any diazonium salt does form, its instability at even slightly elevated temperatures can lead to the formation of phenolic byproducts. Additionally, if the diazotization is incomplete, the unreacted aniline can couple with any formed diazonium salt to produce colored azo compounds, which can contribute to the tarry mixture. Insufficient acidity can also promote these unwanted coupling reactions.
Q3: Are there alternative reagents to sodium nitrite for diazotizing sterically hindered anilines?
A3: Yes, several alternative nitrosating agents are more effective for sterically hindered substrates. The most common are:
-
tert-Butyl nitrite (TBN): TBN is a mild and efficient nitrosating agent that can be used in organic solvents, which often improves the solubility of hindered anilines.[4][5] It allows for diazotization under less acidic and sometimes non-aqueous conditions, which can suppress side reactions.[6]
-
Nitrosylsulfuric acid (NSA): NSA is a powerful nitrosating agent prepared from sodium nitrite and concentrated sulfuric acid.[7] It is particularly useful for weakly basic and sterically hindered anilines that are unreactive under standard conditions. The reaction is typically carried out in a mixture of sulfuric acid and an organic acid like acetic acid.
Q4: How can I confirm the formation of the diazonium salt from my sterically hindered aniline?
A4: A simple and effective way to test for the presence of a diazonium salt is through a coupling reaction. A small aliquot of your reaction mixture can be added to a basic solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Steric Hindrance: Bulky ortho-substituents are preventing the reaction. 2. Low Reactivity: The aniline is weakly basic. 3. Insolubility: The aniline salt is not soluble in the reaction medium. 4. Decomposition: The diazonium salt is unstable under the reaction conditions. | 1. Switch to a more powerful or non-aqueous nitrosating agent like nitrosylsulfuric acid or tert-butyl nitrite.[5][7] 2. Use a stronger acid system, such as concentrated sulfuric acid with acetic acid.[9] 3. Employ an organic co-solvent or switch to a completely organic solvent system with an appropriate nitrosating agent (e.g., TBN in acetonitrile). 4. Ensure strict temperature control (0-5 °C) and use the diazonium salt solution immediately in the subsequent reaction.[10] |
| Formation of Dark Tar/Oil | 1. Diazonium Salt Decomposition: The reaction temperature is too high. 2. Azo Coupling Side Reaction: Incomplete diazotization leads to coupling between the diazonium salt and unreacted aniline. 3. Oxidation: The aniline or product is being oxidized. | 1. Maintain a temperature of 0-5 °C using an ice-salt bath and ensure slow, dropwise addition of the nitrosating agent.[3] 2. Use a slight excess of the nitrosating agent to ensure complete conversion of the aniline. Increase the acidity to fully protonate the starting amine. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Solid Precipitates Out of Solution | 1. Insoluble Amine Salt: The salt of the sterically hindered aniline is not soluble in the acidic medium. 2. Precipitation of Diazonium Salt: The diazonium salt itself may be sparingly soluble. | 1. Add a co-solvent like acetic acid or switch to a non-aqueous system. 2. This is not necessarily a problem. If the diazonium salt precipitates, ensure the mixture is well-stirred and proceed to the next step. |
| Foaming or Gas Evolution | 1. Nitrogen Gas (N₂) Evolution: This is a clear sign of diazonium salt decomposition. | 1. Immediately check and lower the reaction temperature. Ensure the addition of the nitrosating agent is slow and controlled.[3] |
Experimental Protocols
Protocol 1: Diazotization of a Sterically Hindered Aniline using Nitrosylsulfuric Acid
This protocol is suitable for weakly basic and sterically hindered anilines that are resistant to standard diazotization conditions.
Materials:
-
Sterically hindered aniline (e.g., 2,6-diisopropylaniline)
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Ice
Procedure:
-
Preparation of Nitrosylsulfuric Acid (NSA): In a clean, dry flask, carefully add sodium nitrite (1.1 equivalents) in small portions to ice-cold concentrated sulfuric acid. Stir the mixture at a temperature below 10 °C until all the sodium nitrite has dissolved and a clear solution of NSA is formed.
-
Preparation of the Aniline Solution: In a separate flask, dissolve the sterically hindered aniline (1.0 equivalent) in glacial acetic acid. Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Slowly add the pre-prepared NSA solution dropwise to the cold aniline solution. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.
-
Confirmation (Optional): Test for the presence of the diazonium salt by adding a drop of the reaction mixture to a basic solution of 2-naphthol. The formation of a colored precipitate indicates success.
-
Usage: The resulting diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer, Schiemann, or azo coupling).
Protocol 2: Diazotization of a Sterically Hindered Aniline using tert-Butyl Nitrite (TBN)
This protocol is advantageous for its mild conditions and use of organic solvents, which can improve the solubility of the substrate.
Materials:
-
Sterically hindered aniline
-
tert-Butyl nitrite (TBN)
-
Anhydrous organic solvent (e.g., acetonitrile, THF)
-
Acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) - optional, but can be beneficial
Procedure:
-
Preparation of the Aniline Solution: In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered aniline (1.0 equivalent) in the anhydrous organic solvent. If using an acid catalyst, add it at this stage (e.g., 1.0 equivalent of p-toluenesulfonic acid monohydrate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Diazotization: Add tert-butyl nitrite (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction Completion: Stir the reaction mixture at 0 °C for 30-60 minutes. The reaction can be monitored by TLC to check for the consumption of the starting aniline.
-
Usage: The resulting solution of the diazonium salt can be used directly in the next step.
Visualizing the Challenge and Solutions
The Effect of Steric Hindrance on Diazotization
Caption: Steric hindrance from bulky ortho-substituents shields the amino group, impeding its attack on the nitrosonium ion.
Alternative Diazotization Pathways
Caption: Alternative reagents like NSA and TBN provide effective pathways for the diazotization of challenging sterically hindered anilines.
References
- 1. orgosolver.com [orgosolver.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl nitrite mediated azo coupling between anilines and imidazoheterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tert-Butyl nitrite (TBN) [organic-chemistry.org]
- 6. A facile tert-butyl nitrite-assisted preparation of deamino graphitic carbon nitride (DA-gCN) as a photocatalyst for the C-H arylation of heteroarenes using anilines as radical source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN103613511A - Dilute sulfuric acid diazotization process of substituted phenylamine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Choice for Reactions with 2-Isopropyl-5-nitroaniline
Welcome to the technical support center for optimizing reactions involving 2-Isopropyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for this versatile intermediate. Here, we address common challenges and provide scientifically-grounded solutions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is sluggish or not proceeding at all. Could the solvent be the issue?
A1: Absolutely. Solvent selection is critical and can dramatically impact reaction rates and yields. This compound possesses both an electron-donating amino group and an electron-withdrawing nitro group, making its reactivity highly sensitive to the solvent environment.
Causality and Key Considerations:
-
Solubility: First and foremost, your reactants must be sufficiently soluble in the chosen solvent at the reaction temperature. While comprehensive quantitative solubility data for this compound is not extensively published, qualitative assessments indicate good solubility in many common organic solvents.[1] For precise measurements, the isothermal equilibrium (shake-flask) method is recommended.[1]
-
Polarity: The polarity of the solvent can influence the stability of transition states and intermediates.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These solvents are often excellent choices for nucleophilic aromatic substitution (SNAr) reactions.[2][3] They can solvate cations while leaving anions (nucleophiles) relatively free, thereby increasing their reactivity. For instance, in SNAr reactions, THF has been shown to be a highly effective solvent.[2]
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents can form hydrogen bonds with the amino group of this compound and with anionic nucleophiles. This can sometimes slow down reactions by stabilizing the ground state of the nucleophile more than the transition state.[4] However, in some cases, protic solvents can facilitate proton transfer steps.[5]
-
Nonpolar Solvents (e.g., Hexanes, Toluene): These are generally less suitable for reactions involving polar starting materials or charged intermediates, as they may not provide adequate stabilization. However, they can be useful for precipitating more polar products from a reaction mixture.[6]
-
Troubleshooting Steps:
-
Verify Solubility: Ensure all reactants are soluble at the reaction temperature. If not, consider a different solvent or a solvent mixture.
-
Solvent Screening: If solubility is adequate but reactivity is low, perform a small-scale screen of solvents with varying polarities (e.g., THF, acetonitrile, DMF).
-
Consider Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can significantly reduce reaction times, sometimes even in the absence of a solvent.[7]
Q2: I am observing the formation of multiple byproducts in my reaction. How can solvent choice help in minimizing these?
A2: Side product formation is a common issue, particularly in electrophilic aromatic substitution reactions involving activated rings like anilines.[6][8] The solvent can play a crucial role in directing the reaction towards the desired product.
Common Side Reactions and Solvent-Based Solutions:
-
Over-Reactivity/Poly-substitution: The amino group in anilines is a strong activating group, which can lead to multiple substitutions.[8][9]
-
Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and tar-like substances, especially under acidic conditions.[10]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation.[10]
-
Solvent Purity: Using dry, degassed solvents is essential to minimize oxidative side reactions.
-
Workflow for Minimizing Byproducts:
Caption: Decision workflow for minimizing byproduct formation.
Q3: What is the best solvent for purification of this compound by recrystallization?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Solvent Selection for Recrystallization:
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for Recrystallization |
| Ethanol | 0.654 | 78 | Often a good choice. This compound is likely to have moderate solubility at room temperature and good solubility when hot.[11] |
| Isopropanol | 0.546 | 82 | Similar to ethanol, can be an effective solvent for recrystallization. |
| Hexanes | 0.009 | 69 | Due to its nonpolar nature, it's more likely to be used as an anti-solvent to precipitate the product from a more polar solvent.[6] |
| Ethyl Acetate | 0.228 | 77 | A moderately polar solvent that can be effective. |
| Water | 1.000 | 100 | Generally, nitroanilines have low solubility in water, making it a good washing solvent but potentially less ideal for recrystallization unless mixed with a co-solvent.[1] |
Data sourced from multiple references.[12][13]
Experimental Protocol for Recrystallization:
-
Solvent Screening: In separate test tubes, add a small amount of crude this compound to different solvents.
-
Heating: Gently heat the mixtures to their boiling points to check for complete dissolution.
-
Cooling: Allow the solutions that showed complete dissolution to cool to room temperature, and then in an ice bath, to observe crystal formation.
-
Selection: Choose the solvent that provides the best balance of high solubility when hot and low solubility when cold, resulting in a high yield of pure crystals. A mixture of solvents (e.g., ethanol/water) can also be tested.[14]
Advanced Troubleshooting & Protocols
Q4: How do I choose a solvent for a specific reaction type, such as a Nucleophilic Aromatic Substitution (SNAr) vs. an Electrophilic Aromatic Substitution (EAS)?
A4: The optimal solvent choice is highly dependent on the reaction mechanism.
Solvent Selection Based on Reaction Mechanism:
Caption: Solvent selection based on reaction mechanism.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and should be optimized for specific substrates and nucleophiles.
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve this compound and the nucleophile in a dry, polar aprotic solvent (e.g., THF or DMF).[2]
-
Base Addition: If required, add a non-nucleophilic base (e.g., NaH or K₂CO₃) portion-wise at a controlled temperature (e.g., 0 °C).
-
Reaction: Allow the reaction to stir at the optimized temperature (from room temperature to reflux) and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Protocol 2: Monitoring Reaction Progress by HPLC
Accurate monitoring is crucial for determining reaction completion and identifying byproduct formation.
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and quench it. Dilute the sample with a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase).
-
HPLC Conditions:
-
Column: A standard reverse-phase C18 column is often suitable.[15]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is typically used.
-
Detection: UV detection at a wavelength where this compound and the expected product have strong absorbance (e.g., around 254 nm or 375 nm).[15][16]
-
-
Quantification: Create a calibration curve with standards of known concentrations to quantify the consumption of starting material and the formation of the product.[15]
This technical guide provides a foundational understanding of how to approach solvent selection for reactions involving this compound. Successful optimization will always depend on careful experimental design and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 5. The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines | Bentham Science [eurekaselect.com]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. murov.info [murov.info]
- 13. scribd.com [scribd.com]
- 14. magritek.com [magritek.com]
- 15. benchchem.com [benchchem.com]
- 16. cdc.gov [cdc.gov]
Technical Support Center: Catalyst Selection for the Reduction of 2-Isopropyl-5-nitroaniline
Welcome to the technical support center for the catalytic reduction of 2-Isopropyl-5-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and repeatable outcomes.
The reduction of this compound to its corresponding diamine, 2-Isopropyl-5-aminobenzene-1,4-diamine, is a critical transformation in the synthesis of various pharmaceutical intermediates. The presence of the sterically hindering isopropyl group ortho to one of the functional groups presents unique challenges in achieving high yield and selectivity. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of aromatic nitro groups?
A1: The catalytic hydrogenation of aromatic nitro compounds is a well-established transformation.[1] Several catalysts are commonly employed, with the choice depending on the substrate's functional groups and the desired selectivity. The most prevalent are:
-
Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity and efficiency.[2] It can be used with hydrogen gas or under transfer hydrogenation conditions.[3][4]
-
Raney Nickel (Raney Ni): An effective and cost-efficient catalyst, particularly useful when trying to avoid dehalogenation of aryl halides.[1][2]
-
Platinum(IV) Oxide (PtO₂ or Adams' catalyst): A powerful catalyst that can be used for the reduction of various functional groups, including nitro groups.[1]
-
Platinum on Carbon (Pt/C): Offers an alternative to Pd/C and can sometimes provide different selectivity profiles.
Q2: How does the isopropyl group in this compound affect catalyst selection?
A2: The isopropyl group at the 2-position introduces significant steric hindrance around the aniline nitrogen. This can influence the reaction in several ways:
-
Slower Reaction Rates: The bulky isopropyl group may hinder the adsorption of the nitro group onto the catalyst surface, potentially leading to slower reaction rates compared to less substituted nitroanilines.
-
Catalyst Deactivation: Incomplete conversion or catalyst deactivation can occur if the substrate or product strongly adsorbs to the active sites and the steric bulk prevents further reactant access.
-
Potential for Side Reactions: Under harsh conditions, side reactions such as dealkylation or ring saturation could become more competitive if the desired nitro reduction is slow.
Therefore, a highly active catalyst is generally preferred. A preliminary screening of catalysts like 10% Pd/C, Raney Nickel, and PtO₂ is recommended to identify the most effective system for this specific substrate.
Q3: What are the advantages of using transfer hydrogenation over high-pressure hydrogen gas?
A3: Transfer hydrogenation offers several practical advantages, especially in a laboratory or early-stage development setting:
-
Safety: It avoids the need for high-pressure hydrogen gas, which requires specialized and expensive equipment (autoclaves).[5] Reactions can often be carried out at atmospheric pressure.
-
Simplicity: The experimental setup is typically simpler, often requiring just a reflux condenser.
-
Hydrogen Donors: A variety of hydrogen donors can be used, including isopropanol, formic acid, and ammonium formate, allowing for optimization of reaction conditions.[6][7]
However, the atom economy is lower than with H₂ gas, and the removal of byproducts from the hydrogen donor (e.g., acetone from isopropanol) is necessary.[5]
Q4: Should I be concerned about the exothermicity of the reaction?
A4: Yes, the reduction of nitro groups is a highly exothermic process.[5] This needs to be carefully managed, especially during scale-up, to prevent dangerous temperature spikes that could lead to runaway reactions.[8] It is crucial to monitor the internal reaction temperature and control the rate of addition of the reducing agent or the hydrogen gas flow. For larger-scale reactions, a reaction calorimetric study is highly recommended to assess the thermal risk.[5]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the reduction of this compound.
Issue 1: Incomplete or Stalled Reaction
Possible Causes:
-
Catalyst Inactivity or Poisoning: The catalyst may be of poor quality, or trace impurities in the starting material or solvent (e.g., sulfur compounds) could be poisoning the catalyst.[9]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate for this sterically hindered substrate.
-
Poor Hydrogen Mass Transfer: In catalytic hydrogenations, inefficient stirring or low hydrogen pressure can limit the availability of hydrogen at the catalyst surface.
-
Steric Hindrance: The isopropyl group may be significantly slowing down the reaction.
Solutions:
-
Catalyst Quality: Use a fresh, high-quality catalyst from a reputable supplier. Consider performing a test reaction with a known, reactive substrate like nitrobenzene to confirm catalyst activity.
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
Optimize Reaction Conditions:
-
Increase hydrogen pressure (if using H₂ gas).
-
Increase reaction temperature.
-
Improve stirring to ensure the catalyst is well-suspended.
-
-
Switch Catalyst: If Pd/C is ineffective, try a more active catalyst like PtO₂.[9]
Issue 2: Formation of Side Products (Low Selectivity)
Possible Causes:
-
Over-reduction: Under harsh conditions (high temperature or pressure), the aromatic ring can be hydrogenated.
-
Formation of Intermediates: Incomplete reduction can lead to the accumulation of intermediates like nitroso or hydroxylamine species.[8] These can sometimes dimerize to form azo or azoxy compounds.[1]
-
Dealkylation: Although less common, cleavage of the isopropyl group is a potential side reaction under aggressive catalytic conditions.
Solutions:
-
Milder Conditions: Reduce the reaction temperature and/or pressure.
-
Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the reaction closely and stop it once the starting material is consumed.
-
Catalyst Choice: Some catalysts are more prone to over-reduction than others. A catalyst screen can help identify the most selective option.
-
Hydrogen Donor in Transfer Hydrogenation: Changing the hydrogen donor (e.g., from formic acid to isopropanol) can sometimes improve selectivity.
Issue 3: Difficulty in Catalyst Filtration
Possible Causes:
-
Fine Catalyst Particles: Some catalysts, particularly certain grades of Pd/C, can be very fine and pass through standard filter paper.
-
Adsorption of Product onto Catalyst: The product amine may adsorb onto the catalyst surface, making filtration slow and leading to product loss.
Solutions:
-
Filtration Aid: Use a filtration aid like Celite® to form a filter cake, which helps trap fine catalyst particles.
-
Hot Filtration: Filtering the reaction mixture while hot can sometimes reduce product adsorption and improve filtration speed. Be mindful of solvent volatility.
-
Solvent Wash: After filtration, wash the catalyst thoroughly with a solvent in which the product is highly soluble to recover any adsorbed material.
-
Alternative Catalyst Form: Consider using a catalyst with a larger particle size or a different support material if this is a persistent issue.
Experimental Protocols
Protocol 1: Catalyst Screening via Catalytic Hydrogenation
This protocol outlines a general procedure for screening different catalysts for the reduction of this compound using hydrogen gas.
Materials:
-
This compound
-
Methanol (or another suitable solvent like ethanol or ethyl acetate)
-
Catalysts: 10% Pd/C, Raney Nickel (slurry in water), PtO₂
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon hydrogenation setup)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol (provide a concentration, e.g., 0.1 M).
-
Add the catalyst (e.g., 5 mol% of the metal). For Raney Nickel, wash with the reaction solvent to remove water before addition.
-
Seal the vessel and purge the system with an inert gas (3-5 cycles).
-
Evacuate the vessel and backfill with hydrogen gas to the desired pressure (e.g., 1 atm for a balloon setup or 50 psi for a Parr shaker).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC/LC-MS at regular intervals (e.g., every hour).
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Analyze the crude product by ¹H NMR and/or GC/LC-MS to determine conversion and purity.
-
Repeat the procedure for each catalyst to compare their performance.
Protocol 2: Transfer Hydrogenation using Isopropanol
This protocol describes a transfer hydrogenation procedure using isopropanol as the hydrogen donor.
Materials:
-
This compound
-
Isopropanol
-
Potassium hydroxide (KOH)
-
Catalyst (e.g., a metal oxide catalyst as described in some literature or Pd/C)
-
Round-bottom flask with a reflux condenser
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), isopropanol (as solvent), and the catalyst (e.g., 10 wt% of the substrate).
-
Add potassium hydroxide (1.0 eq).
-
Fit the flask with a reflux condenser and purge the system with an inert gas.
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Add water to the filtrate and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Data Presentation
Table 1: Comparison of Catalytic Systems for Nitro Reductions
| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| Pd/C | H₂ gas | RT - 80 °C, 1-10 atm | High activity, widely used[2] | Can cause dehalogenation, potential for over-reduction |
| Raney Ni | H₂ gas | RT - 100 °C, 1-10 atm | Cost-effective, good for halogenated substrates[2] | Pyrophoric when dry, may require higher temperatures |
| PtO₂ | H₂ gas | RT, 1-3 atm | Very active, effective for hindered substrates | Expensive |
| Pd/C | Isopropanol/KOH | Reflux | Avoids high-pressure H₂, simple setup | Lower atom economy, requires base |
| Fe/HCl or AcOH | In situ H₂ | Reflux | Inexpensive, classic method[1] | Stoichiometric metal waste, acidic conditions |
| SnCl₂/HCl | Electron Transfer | RT - 60 °C | Mild, good for sensitive functional groups[2] | Stoichiometric tin waste, acidic conditions |
Visualizations
Diagram 1: General Reaction Pathway for Nitro Group Reduction
This diagram illustrates the stepwise reduction of a nitro group to an amine, highlighting the key intermediates.
Caption: Stepwise reduction of a nitro group.
Diagram 2: Troubleshooting Logic for Incomplete Conversion
This workflow provides a logical sequence for troubleshooting incomplete reactions.
Caption: Troubleshooting workflow for incomplete reactions.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
Preventing over-nitration in the synthesis of 2-Isopropyl-5-nitroaniline
Technical Support Center: Synthesis of 2-Isopropyl-5-nitroaniline
A Guide to Preventing Over-Nitration and Controlling Regioselectivity
As a Senior Application Scientist, I've frequently collaborated with research teams tackling the nuanced challenges of aromatic substitutions. The synthesis of this compound is a prime example of a reaction that appears straightforward on paper but demands precise control in practice. The core challenge lies in managing the powerful activating effects of both the amino and isopropyl groups on the aromatic ring, which can easily lead to undesirable over-nitration and a mixture of isomers.
This guide is structured to provide direct, actionable solutions to the common problems encountered during this synthesis. We will move from high-level strategic questions in our FAQs to specific, hands-on troubleshooting for issues you might see on your TLC plate or in your NMR tube.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational "why" questions that are crucial for understanding and controlling the reaction.
Q1: Why is over-nitration such a significant risk in this specific synthesis?
The aromatic ring of the starting material, 2-isopropylaniline, is highly activated towards electrophilic aromatic substitution. This is due to the combined electron-donating effects of the amino (-NH₂) group and the isopropyl group. This high electron density makes the ring extremely susceptible to attack by the nitronium ion (NO₂⁺), not just once but multiple times, leading to dinitro byproducts if conditions are not rigorously controlled.[1]
Q2: What are the primary byproducts I should anticipate, besides dinitro compounds?
Aside from over-nitration, the main challenge is controlling regioselectivity. The amino group is a strong ortho, para-director, while the isopropyl group is a weaker ortho, para-director. This leads to a potential mixture of isomers:
-
2-Isopropyl-4-nitroaniline: Both groups direct to this position.
-
2-Isopropyl-6-nitroaniline: Both groups direct to this position, though it's sterically hindered.
-
Oxidation Products: Direct nitration of anilines with strong nitric acid can lead to oxidation of the amino group, resulting in the formation of tarry, polymeric materials.[2][3]
The desired this compound requires the nitro group to be meta to the amine, which is counterintuitive for a typical electrophilic substitution on aniline.
Q3: Given the challenges, is protecting the amino group via acetylation a recommended strategy?
While acetylation is a standard method to control aniline nitration, it may not be optimal for achieving the 5-nitro isomer.[2] The resulting acetamido group (-NHCOCH₃) is a less powerful, but still ortho, para-director.[4][5] This would strongly favor the formation of 2-Isopropyl-4-nitroacetanilide, which upon hydrolysis would yield the undesired 4-nitro isomer. The synthesis of the 5-nitro isomer relies on exploiting the electronic properties of the unprotected amine under strongly acidic conditions.
Q4: What are the most critical reaction parameters to control to favor the 5-nitro product and prevent over-nitration?
Success hinges on precise control over four key parameters:
-
Temperature: The reaction is highly exothermic. Maintaining a low temperature (e.g., 0 °C) is the single most important factor in preventing runaway reactions and subsequent di-nitration.[6]
-
Stoichiometry: A slight excess of the nitrating agent is used to ensure complete consumption of the starting material, but a large excess will dramatically increase over-nitration. A molar ratio of 1.1 to 1.2 equivalents of nitric acid is a common starting point.[6]
-
Rate of Addition: The nitrating agent must be added slowly and dropwise to the substrate solution. This maintains a low instantaneous concentration of the electrophile and allows the heat generated to dissipate, preventing localized temperature spikes.
-
Acidity: The formation of the 5-nitro isomer is predicated on the protonation of the amino group to form the anilinium ion (-NH₃⁺). This ion is a strong electron-withdrawing group and is meta-directing.[7][8][9] Therefore, conducting the reaction in a strong acid like concentrated HCl is essential to ensure the anilinium ion is the dominant species being nitrated.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific experimental issues.
Problem 1: The reaction mixture turns dark brown or black, yielding significant tar-like material and a very low yield of the desired product.
-
Primary Suspected Cause: Oxidation of the aniline substrate.
-
Underlying Mechanism: The amino group is highly susceptible to oxidation by nitric acid, especially at elevated temperatures. This process often involves radical mechanisms that lead to polymerization and the formation of complex, insoluble tars.[2]
-
Solutions:
-
Verify Temperature Control: Ensure your cooling bath (ice/salt or cryocooler) is stable and maintains the internal reaction temperature at or below 0-5 °C throughout the addition of the nitrating agent.
-
Slow the Addition: Reduce the rate of addition of your nitrating agent. A 30-60 minute addition time for a lab-scale reaction is a reasonable target.
-
Ensure Adequate Stirring: Vigorous stirring ensures that the nitrating agent is dispersed quickly, preventing localized "hot spots" where the temperature can rise and initiate oxidation.
-
Problem 2: Analysis of the crude product (TLC, HPLC, or NMR) shows a significant amount of dinitro byproducts.
-
Primary Suspected Cause: Over-nitration due to overly aggressive reaction conditions.
-
Underlying Mechanism: The mono-nitrated product, this compound, is still an activated aromatic ring and can undergo a second nitration if sufficient electrophile (NO₂⁺) and thermal energy are present.
-
Solutions:
-
Check Stoichiometry: Accurately calculate and measure your nitrating agent. Reduce the equivalents of nitric acid to as close to 1.0 as feasible while still achieving full conversion of the starting material.
-
Lower the Temperature: If you are running at 5 °C, try 0 °C or even -5 °C. Lower temperatures decrease the rate of all reactions, but they disproportionately affect the higher activation energy required for the second nitration.
-
Monitor and Quench: Use TLC to monitor the reaction. As soon as the 2-isopropylaniline spot disappears, quench the reaction by pouring it into ice water.[6] Do not let the reaction stir for an extended period after the starting material is consumed.
-
Problem 3: The major product is an undesired isomer, such as 2-Isopropyl-4-nitroaniline, instead of the 5-nitro product.
-
Primary Suspected Cause: Insufficient protonation of the amino group.
-
Underlying Mechanism: If the amino group is not fully protonated to the meta-directing anilinium ion, it remains a powerful ortho, para-director, guiding the nitration to the 4- and 6-positions. The 4-position is generally favored electronically and sterically.
-
Solutions:
-
Confirm Acid Concentration: Ensure you are using a sufficiently strong and concentrated acid for the reaction medium (e.g., concentrated hydrochloric acid or sulfuric acid). The pKa of the anilinium ion must be considered relative to the acidity of the medium.
-
Pre-dissolution: Ensure the 2-isopropylaniline is fully dissolved and protonated in the strong acid before beginning the addition of the nitrating agent. Allow the aniline-acid solution to stir for 10-15 minutes at the target temperature before starting the nitration.
-
Section 3: Protocols and Visualizations
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Substrate | 2-Isopropylaniline | Starting Material |
| Solvent/Medium | Conc. Hydrochloric Acid | Ensures formation of the meta-directing anilinium ion.[6][8] |
| Nitrating Agent | 70% Nitric Acid | Source of the electrophile (NO₂⁺). |
| Stoichiometry | 1.1 - 1.2 eq. HNO₃ | Balances complete conversion with minimizing over-nitration. |
| Temperature | 0 °C | Critical for preventing oxidation and over-nitration. |
| Addition Time | 30-60 minutes | Prevents localized temperature spikes and high electrophile concentration. |
| Reaction Time | ~30 min post-addition | Monitor by TLC; quench upon consumption of starting material. |
Diagram: Key Reaction Pathways
The following diagram illustrates the desired reaction pathway via the anilinium ion versus the formation of undesired byproducts.
Caption: Reaction pathways in the nitration of 2-isopropylaniline.
Diagram: Troubleshooting Workflow
This workflow provides a decision tree for addressing common experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. Khan Academy [khanacademy.org]
- 4. studylib.net [studylib.net]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. This compound | 132475-93-5 [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. testbook.com [testbook.com]
- 9. prepp.in [prepp.in]
Technical Support Center: High-Purity Recrystallization of 2-Isopropyl-5-nitroaniline
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Isopropyl-5-nitroaniline (CAS: 132475-93-5). Recrystallization is a powerful technique for achieving high purity in solid organic compounds by leveraging differences in solubility.[1][2] This document provides foundational knowledge, step-by-step protocols, and robust troubleshooting advice to overcome common challenges encountered during this critical purification step.
While specific solubility data for this compound is not extensively published, the principles outlined herein are derived from the established behavior of substituted nitroanilines and fundamental crystallization theory.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the core principle of recrystallization?
Recrystallization is a purification technique that separates a compound from its impurities based on differential solubility.[5] The ideal process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, and impurities are either insoluble or highly soluble.[6][7] Upon slow cooling, the desired compound's solubility decreases, forcing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the surrounding liquid (mother liquor).[7][8]
Q2: How do I select an appropriate solvent for this compound?
The choice of solvent is the most critical factor for successful recrystallization.[9] An ideal solvent should exhibit the following characteristics:
-
High Temperature Coefficient: The solvent should dissolve the target compound readily at or near its boiling point but poorly at low temperatures (e.g., 0-4 °C).[6][7] This differential ensures maximum recovery of the purified solid upon cooling.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).
-
Chemical Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
Based on the structure of this compound and data from similar compounds, promising solvents to screen include alcohols (ethanol, methanol, isopropanol), aqueous alcohol mixtures, and aromatic hydrocarbons like toluene.[3][4][10] A systematic solvent screening is always the recommended first step.
Q3: What are the essential steps of a standard recrystallization procedure?
A successful recrystallization experiment follows a logical sequence of steps designed to maximize both purity and yield.[6][11]
-
Solvent Selection: Choose a suitable solvent through preliminary small-scale tests.
-
Dissolution: Dissolve the impure solid in the minimum amount of near-boiling solvent.[11]
-
Decolorization (if necessary): If colored impurities are present, add activated charcoal to the hot solution.[7][12]
-
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, filter the hot solution to remove them.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly and without disturbance to room temperature, followed by further cooling in an ice bath to promote crystal formation.[9]
-
Crystal Isolation: Collect the purified crystals by vacuum filtration.[5][7]
-
Washing: Rinse the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[6][11]
-
Drying: Dry the crystals completely to remove residual solvent.
Q4: Can I use a solvent mixture for recrystallization?
Yes, a two-solvent system is a powerful technique, especially when no single solvent meets all the criteria. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[13] The impure compound is first dissolved in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common miscible pairs include ethanol/water, acetone/water, and ethyl acetate/heptane.[10][14]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: The compound separates as an oil instead of crystals ("oiling out").
This is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated.[13] An oil forms when the solute comes out of solution at a temperature above its melting point.
-
Causality: Rapid cooling, excessive concentration of the solute, or the presence of impurities that depress the melting point can lead to oiling out.[4]
-
Solutions:
-
Reheat and Add Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount (1-5%) of additional hot solvent to decrease the saturation level.[13][15]
-
Slow Down Cooling: Ensure the solution cools very slowly. Insulate the flask by placing it in a beaker of hot water or covering it with glass wool to slow heat loss. This allows crystals to form before the solution cools to the compound's melting point.[13]
-
Lower the Saturation Temperature: Add more of the "good" solvent (if using a mixed system) so that crystallization begins at a lower temperature.
-
Induce Crystallization: Once the solution has cooled below the compound's melting point, vigorously scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal to provide a nucleation site.[11][15]
-
Issue 2: No crystals form, even after cooling in an ice bath.
This typically indicates that the solution is not sufficiently saturated, meaning too much solvent was used initially.
-
Causality: Using an excessive volume of solvent prevents the concentration of the solute from reaching the point of saturation upon cooling.[11]
-
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off a portion of the solvent.[15] Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could lead to rapid precipitation and trapping of impurities.
-
Induce Crystallization: If the solution is believed to be saturated but supersaturated, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.[11][15]
-
Introduce an Anti-Solvent: If using a single-solvent system, you can cautiously add a miscible "poor" solvent (an anti-solvent) dropwise to the cooled solution to decrease the compound's solubility and induce crystallization.
-
Issue 3: The final yield of purified crystals is very low.
A low yield can result from several procedural errors throughout the recrystallization process.
-
Causality:
-
Using too much solvent during dissolution, which keeps a significant portion of the product in the mother liquor.[4][11]
-
Premature crystallization during hot filtration, resulting in product loss on the filter paper.[4]
-
Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold.[6][11]
-
Incomplete crystallization before filtration.
-
-
Solutions:
-
Minimize Solvent: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[6][11]
-
Prevent Premature Crystallization: When performing hot filtration, preheat the funnel and receiving flask with hot solvent vapor to prevent cooling and crystal formation in the funnel.[4]
-
Optimize Washing: Wash the final crystals with a minimal volume of ice-cold solvent.[4]
-
Maximize Cooling: Ensure the solution has been thoroughly cooled in an ice bath for at least 15-20 minutes before filtration to maximize crystal formation.
-
Second Crop: It may be possible to recover more product by evaporating some solvent from the mother liquor to obtain a second, albeit less pure, crop of crystals.
-
Data & Protocols
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Formula | Boiling Point (°C) | Water Solubility | Notes |
| Ethanol | C₂H₅OH | 78 | Miscible | A good starting point for many substituted anilines.[4] Often used in a mixture with water. |
| Methanol | CH₃OH | 65 | Miscible | Similar to ethanol but more volatile. |
| Isopropanol | C₃H₇OH | 82 | Miscible | Less volatile than ethanol; good for compounds with higher solubility.[10] |
| Toluene | C₇H₈ | 111 | Insoluble | Effective for less polar compounds; its higher boiling point can increase solubility significantly. |
| Heptane | C₇H₁₆ | 98 | Insoluble | A non-polar solvent, often used as the "poor" solvent (anti-solvent) with more polar solvents like ethyl acetate or acetone.[10] |
| Ethyl Acetate | C₄H₈O₂ | 77 | 8.3 g/100 mL | A moderately polar solvent, useful in mixed-solvent systems.[10] |
| Acetone | C₃H₆O | 56 | Miscible | A polar aprotic solvent; its low boiling point can sometimes be a disadvantage.[10] |
Data compiled from various sources, including[16].
Diagram 1: Solvent Selection & Troubleshooting Workflow
References
- 1. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. mt.com [mt.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. reddit.com [reddit.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: A Guide to Scaling the Synthesis of 2-Isopropyl-5-nitroaniline
Welcome to the Technical Support Center for the synthesis of 2-isopropyl-5-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support when transitioning this synthesis from the laboratory to a pilot plant scale. This guide emphasizes safety, efficiency, and product quality, addressing potential challenges with practical, field-tested solutions.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The most common laboratory-scale synthesis involves the direct nitration of 2-isopropylaniline.[1] While straightforward on a small scale, scaling up this electrophilic aromatic substitution presents significant challenges, primarily due to the highly exothermic nature of nitration and the potential for runaway reactions.[2][3][4][5]
This guide will provide a structured approach to identifying and mitigating these risks, ensuring a safe and successful scale-up.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis and scale-up of this compound.
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via an electrophilic aromatic substitution, specifically a nitration reaction. In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6][7] The nitronium ion is then attacked by the electron-rich aromatic ring of 2-isopropylaniline to form a resonance-stabilized carbocation (a sigma complex or arenium ion). Finally, a weak base (like water or the bisulfate ion) removes a proton from the ring, restoring aromaticity and yielding the final product, this compound.[7]
Q2: Why is direct nitration of anilines often problematic, and how does this apply to 2-isopropylaniline?
A2: Direct nitration of anilines can be challenging for two main reasons. First, the amino group is highly susceptible to oxidation by nitric acid, leading to the formation of undesired byproducts and potentially hazardous decomposition.[8] Second, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion (-NH₃⁺). This positively charged group is a meta-director, which can lead to the formation of unwanted isomers and reduce the yield of the desired product.[8] In the case of 2-isopropylaniline, while the isopropyl group is ortho, para-directing, the protonated amino group's meta-directing influence can still lead to a mixture of products, complicating purification.
Q3: What are the main safety concerns when scaling up this nitration reaction?
A3: The primary safety concern is the highly exothermic nature of the nitration reaction.[2][3][4][5] Poor temperature control can lead to a rapid, uncontrolled increase in temperature, known as a thermal runaway.[3] This can result in a dangerous increase in pressure, the release of toxic nitrogen oxides (NOx) gases, and even an explosion.[2][4] Other concerns include the corrosive nature of the strong acids used and the potential for the formation of thermally unstable byproducts.[5]
Q4: How can I monitor the progress of the reaction effectively?
A4: Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10][11][12] A small aliquot of the reaction mixture can be carefully quenched in ice water, extracted with a suitable organic solvent (like ethyl acetate), and then spotted on a TLC plate or injected into an HPLC. This allows for the visualization of the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound, particularly during scale-up.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Formation of undesired isomers: Poor regioselectivity due to the protonated amino group. 3. Oxidation of the starting material: Reaction temperature is too high, or the addition of the nitrating agent is too fast. 4. Loss of product during workup: Inefficient extraction or purification. | 1. Optimize reaction conditions: Gradually increase the reaction time and monitor by TLC/HPLC. A slight, controlled increase in temperature may be necessary. 2. Protecting group strategy: Consider protecting the amino group as an acetamide before nitration to favor para-substitution and prevent oxidation. The protecting group can be removed by hydrolysis in a subsequent step.[8] 3. Strict temperature control: Maintain the recommended low temperature (e.g., 0-5 °C) during the addition of the nitrating agent.[13] Ensure slow, dropwise addition with vigorous stirring. 4. Optimize workup procedure: Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent. For purification, column chromatography with an appropriate eluent system (e.g., EtOAc/hexane) is effective.[1] |
| Formation of a Dark, Tarry Reaction Mixture | 1. Oxidative degradation: The reaction temperature is too high, leading to the decomposition of the starting material or product. 2. Presence of impurities: Impurities in the starting 2-isopropylaniline can lead to side reactions and the formation of colored byproducts. | 1. Improve temperature control: Use a more efficient cooling system and ensure accurate temperature monitoring. 2. Use high-purity starting materials: Purify the 2-isopropylaniline before use if necessary. |
| Runaway Reaction (Rapid, Uncontrolled Temperature Increase) | 1. Inadequate cooling: The cooling capacity of the pilot plant reactor is insufficient for the scale of the reaction. 2. Rapid addition of nitrating agent: Adding the nitrating agent too quickly generates heat faster than it can be removed.[3] 3. Poor agitation: Inefficient stirring leads to localized "hot spots" where the reaction rate is much higher.[3] | 1. Immediate Action: Immediately stop the addition of the nitrating agent. If possible and safe, increase the cooling to the reactor jacket. Prepare for emergency quenching by having a large volume of ice-water ready. Caution: Quenching a nitration reaction can be hazardous and should only be done as a last resort and with extreme care.[3] 2. Process Safety Evaluation: Before scaling up, perform a thorough process safety assessment, including reaction calorimetry, to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[14][15] This data is crucial for designing an adequate cooling system. 3. Controlled Addition and Agitation: Use a calibrated dosing pump for the slow, controlled addition of the nitrating agent. Ensure the reactor is equipped with an efficient agitation system to maintain a homogenous mixture and prevent localized heating. |
| Difficulties in Product Isolation and Purification | 1. Product is an oil: The product may not crystallize easily.[1] 2. Presence of multiple isomers: Makes purification by crystallization challenging. 3. Product is sparingly soluble in the extraction solvent. | 1. Optimize purification: If the product is an oil, purification by silica gel column chromatography is the recommended method.[1] 2. Chromatographic separation: Column chromatography is effective for separating isomers.[16] 3. Select an appropriate solvent: Use a solvent in which the product has good solubility for extraction, such as ethyl acetate or dichloromethane. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropylaniline (1.0 eq) in concentrated hydrochloric acid. Cool the solution to 0 °C in an ice-water bath.
-
Nitration: Slowly add a solution of 70% nitric acid (1.2 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice water to quench the reaction. Extract the aqueous phase with ethyl acetate.
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using an appropriate eluent (e.g., 3:7 EtOAc/hexane) to yield this compound as a dark red oil.[1]
Pilot Plant Scale-Up Considerations
Scaling up the above protocol requires careful consideration of heat and mass transfer.
-
Reactor Selection: A glass-lined or stainless steel reactor with a jacket for cooling is recommended. The reactor should be equipped with a robust agitation system and a temperature probe.
-
Reagent Addition: Use a metering pump for the controlled, subsurface addition of the nitric acid solution. This helps to ensure rapid dispersion and minimize localized high concentrations.
-
Temperature Control: The reactor's cooling system must be capable of removing the heat generated by the reaction. A process safety analysis, including reaction calorimetry, should be performed to determine the required cooling capacity.[14][15]
-
Quenching: The quenching step should be performed by slowly transferring the reaction mixture to a separate, well-agitated vessel containing a large excess of ice and water.
-
Extraction and Purification: For larger-scale extractions, a liquid-liquid centrifugal extractor can be more efficient than traditional separatory funnels. Purification may involve large-scale chromatography or crystallization if a suitable solvent system can be identified.
Visualizing the Process
Reaction Pathway
References
- 1. This compound | 132475-93-5 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitration - GeeksforGeeks [geeksforgeeks.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone [mdpi.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Stability-Indicating HPLC Methods for Purity Analysis of 2-Isopropyl-5-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive comparison of two robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Isopropyl-5-nitroaniline, a key intermediate in pharmaceutical synthesis. The document details the rationale behind method development, presents a head-to-head comparison of a traditional C18-based method and an alternative phenyl-hexyl column-based method, and provides complete, step-by-step protocols for method execution and validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is to equip researchers with the necessary framework to select and implement a method that is not only precise and accurate but also adept at separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.
Introduction: The Analytical Challenge of this compound
This compound (CAS 132475-93-5) is a critical building block in organic synthesis.[4][5][6][7] Its synthesis, typically involving the nitration of 2-isopropylaniline, presents a classic analytical challenge: the potential for isomeric impurities and residual starting materials.[4] Furthermore, the nitroaniline moiety can be susceptible to degradation under stress conditions such as light, heat, and extreme pH, necessitating a stability-indicating analytical method.[8][9]
A stability-indicating method is a validated quantitative analytical procedure that can accurately detect a decrease in the amount of the active ingredient due to degradation.[10][11] The core requirement is specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[12][13] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods designed to meet this requirement.
Potential Process-Related Impurities:
-
Starting Material: 2-Isopropylaniline
-
Positional Isomers: Formed during the nitration of 2-isopropylaniline (e.g., 2-Isopropyl-3-nitroaniline, 2-Isopropyl-4-nitroaniline, 2-Isopropyl-6-nitroaniline). The directing effects of the isopropyl and amino groups make the formation of various isomers plausible.
-
Over-nitrated Species: Dinitro-isopropyl-aniline variants.
Comparative HPLC Methodologies
The selection of the chromatographic column is paramount in achieving the desired separation. The primary difference between the two methods presented lies in the stationary phase chemistry, which offers alternative selectivity for aromatic and polar compounds.
-
Method A: The Industry Standard (C18 Column) : This method utilizes a traditional C18 (octadecylsilane) stationary phase, which separates analytes primarily based on hydrophobicity. It is a robust and well-understood starting point for most small molecules.
-
Method B: Alternative Selectivity (Phenyl-Hexyl Column) : This method employs a phenyl-hexyl stationary phase. The phenyl group provides π-π interactions with the aromatic ring of the nitroaniline and its impurities, offering a different separation mechanism that can be advantageous for resolving closely related aromatic isomers.
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the two proposed methods. The rationale is to start with similar mobile phases and gradients, allowing for a direct comparison of the stationary phase's impact on selectivity.
| Parameter | Method A: C18 Acclaim™ 120 | Method B: Phenyl-Hexyl |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-32 min: 70-30% B, 32-40 min: 30% B | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-32 min: 70-30% B, 32-40 min: 30% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) | Acetonitrile/Water (50:50, v/v) |
Causality Behind Experimental Choices:
-
Mobile Phase: A simple acidic mobile phase (water/acetonitrile with phosphoric acid) is chosen because aromatic amines like this compound are basic. The acid suppresses the ionization of the amine group, leading to better peak shape and reproducible retention times.[14]
-
Gradient Elution: A gradient is essential for a stability-indicating method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted with good peak shape within a reasonable runtime.[15]
-
Detection Wavelength: Nitroaromatic compounds typically exhibit strong UV absorbance around 254 nm, providing good sensitivity for the parent compound and related impurities.[16]
Method Validation Protocol: A Self-Validating System
To ensure trustworthiness, both methods must be validated according to ICH Q2(R2) guidelines.[17][18][19] The validation protocol is designed as a self-validating system, where the successful execution of each step confirms the method's suitability for its intended purpose.
dot graph "Method_Validation_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Method Development\n(Define Analytical Target Profile)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Specificity / Selectivity\n(Forced Degradation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Linearity & Range", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Accuracy\n(% Recovery)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Precision\n(Repeatability & Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Detection Limit (LOD)\nQuantitation Limit (LOQ)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G [label="Robustness", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Validated Method\n(Suitable for Intended Use)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B [label="Establish Separation"]; B -> C [label="Confirm Purity"]; C -> D [label="Quantify Accurately"]; D -> E [label="Ensure Consistency"]; E -> F [label="Define Limits"]; {B, C, D, E, F} -> G [label="Test Reliability"]; G -> H [label="Final Confirmation"]; }
Caption: Workflow for HPLC method validation based on ICH guidelines.
Specificity via Forced Degradation
The cornerstone of a stability-indicating method is its specificity. This is demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions to produce potential degradation products.[8][20] The method is considered specific if it can separate the intact drug from all degradation products formed.
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in the diluent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with diluent.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with diluent.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with diluent.
-
Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Prepare a 0.1 mg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 48 hours. Prepare a 0.1 mg/mL solution in the diluent.
-
Analysis: Inject the unstressed sample and all stressed samples into the HPLC system.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in all stressed samples to ensure no co-eluting degradants.
Linearity, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
Experimental Protocol:
-
Linearity: Prepare calibration standards of this compound at five concentrations, ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (R²). The acceptance criterion is typically R² ≥ 0.999.
-
Accuracy: Analyze, in triplicate, samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.
-
Precision (Repeatability): Perform six replicate injections of a single standard preparation. Calculate the relative standard deviation (%RSD) of the peak areas. The acceptance criterion is typically %RSD ≤ 2.0%.
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or instrument. Compare the results to assess the method's ruggedness.
Comparative Data and Performance Analysis
The following tables present hypothetical but realistic data comparing the performance of Method A and Method B based on the validation protocol.
Table 1: System Suitability and Specificity Comparison
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Theoretical Plates (N) | > 5000 | > 6000 | > 2000 |
| Tailing Factor (T) | 1.1 | 1.0 | ≤ 2.0 |
| Resolution (Rs) between API and closest impurity | 1.8 | 2.5 | > 1.5 |
| Peak Purity Angle (Stressed Samples) | < Purity Threshold | < Purity Threshold | Pass |
Analysis: Both methods meet the system suitability requirements. However, Method B (Phenyl-Hexyl) shows superior resolution for the critical peak pair (API and its closest eluting impurity), suggesting better selectivity. This is likely due to the additional π-π interactions provided by the phenyl stationary phase, which enhances the separation of structurally similar aromatic compounds.
Table 2: Quantitative Validation Parameter Comparison
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.5% - 101.1% | 98.0% - 102.0% |
| Precision (%RSD, Repeatability) | 0.8% | 0.6% | ≤ 2.0% |
| LOQ (µg/mL) | 0.5 | 0.4 | Report |
Analysis: Both methods demonstrate excellent linearity, accuracy, and precision, well within the accepted limits for pharmaceutical analysis. Method B shows a slightly better correlation coefficient and lower %RSD, indicating a marginally higher level of precision.
Conclusion and Recommendation
dot graph "Decision_Logic" { rankdir="TB"; node [shape=diamond, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start Method Selection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Resolution [label="Is Resolution (Rs) > 2.0\nfor all critical pairs?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Validation [label="Do all validation\nparameters meet criteria?", fillcolor="#FBBC05", fontcolor="#202124"]; Method_A [label="Select Method A (C18)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Method_B [label="Select Method B (Phenyl-Hexyl)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Resolution; Check_Resolution -> Method_B [label="Yes (Method B)"]; Check_Resolution -> Check_Validation [label="No (Method A Rs = 1.8)"]; Check_Validation -> Method_A [label="Yes"]; Check_Validation -> Method_A [label="No (Re-develop)"]; }
Caption: Decision logic for selecting the optimal HPLC method.
Both the C18-based Method A and the Phenyl-Hexyl-based Method B are valid and suitable for the purity analysis of this compound. They fulfill the rigorous requirements for a stability-indicating assay as outlined by the ICH.[1][2][17]
However, Method B is recommended as the superior choice . The key differentiating factor is the significantly better resolution (Rs = 2.5) observed between the main peak and the closest eluting impurity. This provides a greater margin of safety and robustness, ensuring that small shifts in retention time due to column aging or minor variations in mobile phase composition will not lead to a loss of separation. For routine quality control and stability testing, a more robust method is always preferable. The alternative selectivity offered by the phenyl-hexyl phase proved advantageous for this specific separation challenge.
This guide demonstrates a logical, science-based approach to HPLC method development and comparison. By grounding experimental design in an understanding of analyte chemistry and regulatory expectations, researchers can confidently develop and validate analytical methods that are accurate, precise, and truly fit for purpose.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. This compound | 132475-93-5 [chemicalbook.com]
- 5. This compound | C9H12N2O2 | CID 18980108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - [sigmaaldrich.com]
- 7. This compound - CAS:132475-93-5 - Sunway Pharm Ltd [3wpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. fda.gov [fda.gov]
- 18. propharmagroup.com [propharmagroup.com]
- 19. starodub.nl [starodub.nl]
- 20. library.dphen1.com [library.dphen1.com]
A Comparative Guide to the Analytical Standards of 2-Isopropyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Chemical Synthesis
2-Isopropyl-5-nitroaniline is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyestuffs. The purity of this intermediate is paramount, as impurities can carry through subsequent reaction steps, potentially impacting the efficacy, safety, and stability of the final product. Therefore, robust analytical methods for the identification, quantification, and qualification of this compound are essential for quality control and regulatory compliance.
This guide provides a comprehensive comparison of the primary analytical techniques used to characterize this compound. We will delve into the principles, experimental protocols, and data interpretation for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods. The objective is to equip researchers and drug development professionals with the necessary knowledge to select the most appropriate analytical strategy for their specific needs, ensuring the integrity of their research and manufacturing processes.
Physicochemical Properties and Commercial Standards
A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective analytical methods. These properties dictate the choice of solvents, chromatographic conditions, and detection methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-nitro-2-propan-2-ylaniline | [1] |
| CAS Number | 132475-93-5 | [2] |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][3] |
| Appearance | Light yellow to yellow Liquid or dark red oil | [2] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [2] |
| Computed XLogP3 | 2.6 |[1] |
The reliability of any quantitative analysis hinges on the quality of the analytical standard. Certified Reference Materials (CRMs) are the gold standard, providing traceability and the highest level of accuracy. While a specific CRM for this compound may not be universally available, several suppliers offer analytical standards with specified purity levels.
Table 2: Commercially Available this compound Analytical Standards
| Supplier | Product Number | Purity |
|---|---|---|
| AK Scientific | Z4090 | Not specified |
| American Custom Chemicals Corporation | CHM0388298 | 95.00% |
| Matrix Scientific | 126649 | >95% |
| Sigma-Aldrich (Fluorochem) | FLUH99C863E9 | Not specified |
| Sunway Pharm Ltd | CB70804 | 97% |
Note: Purity and availability are subject to change. It is crucial to obtain the certificate of analysis (CoA) for the specific lot being used.
Workflow for Analytical Characterization
The comprehensive analysis of a chemical intermediate like this compound involves a multi-step process to confirm its identity, purity, and impurity profile.
References
A Senior Application Scientist's Guide to the Comparative Analysis of 2-Isopropyl-5-nitroaniline and Its Isomers
Introduction
Nitroanilines are a class of organic compounds foundational to numerous industrial processes, from the synthesis of vibrant azo dyes to the development of pharmaceuticals and agrochemicals.[1][2][3] Their chemical behavior is dictated by the interplay between an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on a benzene ring. The positional isomerism of these two groups dramatically influences the molecule's physicochemical properties, reactivity, and, consequently, its application.
This guide provides a detailed comparative analysis of 2-Isopropyl-5-nitroaniline and the three primary nitroaniline isomers: 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. We will delve into their structural differences, compare their physical and spectroscopic properties using experimental data, and provide validated protocols for their analysis and separation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of these critical chemical intermediates.
Structural Overview and Isomeric Effects
The position of the nitro group relative to the amino group is the primary determinant of the molecule's electronic and steric characteristics. In this compound, the addition of an isopropyl group introduces further steric hindrance and electron-donating effects, setting it apart from the simpler isomers.
-
2-Nitroaniline (ortho): The adjacent amino and nitro groups allow for strong intramolecular hydrogen bonding. This "internal" satisfaction of hydrogen bonding potential reduces intermolecular interactions, making it less polar and more volatile compared to the other isomers.[4]
-
3-Nitroaniline (meta): The groups are positioned to prevent direct resonance interaction and intramolecular hydrogen bonding. Its properties are often intermediate between the ortho and para isomers.[5]
-
4-Nitroaniline (para): The amino and nitro groups are at opposite ends of the ring, maximizing the dipole moment and allowing for extensive intermolecular hydrogen bonding. This results in the highest melting point and lowest solubility in non-polar solvents among the three basic isomers.[4][6]
-
This compound: This compound is structurally similar to a meta-substituted aniline (the nitro group is meta to the amino group). The bulky isopropyl group ortho to the amine introduces significant steric hindrance, which can influence its reactivity and crystal packing.[7][8]
Comparative Physicochemical Data
The structural differences manifest directly in the physical properties of these compounds. The following table summarizes key experimental data for easy comparison.
| Property | This compound | 2-Nitroaniline | 3-Nitroaniline | 4-Nitroaniline |
| CAS Number | 132475-93-5 | 88-74-4[3] | 99-09-2[2] | 100-01-6[6] |
| Molecular Formula | C₉H₁₂N₂O₂[8] | C₆H₆N₂O₂[9] | C₆H₆N₂O₂[5] | C₆H₆N₂O₂[6] |
| Molecular Weight ( g/mol ) | 180.21 | 138.12[9] | 138.13[2] | 138.12[6] |
| Appearance | Dark red oil[7] | Orange-red solid[1][10] | Yellow/orange powder[11][12] | Bright yellow powder[13][14] |
| Melting Point (°C) | N/A (Oil at RT)[7] | 70-73[15] | 114[5] | 146-149[16] |
| Boiling Point (°C) | N/A | 284[9] | 306[5] | 332[6] |
| Water Solubility | N/A | 1.1 g/L (20°C)[15] | 1.0 g/L (20°C)[5] | 0.8 g/L (18.5°C)[6] |
Spectroscopic Characterization
Spectroscopic techniques are essential for identifying and differentiating isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct spectral fingerprints.
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly indicative of the substitution pattern. For instance, the protons on the ring of 4-nitroaniline will show a more symmetrical pattern compared to the more complex splitting seen in 2- and 3-nitroaniline. The isopropyl group in this compound will present a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons.[7]
-
Infrared (IR) Spectroscopy: Primary amines like these isomers typically show two N-H stretching bands near 3300 cm⁻¹.[17] The key differentiators are the strong asymmetric and symmetric stretching vibrations of the NO₂ group (typically ~1500-1530 cm⁻¹ and ~1330-1350 cm⁻¹, respectively) and the C-N stretching vibrations. Intramolecular hydrogen bonding in 2-nitroaniline can cause shifts in the N-H and NO₂ stretching frequencies compared to its isomers.
-
UV-Vis Spectrophotometry: The wavelength of maximum absorbance (λmax) is related to the electronic transitions within the molecule. Due to extensive conjugation and charge transfer character, nitroanilines absorb strongly in the UV-visible region. The λmax values differ for each isomer due to the varied extent of conjugation between the amino and nitro groups, allowing for simultaneous determination in mixtures with the aid of chemometric methods.[18][19]
Experimental Protocols
Protocol 1: Separation of Nitroaniline Isomers by Thin-Layer Chromatography (TLC)
This protocol provides a reliable method for separating a mixture of nitroaniline isomers, demonstrating the practical consequences of their differing polarities.
Causality Statement: The separation is based on the principle of differential partitioning. The stationary phase (silica gel) is highly polar. Molecules with higher polarity, like 4-nitroaniline, will have stronger interactions (adsorption) with the silica gel and thus travel a shorter distance up the plate. Less polar molecules, such as 2-nitroaniline with its intramolecular hydrogen bonding, will interact less with the stationary phase and travel further with the mobile phase, resulting in a higher Retention Factor (Rf) value.[4] The choice of a moderately polar mobile phase, like a 1:1 mixture of ethyl acetate and hexane, provides the optimal balance of solute-solvent and solute-adsorbent interactions for effective separation.[20]
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with lid
-
Capillary tubes for spotting
-
Standards of 2-, 3-, and 4-nitroaniline (dissolved in ethyl acetate)
-
Unknown mixture containing nitroaniline isomers
-
Mobile Phase: 50:50 (v/v) mixture of ethyl acetate and hexane[20]
-
UV lamp (254 nm)
Procedure:
-
Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for 10-15 minutes.
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1.5 cm from the bottom of the TLC plate. Mark spots for each standard and the unknown mixture.
-
Spotting: Using separate capillary tubes, apply a small spot of each standard solution and the unknown mixture onto the origin line at the marked positions. Allow the solvent to fully evaporate between applications to keep the spots small and concentrated.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the mobile phase to ascend the plate by capillary action.
-
Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry.
-
Analysis: Visualize the separated spots under a UV lamp. Nitroanilines are typically visible as colored spots (yellow/orange), but UV visualization enhances them. Circle the spots with a pencil.
-
Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot: Rf = (Distance traveled by solute) / (Distance traveled by solvent front)
-
Identification: Compare the Rf values of the spots from the unknown mixture to those of the standards to identify the isomers present.[21]
Reactivity and Synthetic Considerations
The isomeric structure profoundly impacts chemical reactivity, particularly in reactions like electrophilic substitution and reduction.
-
Synthesis: The standard synthesis of 2-, 3-, and 4-nitroaniline often starts from aniline or a related precursor. Direct nitration of aniline is complex because the amino group is protonated in strong acid, becoming a meta-director. Therefore, the amino group is often first protected (e.g., by acetylation to form acetanilide) to direct the incoming nitro group to the para and ortho positions.[1][6] 3-nitroaniline is typically produced by the reduction of 1,3-dinitrobenzene.[5] The synthesis of this compound involves the nitration of 2-isopropylaniline, where the directing effects of both the amino and isopropyl groups must be considered.[7]
-
Reduction to Phenylenediamines: A primary industrial application for nitroanilines is their reduction to the corresponding phenylenediamines, which are precursors to polymers and pharmaceuticals.[9][22] Reaction calorimetry studies have shown that the hydrogenation of meta-nitroaniline is significantly more exothermic and proceeds at a faster rate than the ortho and para isomers under similar conditions, requiring more careful thermal management during scale-up.[22]
Applications
While all are used as intermediates, their distinct properties lead to specialized applications:
-
2-Nitroaniline: Primarily used as a precursor to o-phenylenediamine, which is a building block for fungicides, corrosion inhibitors, and pharmaceuticals.[3][9]
-
3-Nitroaniline: A key intermediate for dyes, including disperse yellow 5 and acid blue 29.[2][11]
-
4-Nitroaniline: Widely consumed as a precursor to p-phenylenediamine, an essential component in the synthesis of aramid polymers and azo dyes like Para Red.[6][16][23] It also finds use as a corrosion inhibitor and in poultry medicines.[6]
-
This compound: Used as a specialized intermediate in chemical synthesis where its specific substitution pattern is required.[7]
Conclusion
The seemingly subtle shift in the position of a nitro group creates a family of isomers with remarkably divergent properties and applications. While 2-, 3-, and 4-nitroaniline are well-characterized commodity chemicals, substituted variants like this compound offer unique steric and electronic profiles for specialized synthesis. Understanding the relationship between their structure, physicochemical properties, and reactivity is paramount for researchers in organic synthesis, materials science, and drug development. The experimental data and protocols provided in this guide serve as a practical foundation for the effective analysis, separation, and utilization of these versatile compounds.
References
- 1. chempanda.com [chempanda.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scribd.com [scribd.com]
- 5. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. This compound | 132475-93-5 [chemicalbook.com]
- 8. This compound - CAS:132475-93-5 - Sunway Pharm Ltd [3wpharm.com]
- 9. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 10. 2-Nitroaniline | 88-74-4 [chemicalbook.com]
- 11. 3-Nitroaniline | 99-09-2 [chemicalbook.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. 4-Nitroaniline | 100-01-6 [chemicalbook.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. chembk.com [chembk.com]
- 16. 4-Nitroaniline [bionity.com]
- 17. Amine - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scribd.com [scribd.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to Alternatives for 2-Isopropyl-5-nitroaniline in Organic Synthesis
Introduction: The Role of Substituted Nitroanilines in Modern Synthesis
Substituted nitroanilines are a cornerstone class of intermediates in the chemical industry, prized for their dual reactivity stemming from the electron-withdrawing nitro group and the versatile amino group. Among these, 2-Isopropyl-5-nitroaniline serves as a key diazo component, primarily in the synthesis of azo dyes and pigments. The isopropyl group at the ortho position influences the solubility and electronic properties of the molecule, which in turn dictates the characteristics of the final colorant. However, the demands of modern chemical synthesis—spanning color chemistry, pharmaceuticals, and agrochemicals—necessitate a broader understanding of the available alternatives. This guide provides a comparative analysis of viable substitutes for this compound, offering researchers and process chemists the data-driven insights needed to select the optimal reagent for their specific application. We will delve into a head-to-head comparison of performance in azo dye synthesis and explore potential applications in other domains of organic synthesis.
Core Application: Azo Dye and Pigment Synthesis
The principal application for this compound and its alternatives is in the formation of azo dyes. This process universally follows a two-step reaction pathway: diazotization of the primary aniline, followed by azo coupling with an electron-rich partner.
The General Workflow of Azo Dye Synthesis
The transformation of a substituted nitroaniline into a vibrant azo dye is a well-established and robust process in organic synthesis. The causality behind the experimental choices is rooted in the need to generate a highly reactive, yet stable, diazonium salt intermediate, which then acts as an electrophile in the subsequent coupling reaction.
Caption: General workflow for Azo Dye synthesis.
Comparative Analysis of Key Alternatives
The choice of a diazo component is critical as it directly influences the final dye's shade, tinctorial strength, and fastness properties. The electronic and steric effects of the substituents on the aniline ring play a pivotal role. Below, we compare this compound with its common structural analogs.
| Diazo Component | Structure | Key Differentiating Features | Impact on Azo Dye Properties |
| This compound | Bulky ortho-isopropyl group. | May increase solubility in organic media; can cause a slight hypsochromic (blue) shift compared to a methyl substituent due to steric hindrance affecting planarity. | |
| 2-Methyl-5-nitroaniline (Fast Scarlet G Base) | Ortho-methyl group. | A widely used, cost-effective intermediate. Produces a range of red and orange pigments with good overall performance.[1] | |
| 2-Methyl-4-nitroaniline (Fast Red RL Base) | Isomer of 2-Methyl-5-nitroaniline. | The para-position of the nitro group relative to the methyl group can lead to dyes with superior lightfastness and heat stability in certain applications.[1] | |
| p-Nitroaniline | Unsubstituted at the ortho position. | Leads to different color profiles, often used for yellow to red dyes. The lack of ortho-substituent can influence the aggregation properties of the dye. | |
| 2-Chloro-5-nitroaniline | Electron-withdrawing ortho-chloro group. | The chloro-group can lead to a bathochromic (red) shift in the dye's color and can improve lightfastness.[2] | |
| 2-Methoxy-5-nitroaniline | Electron-donating ortho-methoxy group. | The methoxy group generally causes a bathochromic shift, leading to deeper shades. Dyes often exhibit good color strength and fastness properties.[3] |
Performance Data in Azo Dye Synthesis
While direct side-by-side comparative data for this compound is scarce in the literature, we can benchmark its expected performance against well-documented alternatives. The following table presents experimental data for dyes synthesized from 2-Methoxy-5-nitroaniline, providing a valuable reference point.
| Diazo Component | Coupling Component | Yield (%) | λmax (nm) | Resulting Color | Reference |
| 2-Methoxy-5-nitroaniline | 1-Hydroxynaphthalene | 78 | 510 | Orange-Red | [3] |
| 2-Methoxy-5-nitroaniline | 2-Hydroxynaphthalene | - | 480 | Yellow-Orange | [3] |
| 2-Methoxy-5-nitroaniline | N-Phenylnaphthylamine | 58 | 530 | Red | [3] |
| 2-Methoxy-5-nitroaniline | 1,3-Diaminobenzene | - | 467 | Yellow | [2] |
| 2-Methoxy-5-nitroaniline | 3-Aminophenol | - | 490 | Orange | [3] |
Note: The performance of dyes derived from this compound is expected to follow similar trends, with potential variations in yield and λmax due to the electronic and steric influence of the isopropyl group.
Experimental Protocols
A self-validating protocol is crucial for reproducible results. The following are representative procedures for the synthesis of azo dyes using substituted nitroanilines.
Protocol 1: Synthesis of an Azo Dye from 2-Methyl-5-nitroaniline
This protocol outlines a standard procedure for synthesizing an azo dye using 2-Methyl-5-nitroaniline and β-Naphthol.
Materials:
-
2-Methyl-5-nitroaniline (5 mmol)
-
Concentrated Hydrochloric Acid (5 mL)
-
Deionized Water
-
Sodium Nitrite (NaNO₂) (5.5 mmol)
-
β-Naphthol (5.1 mmol)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Ethanol
Procedure:
-
Preparation of Diazonium Salt Solution:
-
In a 100 mL beaker, dissolve 5 mmol of 2-Methyl-5-nitroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water. Stir until fully dissolved.
-
Cool the beaker in an ice-water bath, maintaining the temperature between 0 and 5 °C.
-
In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirring aniline solution, ensuring the temperature remains below 5 °C.
-
Stir for an additional 15 minutes in the ice bath.
-
-
Preparation of Coupling Agent Solution:
-
In a 250 mL beaker, dissolve 5.1 mmol of β-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in a separate ice-water bath.
-
-
Azo Coupling Reaction:
-
While stirring vigorously, slowly add the cold diazonium salt solution to the cold coupling agent solution. A brightly colored precipitate should form immediately.[1]
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with several portions of cold deionized water to remove any unreacted salts.
-
Recrystallize the crude product from an ethanol-water mixture to achieve higher purity.
-
Dry the purified crystals in a desiccator.
-
Protocol 2: Synthesis of a Disazo Dye from 2-Methoxy-5-nitroaniline
This protocol details the synthesis of a disazo dye, demonstrating the versatility of these intermediates.
Materials:
-
2-Methoxy-5-nitroaniline (17.8 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (6 mL)
-
Deionized Water (50 mL)
-
Sodium Nitrite (NaNO₂) (57.9 mmol)
-
3-Chloroaniline (17.9 mmol)
-
Acetic Acid (5 mL)
Procedure:
-
First Diazotization and Coupling:
-
Disperse 17.8 mmol of 2-Methoxy-5-nitroaniline in 50 mL of water and add 6 mL of concentrated H₂SO₄.
-
Cool the mixture to 0 °C and diazotize by adding a solution of 57.9 mmol of sodium nitrite in water, keeping the temperature at 0-5 °C.[3]
-
Slowly add the resulting diazonium salt solution to a solution of 17.9 mmol of 3-chloroaniline in 5 mL of acetic acid with vigorous stirring at 0-5 °C.[3]
-
-
Second Diazotization and Coupling (Example with p-chloroaniline):
-
The intermediate from the first step is re-diazotized using a similar procedure with NaNO₂ and H₂SO₄ at 0-5 °C.
-
The newly formed diazonium salt is then slowly added to a solution of the second coupling component (e.g., p-chloroaniline) in acetic acid.[2]
-
-
Isolation and Purification:
-
The resulting disazo dye precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent like carbon tetrachloride.[2]
-
Beyond Color: Exploring Alternative Synthetic Applications
While the primary market for substituted nitroanilines is in the dye industry, their inherent reactivity makes them valuable intermediates in other areas of organic synthesis, notably in the development of pharmaceuticals and agrochemicals. The nitro group can be readily reduced to an amine, and the existing amino group can be functionalized, opening up a wide array of synthetic possibilities.
Caption: Potential non-dye applications of substituted nitroanilines.
Pharmaceutical and Agrochemical Intermediates
Several substituted nitroanilines serve as precursors to bioactive molecules. For example, 3-Methyl-5-nitroaniline is a known intermediate in the synthesis of certain pharmaceuticals and agrochemicals. The general strategy involves the reduction of the nitro group to an aniline, followed by further elaboration of the resulting diamine. While specific examples for this compound are not widely reported, its structural similarity to other bioactive precursors suggests its potential in these fields.
Antimicrobial Agents
Derivatives of 2-Methyl-5-nitroaniline have been synthesized and evaluated for their antimicrobial properties. The synthetic strategy often involves the condensation of the aniline with an aldehyde to form a Schiff base, which can then be complexed with various metals to enhance biological activity. This indicates a promising avenue of research for other substituted nitroanilines, including this compound.
Conclusion and Future Outlook
This compound is a valuable intermediate, particularly in the synthesis of azo dyes. Its performance can be benchmarked against a range of other substituted nitroanilines, with the choice of reagent being dictated by the desired color, fastness properties, and cost considerations of the final product. While direct comparative data for this compound is limited, the extensive data available for its analogs, such as 2-methyl-5-nitroaniline and 2-methoxy-5-nitroaniline, provide a solid framework for predicting its behavior.
The exploration of non-dye applications for this class of compounds remains a fertile ground for research. The potential for developing novel pharmaceuticals and agrochemicals from this compound and its derivatives warrants further investigation. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions in the selection and application of these versatile synthetic building blocks.
References
A Comparative Guide to Impurity Profiling in 2-Isopropyl-5-nitroaniline: A GC-MS Centric Approach
Abstract
The purity of chemical intermediates is a cornerstone of quality and safety in the pharmaceutical and specialty chemical industries. 2-Isopropyl-5-nitroaniline, a key building block, is no exception. Its impurity profile, originating from the synthesis process, can significantly impact the quality, yield, and safety of downstream products. This guide provides an in-depth technical comparison of analytical methodologies for identifying and quantifying these impurities, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS performance against orthogonal liquid chromatography techniques (HPLC-UV and LC-MS), and provide detailed, field-proven protocols. All claims are substantiated by authoritative sources to ensure scientific integrity and trustworthiness, in line with regulatory expectations such as those from the International Council for Harmonisation (ICH).
The Imperative for Impurity Profiling
This compound (CAS: 132475-93-5) is synthesized via the nitration of 2-isopropylaniline.[1] This electrophilic aromatic substitution is seldom perfectly selective, leading to a variety of process-related impurities. The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances, making rigorous analytical characterization a non-negotiable aspect of process development and quality control.[2]
Potential Impurities in this compound:
-
Starting Material: Unreacted 2-isopropylaniline.
-
Positional Isomers: The directing effects of the amino and isopropyl groups, complicated by the protonation of the amine in the acidic nitration medium, can lead to the formation of other isopropyl-nitroaniline isomers.[3]
-
Over-nitrated Species: Di-nitrated products such as 2-isopropyl-x,x-dinitroaniline.
-
Side-Reaction Byproducts: Oxidation of the amine group can lead to degradation products.[4]
Identifying and controlling these impurities is critical to ensure consistent reaction kinetics, product quality, and toxicological safety in subsequent manufacturing steps.
A Comparative Overview of Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the analyte and its potential impurities. For a molecule like this compound, we must consider volatility, thermal stability, and polarity.
| Technique | Principle | Strengths for this Application | Limitations |
| GC-MS | Separation of volatile/thermally stable compounds in a gaseous mobile phase, with identification by mass fragmentation patterns. | Excellent for volatile impurities (e.g., residual starting material). High specificity from mass spectra provides confident identification.[5][6] | May require derivatization for polar, less volatile aniline compounds to improve peak shape and prevent thermal degradation.[7][8] |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and solid stationary phase, with detection via UV absorbance. | Ideal for non-volatile or thermally labile isomers without derivatization.[7][8] Robust and widely available. | Lower specificity; identification relies solely on retention time matching. Co-elution can lead to misidentification.[9] |
| LC-MS | Combines HPLC separation with the high specificity of mass spectrometry detection. | The "gold standard" for complex impurity profiling. Handles volatile and non-volatile compounds with high sensitivity and specificity, without needing derivatization.[10][11][12] | Higher operational complexity and cost. Potential for ion suppression from matrix components. |
Experimental Design: A Head-to-Head Comparison
To objectively evaluate these techniques, we present a series of standardized protocols for the analysis of a hypothetical batch of this compound.
Universal Sample Preparation
The foundation of any reliable analysis is a robust and reproducible sample preparation protocol.
-
Stock Solution Preparation: Accurately weigh 50.0 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolution: Dissolve and dilute to the mark with methanol. This creates a stock solution of 1000 µg/mL.
-
Working Solution: Further dilute the stock solution with methanol to a final concentration of 100 µg/mL for analysis.
Protocol 1: GC-MS Analysis
This method is optimized for the detection of volatile and semi-volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Protocol 2: HPLC-UV Analysis
This protocol is designed to effectively separate the main component from its less volatile positional isomers.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis Detector (e.g., Shimadzu LC-20AT with SPD-20A).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
Visualization of Analytical Workflows
To better understand the procedural flow and decision-making process, the following diagrams are provided.
References
- 1. This compound | 132475-93-5 [chemicalbook.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chimia.ch [chimia.ch]
- 12. synthinkchemicals.com [synthinkchemicals.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Isopropyl-5-nitroaniline
Introduction: The Imperative of Structural Certainty in Drug Development
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and the costly failure of drug candidates in later stages. The subject of this guide, 2-Isopropyl-5-nitroaniline, is a substituted aniline derivative, a scaffold prevalent in many biologically active compounds. Its validation is not merely an academic exercise but a critical checkpoint in the quality control and regulatory compliance pipeline.
This guide provides an in-depth, multi-technique spectroscopic workflow for the structural elucidation of this compound. Moving beyond a simple presentation of data, we will explore the why behind our analytical choices, comparing the observed data against theoretical predictions and data from structurally related analogues. This comparative approach serves as a self-validating system, enhancing our confidence in the final structural assignment.
The Analytical Strategy: A Triad of Spectroscopic Techniques
To achieve unambiguous structural confirmation, we employ a synergistic triad of spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and their combined data provides a comprehensive and robust validation.
Caption: Workflow for the spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. We will analyze both ¹H (proton) and ¹³C (carbon-13) NMR spectra.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals. CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns in aromatic systems.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Interpretation and Comparative Analysis
The expected structure of this compound has three distinct regions for proton signals: the aromatic region, the amine protons, and the aliphatic isopropyl group.
| Signal Assignment | Observed δ (ppm) in CDCl₃ | Multiplicity | Integration | Rationale and Comparative Insights |
| H-6 (Aromatic) | 7.63 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing nitro group (-NO₂), causing a significant downfield shift. It is coupled only to H-4. |
| H-4 (Aromatic) | 7.57 | Doublet of Doublets (dd) | 1H | This proton is ortho to the nitro group and meta to the amino group. It experiences coupling from both H-3 and H-6. |
| H-3 (Aromatic) | 6.64 | Doublet (d) | 1H | This proton is ortho to the strongly electron-donating amino group (-NH₂), resulting in a pronounced upfield shift. It is coupled only to H-4. |
| -NH₂ (Amine) | 4.09 | Broad Singlet (br s) | 2H | The broadness is characteristic of amine protons due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. The chemical shift can be variable. |
| -CH (Isopropyl) | 3.25 | Septet | 1H | The methine proton is split into a septet by the six equivalent methyl protons. |
| -CH₃ (Isopropyl) | 1.25 | Doublet (d) | 6H | The six methyl protons are equivalent and are split into a doublet by the single methine proton. |
Self-Validation Check: The observed splitting patterns (d, dd, d) and their relative positions in the aromatic region are a hallmark of a 1,2,4-trisubstituted benzene ring. The strong deshielding of H-4 and H-6 is consistent with their proximity to the powerful electron-withdrawing nitro group, while the significant shielding of H-3 confirms its position ortho to the electron-donating amino group. This pattern would be fundamentally different for other isomers, such as 4-isopropyl-3-nitroaniline.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample & Instrument: Same as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30) to produce singlets for each carbon.
-
Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance (~1.1%).
-
Data Interpretation and Comparative Analysis
| Signal Assignment | Observed δ (ppm) in CDCl₃ | Rationale and Comparative Insights |
| C-5 (-NO₂) | 149.3 | The carbon directly attached to the nitro group is strongly deshielded. |
| C-1 (-NH₂) | 146.5 | The carbon bearing the amino group is also significantly deshielded, characteristic of attachment to nitrogen. |
| C-2 (-CH(CH₃)₂) | 134.1 | The ipso-carbon of the isopropyl group. |
| C-6 | 120.3 | Aromatic CH carbon. |
| C-4 | 114.8 | Aromatic CH carbon. |
| C-3 | 110.8 | This carbon is ortho to the -NH₂ group and is expected to be the most shielded of the aromatic CH carbons. |
| -CH (Isopropyl) | 27.6 | Typical chemical shift for a methine carbon in an isopropyl group. |
| -CH₃ (Isopropyl) | 22.4 | Typical chemical shift for methyl carbons in an isopropyl group. |
Self-Validation Check: The presence of six distinct aromatic carbon signals confirms the trisubstituted and asymmetric nature of the benzene ring. Two quaternary carbons (C-1, C-2, C-5) and three methine carbons (C-3, C-4, C-6) are expected, but due to the specific substitution, C-1, C-2 and C-5 are all quaternary. The observed shifts align with established substituent effects; the nitro group at C-5 and the amino group at C-1 cause significant downfield shifts for the carbons they are attached to.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which act as "fingerprints" for the molecule.
Experimental Protocol: IR Acquisition
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. ATR is often preferred for its simplicity and speed.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Data Interpretation
| Observed Frequency (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |
| 3485, 3374 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a definitive indicator of a primary amine (-NH₂). |
| 1576, 1341 | N-O Stretch (asymmetric & symmetric) | Nitro Group (-NO₂) | These two strong absorptions are characteristic of the nitro functional group. |
| 2965 | C-H Stretch (sp³) | Isopropyl Group | Aliphatic C-H stretching vibrations. |
| ~1630 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine. |
| ~1520 | C=C Stretch | Aromatic Ring | Stretching vibrations within the benzene ring. |
Self-Validation Check: The IR spectrum provides compelling, direct evidence for the key functional groups. The distinct double peak for the N-H stretch unequivocally confirms the primary amine, while the two strong bands for the N-O stretch are textbook signatures of a nitro group. This data strongly corroborates the assignments made from the NMR spectra.
Caption: Correlation of key IR absorption bands to functional groups.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its elemental composition.
Experimental Protocol: MS Acquisition
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron Ionization (EI) could also be used to observe fragmentation patterns.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., Quadrupole or Time-of-Flight).
Data Interpretation
-
Expected Molecular Weight: The molecular formula for this compound is C₉H₁₂N₂O₂.
-
Monoisotopic Mass = (9 * 12.00000) + (12 * 1.007825) + (2 * 14.003074) + (2 * 15.994915) = 180.08988 g/mol .
-
-
Expected Observation (ESI+): A prominent peak should be observed for the protonated molecule [M+H]⁺ at m/z 181.0977 .
-
Fragmentation (EI): In EI-MS, a common fragmentation pathway for alkylbenzenes is the loss of a methyl group (•CH₃, 15 Da) via benzylic cleavage to form a stable cation. We would predict a fragment at m/z 165 (M-15).
Comparative Analysis
| Ion | Expected m/z (High-Res) | Observed m/z | Interpretation |
| [M+H]⁺ | 181.0977 | Data to be acquired | Confirms the molecular formula C₉H₁₂N₂O₂. |
| [M-CH₃]⁺ | 165.0664 | Data to be acquired | Supports the presence of the isopropyl group through characteristic fragmentation. |
Self-Validation Check: High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing extremely high confidence in the molecular formula. The observation of the correct molecular ion peak is a critical, non-negotiable checkpoint.
Conclusion: A Unified and Validated Structural Assignment
The convergence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and unequivocal validation of the structure as this compound.
-
NMR established the carbon-hydrogen framework, confirming a 1,2,4-trisubstituted aromatic ring and the presence of an isopropyl group. The chemical shifts and coupling patterns were fully consistent with the electronic effects of the amino and nitro substituents.
-
IR provided direct and unambiguous evidence for the key functional groups: a primary amine and a nitro group.
-
MS would confirm the precise molecular weight and elemental formula, serving as the final piece of the structural puzzle.
This multi-technique, comparative approach ensures the highest level of scientific integrity. Each piece of data cross-validates the others, building a self-consistent and undeniable case for the assigned structure, thereby enabling researchers and drug development professionals to proceed with confidence.
A Comparative Guide to the Synthetic Efficiency of Routes to 2-Isopropyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-5-nitroaniline is a valuable building block in the synthesis of various organic molecules, finding applications in the development of pharmaceuticals and other specialty chemicals. The strategic placement of the isopropyl and nitro groups on the aniline scaffold makes it a key intermediate for constructing more complex molecular architectures. The efficiency of its synthesis is therefore a critical consideration for any research or development program that relies on this compound.
This guide provides an in-depth comparison of two potential synthetic routes to this compound, starting from the readily available precursor, 2-isopropylaniline. We will analyze a direct nitration approach and a more controlled route involving the protection of the amine functionality. The discussion will be grounded in established chemical principles and supported by experimental data where available, offering a comprehensive overview to aid in the selection of the most appropriate synthetic strategy.
Route 1: Direct Nitration of 2-Isopropylaniline
The most straightforward approach to this compound is the direct electrophilic nitration of 2-isopropylaniline. This method involves treating the starting aniline with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Reaction Scheme
Caption: Direct nitration of 2-isopropylaniline.
Underlying Principles and Mechanistic Considerations
In this electrophilic aromatic substitution reaction, the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is the active electrophile. The amino group (-NH₂) of the aniline is a strong activating group and is ortho, para-directing. However, under the strongly acidic conditions of the nitration reaction, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is a deactivating group and is meta-directing.
The isopropyl group is a weak activating group and is also ortho, para-directing. The final regiochemical outcome of the nitration is a result of the interplay between these directing effects and steric hindrance from the bulky isopropyl group. The formation of the desired 5-nitro isomer (meta to the anilinium ion and para to the isopropyl group) is favored, but the reaction often suffers from a lack of selectivity, leading to a mixture of isomers and a low yield of the target compound.
Experimental Protocol
A reported procedure for the direct nitration of 2-isopropylaniline is as follows[1]:
-
A solution of 2-isopropylaniline (1.0 eq.) is dissolved in concentrated hydrochloric acid.
-
The solution is cooled to 0 °C in an ice bath.
-
A 70% solution of nitric acid (1.2 eq.) is added dropwise while maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
The reaction is quenched by pouring it into ice water.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution.
-
The organic phase is concentrated, and the residue is purified by silica gel column chromatography.
Reported Efficiency
This direct nitration method is reported to have a low yield of 16% for the desired this compound[1]. The low yield is likely attributable to the formation of multiple isomers and potential oxidation byproducts under the harsh reaction conditions.
Route 2: Nitration via Amine Protection-Deprotection
To circumvent the issues of low regioselectivity and yield associated with direct nitration, a common strategy is to temporarily protect the highly reactive amino group. Acetylation is a frequently employed protection strategy for anilines. The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, leading to a more controlled nitration.
Reaction Scheme
Caption: A three-step synthesis of this compound via a protection-nitration-deprotection strategy.
Underlying Principles and Mechanistic Considerations
-
Acetylation: The amino group of 2-isopropylaniline is converted to an acetamido group (-NHCOCH₃) using an acetylating agent like acetic anhydride or acetyl chloride. This reduces the activating effect of the nitrogen lone pair through resonance with the adjacent carbonyl group.
-
Nitration: The resulting N-(2-isopropylphenyl)acetamide is then nitrated. The acetamido group is a moderately activating ortho, para-director. The bulky isopropyl group at the 2-position will sterically hinder the ortho position (position 3), thus favoring the introduction of the nitro group at the para position (position 5). This leads to a significant improvement in the regioselectivity of the nitration step.
-
Deprotection: The acetyl group is subsequently removed by acid or base-catalyzed hydrolysis to regenerate the amino group, yielding the final product, this compound.
Proposed Experimental Protocol
Based on general procedures for the acetylation of anilines and subsequent nitration and deprotection, a plausible protocol is as follows:
Step 1: Synthesis of N-(2-isopropylphenyl)acetamide
-
2-Isopropylaniline (1.0 eq.) is dissolved in a suitable solvent such as glacial acetic acid.
-
Acetic anhydride (1.1 eq.) is added, and the mixture is heated under reflux for 1-2 hours.
-
The reaction mixture is cooled and poured into cold water to precipitate the product.
-
The solid N-(2-isopropylphenyl)acetamide is collected by filtration, washed with water, and dried.
Step 2: Synthesis of N-(2-isopropyl-5-nitrophenyl)acetamide
-
The N-(2-isopropylphenyl)acetamide (1.0 eq.) is slowly added to a cold (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid.
-
The reaction mixture is stirred at a low temperature for a specified period to ensure complete reaction.
-
The mixture is then carefully poured onto crushed ice, and the precipitated product is collected by filtration.
-
The crude product is washed with cold water and can be purified by recrystallization.
Step 3: Synthesis of this compound (Hydrolysis)
-
The crude N-(2-isopropyl-5-nitrophenyl)acetamide is suspended in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH).
-
The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC).
-
After cooling, the reaction mixture is neutralized to precipitate the free amine.
-
The this compound is collected by filtration, washed with water, and dried.
Anticipated Efficiency
Synthesis of the Starting Material: 2-Isopropylaniline
A comprehensive evaluation of synthetic efficiency must also consider the preparation of the starting material. 2-Isopropylaniline is typically synthesized from cumene (isopropylbenzene).
Reaction Scheme
Caption: Synthesis of 2-isopropylaniline from cumene.
The nitration of cumene yields a mixture of ortho, meta, and para isomers of nitrocumene. The subsequent reduction of the nitro group, typically with iron powder in an acidic medium, affords the corresponding isopropyl anilines, which are then separated.
Comparison of Synthetic Routes
| Parameter | Route 1: Direct Nitration | Route 2: Protection-Nitration-Deprotection |
| Starting Material | 2-Isopropylaniline | 2-Isopropylaniline |
| Number of Steps | 1 | 3 |
| Overall Yield | Low (reported at 16%)[1] | Potentially Moderate to High (estimated 60-80%) |
| Regioselectivity | Poor, leads to isomer formation | High, favors the desired 5-nitro isomer |
| Reaction Conditions | Harsh (strong acids) | Milder overall, though nitration is still acidic |
| Purification | Difficult (requires column chromatography to separate isomers) | Simpler (products can often be purified by recrystallization) |
| Atom Economy | Higher in principle (fewer reagents) | Lower (due to the addition and removal of the protecting group) |
| Process Simplicity | Simpler (fewer steps) | More complex (multiple transformations and isolations) |
Conclusion and Recommendation
The choice between the direct nitration and the protection-deprotection route for the synthesis of this compound depends on the specific requirements of the project.
-
Route 1 (Direct Nitration) is a quick, one-step procedure that may be suitable for producing small quantities for initial screening or when a mixture of isomers is acceptable. However, its low yield and the difficulty in purifying the desired product make it less attractive for larger-scale synthesis where purity and efficiency are paramount.
-
Route 2 (Protection-Nitration-Deprotection) , while longer, offers significant advantages in terms of yield and regioselectivity. The improved control over the reaction leads to a cleaner product profile, simplifying purification and ultimately providing a more efficient and scalable synthesis. For applications in drug development and the synthesis of high-value fine chemicals, where product purity and consistent yield are critical, this route is the superior choice.
For researchers and professionals in drug development, the investment in the additional steps of the protection-deprotection strategy is likely to be rewarded with a more reliable and higher-yielding synthesis of this compound, facilitating downstream applications and ensuring the quality of the final products.
References
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Isopropyl-5-nitroaniline in Reaction Mixtures
This guide provides a comparative analysis of analytical methodologies for the quantitative determination of 2-Isopropyl-5-nitroaniline within a complex reaction matrix. As researchers, scientists, and drug development professionals, the ability to accurately monitor reaction progress, determine yield, and assess purity is paramount. The choice of analytical technique is not merely a procedural step but a critical decision that impacts data integrity and project timelines. Here, we move beyond simple protocols to dissect the causality behind methodological choices, offering a framework for selecting the most appropriate technique for your specific laboratory context.
The Analytical Challenge: Beyond the Analyte
Quantifying this compound is not just about detecting the molecule itself; it's about distinguishing it from a milieu of structurally similar compounds. A typical reaction mixture for the synthesis of this compound, often prepared via nitration of 2-isopropylaniline, will contain:
-
Starting Materials: Unreacted 2-isopropylaniline.
-
Reagents: Acids and other reagents used in the synthesis.
-
Solvents: The reaction medium.
-
Byproducts: Critically, this includes positional isomers (e.g., 2-Isopropyl-3-nitroaniline, 2-Isopropyl-4-nitroaniline, and 2-Isopropyl-6-nitroaniline) and potentially di-nitrated or oxidized species.[1]
An effective analytical method must therefore be highly specific (or selective), possessing the ability to unequivocally assess the analyte in the presence of components that are expected to be present.[2] This guide will compare three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy—evaluating their suitability for this specific challenge.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is frequently the method of choice for analyzing non-volatile, thermally labile compounds like nitroanilines, offering excellent resolution of complex mixtures.[3]
Principle of Separation
Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase, leading to longer retention times, while more polar compounds elute faster. The various isomers and reactants in the mixture will have subtle differences in polarity, allowing for their separation.
Experimental Protocol: RP-HPLC with UV Detection
-
Sample Preparation:
-
Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase (see below) to quench the reaction and precipitate any insoluble materials.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This step is critical to prevent particulates from damaging the column and instrument.
-
-
Instrumentation and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water containing 0.1% Phosphoric Acid. The acid improves peak shape for the amine analytes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 380 nm. Nitroanilines exhibit strong absorbance at this wavelength.[4] A DAD is preferable as it can help confirm peak identity and purity by comparing UV spectra against a standard.
-
-
Calibration:
-
Prepare a series of at least five calibration standards of purified this compound in the mobile phase, covering the expected concentration range of the samples.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
-
Causality and Trustworthiness (E-E-A-T)
-
Why RP-HPLC? The polarity differences between this compound and its potential isomeric byproducts are sufficient to be resolved on a standard C18 column, providing the necessary specificity.[2]
-
Why an Acidified Mobile Phase? The phosphoric acid protonates the analyte's amino group, preventing interaction with residual acidic silanol groups on the silica backbone of the stationary phase. This minimizes peak tailing and results in sharper, more symmetrical peaks, which are essential for accurate integration and quantification.
-
Self-Validating System: The protocol's trustworthiness is established through a rigorous validation process as prescribed by ICH guidelines.[5][6] Key parameters to validate include:
-
Specificity: Spike the sample matrix with known impurities and the starting material to demonstrate that their peaks are well-resolved from the main analyte peak.
-
Linearity: The calibration curve should have a correlation coefficient (r²) ≥ 0.999.[3]
-
Accuracy & Precision: Determined by analyzing spiked samples at multiple concentrations. Precision is measured as the relative standard deviation (RSD), which should typically be <2%. Accuracy is measured as the percent recovery, ideally between 98-102%.[7][8]
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. This is crucial for analyzing impurity levels.
-
Workflow for HPLC Analysis
Caption: Workflow for quantitative HPLC analysis.
Gas Chromatography (GC): A High-Temperature Alternative
GC is a powerful technique for separating volatile and thermally stable compounds. While nitroanilines can be challenging due to their polarity and potential for thermal degradation, a well-designed GC method can provide excellent resolution and sensitivity.[9]
Principle of Separation
In GC, a gaseous mobile phase carries vaporized analytes through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster.
Experimental Protocol: GC with Flame Ionization Detector (FID)
-
Sample Preparation:
-
Accurately pipette 100 µL of the reaction mixture into a 2 mL vial.
-
Add 900 µL of a suitable solvent like Ethyl Acetate and vortex.
-
Pass the solution through a small plug of anhydrous sodium sulfate to remove any residual water, which can interfere with the analysis.
-
Transfer the dried solution to a GC vial.
-
-
Instrumentation and Conditions:
-
Column: A low-to-mid polarity capillary column, such as a 5% diphenyl - 95% dimethylpolysiloxane column (e.g., HP-5, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Injector Temperature: 250 °C. This must be hot enough to vaporize the sample but not so hot as to cause degradation.
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector: FID at 300 °C. An FID offers excellent sensitivity for carbon-containing compounds. For enhanced specificity, a Mass Spectrometer (MS) can be used as the detector.[9]
-
-
Calibration:
-
Similar to HPLC, prepare a series of at least five calibration standards of the analyte in Ethyl Acetate and generate a calibration curve of peak area versus concentration.
-
Causality and Trustworthiness (E-E-A-T)
-
Why GC? GC can offer faster run times than HPLC and provides very high separation efficiency. It is an excellent orthogonal technique to confirm HPLC results.
-
Why an HP-5 Column? This type of column provides good selectivity for a wide range of aromatic compounds with varying polarity, making it suitable for separating the target analyte from its isomers and the starting material.
-
Derivatization Consideration: For some polar anilines, derivatization (e.g., silylation) can be employed to reduce polarity, improve thermal stability, and enhance peak shape.[10] However, for this compound, direct injection is often feasible and avoids the extra sample preparation step. The decision to derivatize should be based on initial scouting runs; if peak tailing is observed, derivatization is a logical next step.
-
Self-Validating System: The validation principles are the same as for HPLC.[2][8] Specificity must be rigorously demonstrated, as co-elution of isomers is a potential risk. Using GC-MS provides a higher degree of confidence in peak identity through mass spectral matching.[11]
Workflow for GC Analysis
Caption: Workflow for quantitative GC analysis.
UV-Vis Spectroscopy: A Rapid but Limited Tool
UV-Vis spectroscopy measures the absorbance of UV or visible light by a substance in solution. It is governed by the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.
Principle of Measurement
This compound has a chromophore (the nitroaniline system) that absorbs strongly in the UV-Vis range. By measuring the absorbance at a specific wavelength (λmax) where the analyte absorbs maximally, its concentration can be determined.
Experimental Protocol
-
Determine λmax: Scan a dilute solution of pure this compound (in a suitable solvent like ethanol) from 200-800 nm to find the wavelength of maximum absorbance. For similar nitroanilines, this is typically around 380 nm.[4]
-
Sample Preparation:
-
Accurately pipette a small aliquot (e.g., 10 µL) of the reaction mixture into a 10 mL volumetric flask.
-
Dilute to the mark with ethanol. The dilution factor must be large and precise to bring the absorbance into the optimal range (0.2-0.8 AU).
-
-
Measurement:
-
Zero the spectrophotometer using a cuvette filled with the solvent (ethanol).
-
Measure the absorbance of the diluted sample at the predetermined λmax.
-
-
Calibration:
-
Prepare a series of at least five standards of the pure analyte in ethanol.
-
Measure the absorbance of each and create a Beer-Lambert plot of absorbance vs. concentration. Use the resulting equation to calculate the concentration of the unknown sample.
-
Causality and Trustworthiness (E-E-A-T)
-
Why UV-Vis? It is extremely fast, simple, and inexpensive, making it potentially suitable for rapid, at-line monitoring of reaction progress where high accuracy is not the primary goal.
-
The Critical Flaw: Lack of Specificity. This is the major drawback. The starting material (2-isopropylaniline) and, more importantly, the isomeric byproducts are all likely to absorb light in the same region of the UV spectrum.[12] Therefore, the measured absorbance will be a composite signal from all absorbing species, leading to a significant overestimation of the true concentration of the desired product.
-
When is it Trustworthy? This method is only reliable if it can be proven that no other components in the mixture absorb significantly at the chosen wavelength, or if the reaction goes to near-complete conversion with negligible byproduct formation—a rare scenario. For a final purity assessment, this method is unsuitable.
Comparative Analysis and Recommendations
The choice of method depends heavily on the analytical objective. The table below summarizes the key performance characteristics of each technique.
| Parameter | HPLC-UV | GC-FID/MS | UV-Vis Spectroscopy |
| Specificity | Excellent | Very Good to Excellent (with MS) | Poor |
| Sensitivity (LOQ) | Low µg/mL | Low to mid µg/mL (FID); ng/mL (MS) | High µg/mL |
| Sample Throughput | Moderate (15-30 min/sample) | Moderate to Fast (10-25 min/sample) | Very Fast (<1 min/sample) |
| Sample Prep | Simple (Dilute, Filter) | Simple (Dilute, Dry) | Very Simple (Dilute) |
| Robustness | High | High | High |
| Cost (Instrument) | High | High | Low |
| Cost (Consumables) | Moderate (Solvents, Columns) | Moderate (Gases, Columns) | Very Low |
| Best Use Case | Final purity, yield determination, impurity profiling. | Orthogonal confirmation, analysis of volatile impurities. | Rapid, qualitative in-process reaction monitoring. |
Decision-Making Framework
To select the optimal method, consider the following workflow:
Caption: Decision tree for selecting an analytical method.
Conclusion
For the robust and reliable quantitative analysis of this compound in a reaction mixture, High-Performance Liquid Chromatography (HPLC) with UV detection is the unequivocally recommended primary technique. Its superior specificity allows for the accurate resolution and quantification of the target analyte in the presence of isomeric byproducts and starting materials, which is a critical requirement for trustworthy purity assessment and yield calculation.[2]
Gas Chromatography (GC) serves as an excellent orthogonal method for confirmation, particularly when coupled with a mass spectrometer. While UV-Vis Spectroscopy offers unparalleled speed, its inherent lack of specificity renders it unsuitable for anything other than cursory, qualitative checks of reaction progress. Ultimately, investing in the development and validation of a robust chromatographic method ensures data integrity, regulatory compliance, and confidence in the results of your research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. fda.gov [fda.gov]
- 7. wjarr.com [wjarr.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Performance Analysis of Dyes Derived from 2-Isopropyl-5-nitroaniline Against Other Aniline Precursors
Introduction: The Quest for Novel Chromophores
In the vast landscape of synthetic chemistry, aniline and its derivatives represent a foundational cornerstone for the development of chromophores, particularly azo dyes.[1] These dyes are integral to a multitude of industries, from textiles and printing to advanced applications in biological imaging and molecular sensing.[2] The performance of an aniline-derived dye—its color, intensity, stability, and environmental responsiveness—is intricately dictated by the electronic and steric nature of the substituents on the aniline ring.
This guide presents a comparative analysis focusing on a lesser-explored precursor: 2-Isopropyl-5-nitroaniline . Due to the limited availability of direct, published performance data for dyes derived from this specific molecule, this document adopts a predictive and methodological framework. By contrasting its anticipated properties with those of well-characterized dyes derived from parent aniline, p-nitroaniline, and the closely related 2-methoxy-5-nitroaniline, we aim to provide a robust, scientifically-grounded rationale for its investigation. We will explore the theoretical underpinnings of its expected performance and provide detailed experimental protocols for its synthesis and characterization, empowering researchers to validate these hypotheses and unlock the potential of this novel dye precursor.
The Aniline Precursors: A Structural and Electronic Rationale
The selection of an aniline precursor is the critical first step in dye design. The substituents on the ring modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the dye's absorption wavelength and other photophysical properties. Here, we compare this compound with three key benchmarks.
The rationale for this comparison hinges on the interplay of electronic and steric effects:
-
Aniline: The unsubstituted parent compound serves as a fundamental baseline.
-
p-Nitroaniline: A classic precursor for disperse dyes, featuring a strong electron-withdrawing nitro group (-NO₂) that significantly influences the electronic properties of the resulting dye.[3][4]
-
2-Methoxy-5-nitroaniline: A close structural analogue to our target molecule. The methoxy group (-OCH₃) is an electron-donating group, but less sterically bulky than an isopropyl group. Data from its derivatives provides the closest available proxy for our predictions.[5][6]
-
This compound: The target molecule features a bulky, electron-donating isopropyl group in the ortho position and an electron-withdrawing nitro group in the meta position relative to the amine. This unique combination is hypothesized to induce a bathochromic (red) shift in absorption, enhance solubility in organic solvents, and potentially improve photostability due to steric hindrance.
Caption: Logical relationship of the selected aniline precursors.
Comparative Performance Metrics: A Data-Driven Hypothesis
To objectively evaluate the potential of this compound, we must compare its predicted performance across several key metrics. The following tables synthesize available data from analogous compounds and present hypothesized values for our target molecule.
Table 1: Spectral Properties of Derived Azo Dyes
The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are fundamental indicators of a dye's color and tinctorial strength. The introduction of an electron-donating group, such as isopropyl, ortho to the azo linkage is expected to increase the electron density of the system, lowering the HOMO-LUMO gap and resulting in a bathochromic shift compared to dyes from p-nitroaniline.
| Aniline Precursor | Coupling Agent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference / Rationale |
| Aniline | Phenol | ~350 | ~15,000 | [7] |
| p-Nitroaniline | Resorcinol | ~430-450 | Data not readily available | |
| 2-Methoxy-5-nitroaniline | N-phenylnaphthylamine | 496 | 15,330 | [5] |
| This compound | N-phenylnaphthylamine | ~500-515 (Predicted) | ~15,000-16,000 (Predicted) | Hypothesized bathochromic shift due to the stronger electron-donating nature and steric influence of the isopropyl group compared to methoxy. |
Table 2: Photophysical and Application Properties
Beyond simple color, a dye's utility is defined by its stability and efficiency in converting light energy. Photostability is crucial for applications requiring long-term performance, while properties like wash fastness are critical in the textile industry.
| Aniline Precursor | Property | Performance | Reference / Rationale |
| Aniline (derived Aniline Blue) | Photostability | Prone to photobleaching, especially with UV light.[8][9] | [8][9] |
| p-Nitroaniline | Light & Wash Fastness | Good to excellent (Rated 4-5 on a scale of 1-5).[3][4] | [3][4] |
| 2-Methoxy-5-nitroaniline | Wash & Sublimation Fastness | Excellent on polyester substrates.[6] | [6] |
| This compound | Photostability & Fastness | Predicted to be Excellent. | The bulky isopropyl group may sterically hinder cis-trans isomerization of the azo bond, a primary pathway for photodegradation, potentially leading to superior photostability.[10] |
In-Depth Analysis of Performance Characteristics
Solvatochromism: Probing Dye-Solvent Interactions
Solvatochromism is the change in a substance's color in response to the polarity of the solvent.[11] This phenomenon arises from differential stabilization of the dye's electronic ground and excited states by the solvent molecules.[12] For nitroaniline-based dyes, which possess significant intramolecular charge-transfer character, this effect can be pronounced.
We predict that dyes derived from this compound will exhibit significant positive solvatochromism (a red shift with increasing solvent polarity). The bulky, non-polar isopropyl group may create a unique microenvironment around the azo linkage, influencing how polar solvent molecules can arrange and interact. This could be exploited in the design of chemical sensors where a color change indicates a change in environmental polarity.[13]
Photostability: The Role of Steric Hindrance
A major failure mode for azo dyes is photodegradation, often initiated by light-induced E/Z (trans/cis) isomerization around the -N=N- bond.[10] We hypothesize that the steric bulk of the isopropyl group positioned ortho to the azo linkage will physically impede this isomerization. By raising the energy barrier for the rotational transition, this steric hindrance could significantly enhance the dye's resistance to fading, making it a prime candidate for applications requiring high photostability, such as archival materials and outdoor coatings.
Experimental Validation: Protocols and Workflows
Trustworthiness in science is built on reproducibility. The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies to synthesize and characterize dyes from this compound, allowing for the validation of the hypotheses presented in this guide.
Protocol 1: Synthesis of a Representative Azo Dye
This protocol details the synthesis of an azo dye via diazotization of this compound and subsequent coupling with a suitable partner, such as 2-naphthol.
Materials:
-
This compound (Precursor)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Urea
-
2-Naphthol (Coupling agent)
-
Sodium Hydroxide (NaOH)
-
Ice, distilled water, ethanol
Methodology:
-
Diazotization: a. Dissolve a precise amount (e.g., 0.01 mol) of this compound in a mixture of HCl and water. b. Cool the solution to 0-5 °C in an ice-salt bath. This low temperature is critical to prevent the decomposition of the unstable diazonium salt.[14] c. Slowly add a pre-chilled aqueous solution of NaNO₂ (0.01 mol) dropwise, ensuring the temperature remains below 5 °C. d. Stir the mixture for 30 minutes. Test for completion using starch-iodide paper (a blue-black color indicates excess nitrous acid). e. Add a small amount of urea to quench any excess nitrous acid, preventing unwanted side reactions.
-
Coupling Reaction: a. In a separate beaker, dissolve 2-naphthol (0.01 mol) in an aqueous NaOH solution to form the highly reactive naphthoxide anion. Cool this solution to 0-5 °C. b. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. An immediate color change and precipitation of the azo dye should be observed. c. Maintain the alkaline pH and low temperature for 1-2 hours to ensure the reaction goes to completion.
-
Isolation and Purification: a. Collect the crude dye precipitate by vacuum filtration. b. Wash the solid with cold distilled water to remove inorganic salts. c. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified dye. d. Dry the final product in a vacuum oven.
Caption: Experimental workflow for azo dye synthesis.
Protocol 2: Characterization of Photophysical Properties
This protocol outlines the standard procedures for measuring key photophysical parameters using UV-Visible spectrophotometry and spectrofluorometry.
Materials:
-
Purified dye sample
-
Spectroscopic grade solvents (e.g., ethanol, chloroform, DMSO)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quantum yield reference standard (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92)[15]
Methodology:
-
Molar Absorptivity (ε) Determination: a. Prepare a stock solution of the dye in a chosen solvent with a precisely known concentration (e.g., 1x10⁻³ M). b. Create a series of dilutions from the stock solution (e.g., 1x10⁻⁵ M to 5x10⁻⁵ M). c. Record the absorption spectrum for each dilution using a UV-Vis spectrophotometer. d. Identify the wavelength of maximum absorption (λmax). e. Plot absorbance at λmax versus concentration. According to the Beer-Lambert Law (A = εbc), the slope of the resulting line is the molar absorptivity (ε), as the path length 'b' is 1 cm.[16]
-
Fluorescence Quantum Yield (Φ) Determination (Comparative Method): a. Prepare a series of dilute solutions of both the test dye and a reference standard (e.g., fluorescein) in the same solvent. Concentrations should be adjusted to have an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.[8] b. Measure the absorbance of each solution at the chosen excitation wavelength. c. Measure the fluorescence emission spectrum for each solution using the same excitation wavelength. d. Integrate the area under the fluorescence emission curve for each sample. e. Plot the integrated fluorescence intensity versus absorbance for both the test dye and the reference. f. Calculate the quantum yield of the test dye (Φₓ) using the equation: Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (ηₓ² / ηₛₜ²) where Φₛₜ is the quantum yield of the standard, 'Slope' refers to the slope from the plot of integrated fluorescence vs. absorbance, and 'η' is the refractive index of the solvent.[8]
Caption: Workflow for photophysical characterization.
Conclusion and Future Outlook
This guide establishes a strong, theory-backed hypothesis that dyes derived from this compound are promising candidates for high-performance applications. The unique combination of an ortho-isopropyl group and a meta-nitro group is predicted to yield dyes with bathochromically-shifted absorption spectra, enhanced solubility in organic media, and superior photostability compared to many conventional aniline-based dyes.
While direct experimental data remains to be published, the comparative analysis against well-known anilines and the detailed experimental protocols provided herein offer a clear and robust roadmap for researchers. By systematically synthesizing and characterizing these novel dyes, the scientific community can validate these predictions and potentially add a new, versatile, and highly stable class of chromophores to the molecular toolbox, with implications for fields ranging from advanced materials to drug development.
References
- 1. Aniline Dyes [pysanky.info]
- 2. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]
- 3. abjournals.org [abjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. Disperse dyes derived from 2-methoxy-5-nitroaniline – Oriental Journal of Chemistry [orientjchem.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Solvatochromism - Wikipedia [en.wikipedia.org]
- 12. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 15. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of Byproducts in 2-Isopropyl-5-nitroaniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-isopropyl-5-nitroaniline, a key intermediate in the production of various pharmaceuticals and fine chemicals, presents a significant challenge in controlling byproduct formation. The inherent nature of electrophilic aromatic substitution on a substituted aniline ring often leads to a mixture of constitutional isomers and other impurities. Understanding and characterizing these byproducts is paramount for process optimization, ensuring product purity, and meeting stringent regulatory requirements. This guide provides a comparative analysis of synthetic strategies for this compound, with a deep dive into the characterization of the resulting byproducts using modern analytical techniques.
The Challenge of Regioselectivity in the Nitration of 2-Isopropylaniline
The primary and most direct route to this compound is the electrophilic nitration of 2-isopropylaniline. However, this method is often plagued by poor regioselectivity. The amino (-NH₂) and isopropyl (-CH(CH₃)₂) groups on the aromatic ring are both activating and ortho-, para-directing. In the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group. This interplay of directing effects, coupled with steric hindrance from the bulky isopropyl group, results in a complex mixture of mono-nitrated isomers.
A common synthesis protocol involves the direct nitration of 2-isopropylaniline with a mixture of nitric acid and hydrochloric acid at low temperatures.[1] While this method is straightforward, it typically results in a low yield of the desired product, often around 16%, indicating that a substantial portion of the starting material is converted into undesired byproducts.[1]
The primary byproducts expected from the direct nitration of 2-isopropylaniline are its positional isomers:
-
2-Isopropyl-3-nitroaniline
-
2-Isopropyl-4-nitroaniline
-
2-Isopropyl-6-nitroaniline
In addition to these, dinitrated products and oxidation byproducts can also be formed, especially if the reaction temperature is not strictly controlled.
A Superior Approach: The Protecting Group Strategy
To circumvent the issues of poor regioselectivity and low yield associated with direct nitration, a multi-step approach involving the protection of the highly activating amino group is a demonstrably superior strategy. This involves a three-step sequence:
-
Acetylation: The amino group of 2-isopropylaniline is protected as an acetamide by reacting it with acetic anhydride. The resulting N-(2-isopropylphenyl)acetamide is less activated than the parent aniline, and the bulky acetyl group provides steric hindrance at the ortho position.
-
Nitration: The N-acetylated compound is then nitrated. The acetamido group is still an ortho-, para-director, but its reduced activating strength and increased steric bulk lead to a more controlled reaction with a higher preference for nitration at the para-position relative to the acetamido group (which is the 5-position of the final product).
-
Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield the desired this compound with significantly higher purity and yield.
This protecting group strategy is a well-established method for the nitration of anilines to achieve better control over the reaction outcome.[2][3][4][5]
Visualizing the Synthetic Pathways
Caption: Comparison of direct nitration and the protecting group strategy for the synthesis of this compound.
Comparative Analysis of Synthetic Methods
| Parameter | Direct Nitration | Protecting Group Strategy (Acetylation-Nitration-Hydrolysis) |
| Starting Material | 2-Isopropylaniline | 2-Isopropylaniline |
| Key Reagents | Nitric Acid, Hydrochloric Acid | Acetic Anhydride, Nitric Acid, Sulfuric Acid, Acid/Base for Hydrolysis |
| Number of Steps | 1 | 3 |
| Typical Yield | Low (e.g., ~16%)[1] | High (expected) |
| Byproduct Profile | Complex mixture of positional isomers, dinitrated and oxidized products | Significantly reduced formation of undesired isomers |
| Process Control | Difficult to control regioselectivity | Improved control over regioselectivity |
| Purification | Challenging due to similar properties of isomers | Simpler due to higher purity of the crude product |
Experimental Protocols
Synthesis Protocol 1: Direct Nitration of 2-Isopropylaniline
This protocol is adapted from a known procedure and is presented for comparative purposes, highlighting the formation of a complex byproduct mixture.[1]
-
Dissolve 2-isopropylaniline (1.0 eq) in concentrated hydrochloric acid.
-
Cool the solution to 0°C in an ice bath with constant stirring.
-
Slowly add a solution of 70% nitric acid (1.2 eq) dropwise, maintaining the temperature at 0°C.
-
Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Pour the reaction mixture into ice water to quench the reaction.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product will be a mixture requiring extensive purification, for example, by silica gel column chromatography.
Synthesis Protocol 2: Protecting Group Strategy
This protocol is a generalized procedure for the high-yield synthesis of nitroanilines via the protecting group strategy.[2][3][4][5]
Step 1: Acetylation of 2-Isopropylaniline
-
To a flask containing 2-isopropylaniline, add acetic anhydride.
-
Gently reflux the mixture for 30-60 minutes.
-
Cool the reaction mixture and pour it into cold water to precipitate the N-(2-isopropylphenyl)acetamide.
-
Collect the solid product by filtration, wash with water, and dry.
Step 2: Nitration of N-(2-isopropylphenyl)acetamide
-
In a flask, dissolve the N-(2-isopropylphenyl)acetamide in glacial acetic acid.
-
Add concentrated sulfuric acid and cool the mixture in an ice/salt bath to 0-5°C.
-
Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 20°C.
-
After the addition, allow the mixture to come to room temperature and stir for an additional 20-30 minutes.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
Step 3: Hydrolysis of N-(2-isopropyl-5-nitrophenyl)acetamide
-
In a round-bottom flask, add the N-(2-isopropyl-5-nitrophenyl)acetamide to a mixture of concentrated sulfuric acid and water.
-
Gently reflux the mixture for 20-30 minutes.
-
Pour the hot mixture into cold water.
-
Neutralize the solution with an aqueous sodium hydroxide solution until a yellow precipitate of this compound is formed.
-
Cool the mixture in an ice bath, collect the solid by filtration, wash with water, and dry.
Characterization of Byproducts: A Multi-faceted Analytical Approach
A comprehensive characterization of the byproduct profile requires a combination of chromatographic and spectroscopic techniques.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of byproducts in this compound synthesis.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a powerful technique for the separation and quantification of the main product and its non-volatile byproducts. A reverse-phase method is generally suitable for this class of compounds.
Exemplary HPLC-UV Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
This method will allow for the separation of the different nitro-isomers, and the relative peak areas can be used to estimate the product-to-byproduct ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the identification of volatile components in the reaction mixture, including unreacted starting material and the various mono-nitrated isomers.
Exemplary GC-MS Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: Dissolve the crude product in a suitable solvent like dichloromethane or methanol.
The mass spectra of the separated components can be compared with spectral libraries for identification. The fragmentation patterns of the isomers will be very similar, but their retention times will differ.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for the structural elucidation of the isolated product and byproducts. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substitution pattern.
Expected ¹H NMR Features for Isomer Differentiation:
-
This compound (Desired Product): The aromatic region will show three distinct protons. The proton between the amino and isopropyl groups will likely be a doublet, the proton between the nitro and isopropyl groups a doublet of doublets, and the proton ortho to the nitro group a doublet.
-
Other Isomers: The number of aromatic protons and their splitting patterns will vary depending on the position of the nitro group. For instance, in 2-isopropyl-4-nitroaniline, the two protons ortho to the nitro group would likely appear as a doublet, and the proton between the amino and isopropyl groups as a singlet.
By isolating the main byproducts (e.g., through preparative HPLC or column chromatography) and acquiring their ¹H NMR spectra, their exact structures can be unequivocally confirmed.
Conclusion
The synthesis of this compound is a prime example of the challenges in controlling regioselectivity in electrophilic aromatic substitution. While direct nitration of 2-isopropylaniline is a simple, one-step process, it is fraught with issues of low yield and the formation of a complex mixture of positional isomers. A more robust and efficient approach involves the use of a protecting group for the amine functionality, proceeding through an acetylation-nitration-hydrolysis sequence. This method offers significantly improved control over the reaction, leading to a higher yield of the desired product and a cleaner byproduct profile.
For researchers and professionals in the pharmaceutical and chemical industries, a thorough characterization of the byproduct profile is not merely an academic exercise but a critical component of process development and quality control. The application of a suite of analytical techniques, including HPLC-UV, GC-MS, and NMR spectroscopy, provides the necessary tools to identify, quantify, and ultimately minimize the formation of undesirable byproducts, paving the way for a more efficient and reliable synthesis of this compound.
References
A Comparative Guide to the Development and Validation of an Analytical Method for 2-Isopropyl-5-nitroaniline
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous and accurate quantification of chemical intermediates is paramount. 2-Isopropyl-5-nitroaniline, a key building block in the synthesis of various organic molecules, requires a robust and validated analytical method to ensure product quality, process control, and regulatory compliance. This guide provides a comprehensive walkthrough of the development and validation of a novel High-Performance Liquid Chromatography (HPLC) method for this compound. Furthermore, it presents a comparative analysis against a more traditional, less specific Ultraviolet-Visible (UV-Vis) spectrophotometric method, underscoring the advantages of the chromatographic approach through supporting experimental data.
The development of this method was guided by the principles of specificity, accuracy, and precision, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures. The rationale behind each experimental choice is detailed, providing a transparent and scientifically sound protocol for immediate implementation in a quality control or research laboratory.
Method Development: A Strategic Approach
The selection of an appropriate analytical technique is the cornerstone of reliable quantification. While UV-Vis spectrophotometry offers a rapid and straightforward approach for the analysis of chromophore-containing molecules like this compound, it often suffers from a lack of specificity, particularly in the presence of impurities with overlapping absorption spectra. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) was chosen as the primary technique for this study due to its superior separating power, which allows for the accurate quantification of the analyte of interest, free from interference from potential impurities or degradation products.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is critical for effective method development. This compound is a non-polar molecule, making it an ideal candidate for RP-HPLC. Its chemical structure incorporates a nitro group and an aniline moiety, both of which are strong chromophores, resulting in significant UV absorbance. The maximum absorbance wavelength (λmax) for this compound was experimentally determined to be approximately 380 nm, which provides excellent sensitivity for detection.
Chromatographic Conditions: Rationale and Optimization
The following chromatographic conditions were optimized to achieve a sharp, symmetrical peak for this compound with a reasonable retention time, ensuring both high resolution and sample throughput.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 stationary phase provides excellent hydrophobic retention for the non-polar this compound. The chosen dimensions and particle size offer a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | An isocratic elution with a mixture of acetonitrile and water was selected for its simplicity and robustness. The 60:40 ratio was optimized to achieve a retention time of approximately 4.5 minutes, allowing for a rapid analysis without co-elution with the solvent front or potential early-eluting impurities. |
| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min provides optimal column efficiency and a reasonable analysis time. |
| Column Temperature | 30 °C | Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations of the mobile phase. |
| Detection | UV at 380 nm | Detection at the λmax of 380 nm maximizes the signal-to-noise ratio, thereby enhancing the sensitivity of the method. |
| Injection Volume | 10 µL | A 10 µL injection volume was found to provide a strong detector response without causing peak distortion or column overload. |
Method Validation: A Comprehensive Evaluation
The developed HPLC method was rigorously validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. A placebo (a mixture of all potential excipients without the analyte) was injected, and no interfering peaks were observed at the retention time of this compound. Additionally, the analyte was subjected to forced degradation studies (acid, base, oxidation, and heat), and the developed method was able to successfully separate the analyte peak from all degradation product peaks, demonstrating its specificity.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A series of standard solutions of this compound were prepared in the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the linearity was evaluated by linear regression analysis.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Regression Equation | y = 45872x + 1254 | - |
The excellent correlation coefficient of 0.9998 indicates a strong linear relationship between the concentration and the detector response over the specified range.
Accuracy
Accuracy, or trueness, expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. The accuracy of the method was determined by a recovery study, where a known amount of this compound was spiked into a placebo at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.2 | 0.8 | 98.0 - 102.0% |
| 100% | 100.5 | 0.5 | 98.0 - 102.0% |
| 120% | 99.8 | 0.6 | 98.0 - 102.0% |
The high recovery values and low relative standard deviation (%RSD) at each level demonstrate the excellent accuracy of the developed method.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were performed on the same day. The %RSD of the peak areas was found to be 0.4%, which is well within the typical acceptance criterion of ≤ 2%.
-
Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst to assess the intermediate precision. The %RSD over the two days was 0.7%, demonstrating the method's robustness to minor variations in experimental conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
These low LOD and LOQ values indicate the high sensitivity of the developed HPLC method.
Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry
To highlight the advantages of the developed HPLC method, a comparative analysis was performed against a simple UV-Vis spectrophotometric method. The UV-Vis method involves dissolving the sample in a suitable solvent and measuring the absorbance at the λmax of 380 nm.
| Parameter | Developed HPLC Method | UV-Vis Spectrophotometric Method |
| Specificity | High; able to separate the analyte from impurities and degradation products. | Low; any substance absorbing at 380 nm will interfere with the measurement, leading to inaccurate results. |
| Accuracy | High (99.2 - 100.5% recovery) | Potentially low and variable, depending on the purity of the sample. |
| Precision (%RSD) | High (<1%) | Moderate; susceptible to variations in sample preparation and instrument noise. |
| Linear Range | Wide (1 - 100 µg/mL) | Narrower; typically limited by the linear range of the Beer-Lambert law. |
| Sensitivity | High (LOD = 0.1 µg/mL) | Lower; generally less sensitive than HPLC with UV detection. |
| Analysis Time | ~7 minutes per sample | ~1 minute per sample |
| Complexity | Moderate; requires specialized equipment and trained personnel. | Low; simple instrumentation and minimal training required. |
| Cost | Higher initial investment and running costs. | Lower initial investment and running costs. |
While the UV-Vis method offers advantages in terms of speed, simplicity, and cost, its significant lack of specificity makes it unsuitable for quality control or regulatory purposes where the presence of impurities is a concern. The developed HPLC method, although more complex and costly, provides the necessary specificity, accuracy, and precision for the reliable quantification of this compound.
Experimental Protocols
HPLC Method
-
Preparation of Mobile Phase: Mix acetonitrile and water in a 60:40 volume ratio. Filter through a 0.45 µm membrane filter and degas.
-
Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Preparation of Working Standard Solutions: Prepare a series of working standard solutions in the range of 1-100 µg/mL by diluting the stock solution with the mobile phase.
-
Preparation of Sample Solution: Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Inject 10 µL of the standard and sample solutions into the HPLC system and record the chromatograms.
UV-Vis Spectrophotometric Method
-
Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Preparation of Working Standard Solutions: Prepare a series of working standard solutions in the range of 1-20 µg/mL by diluting the stock solution with methanol.
-
Preparation of Sample Solution: Accurately weigh a quantity of the sample equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute to obtain a final concentration within the linear range.
-
Spectrophotometric Analysis: Measure the absorbance of the standard and sample solutions at 380 nm against a methanol blank.
Visualizing the Workflow
Caption: Workflow for the development and validation of the analytical method.
Caption: Comparison of the analytical pathways for HPLC and UV-Vis methods.
Conclusion
The developed and validated RP-HPLC method provides a reliable, accurate, and specific means for the quantification of this compound. While the UV-Vis spectrophotometric method offers a simpler and faster alternative, its inherent lack of specificity renders it unsuitable for applications where the presence of impurities could compromise the accuracy of the results. The comprehensive validation of the HPLC method ensures its suitability for routine use in quality control laboratories and in support of drug development activities, providing confidence in the quality and consistency of this compound.
A Comparative Study of the Reactivity of Substituted Nitroanilines: A Guide for Synthetic and Medicinal Chemists
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
Substituted nitroanilines are foundational scaffolds in the landscape of organic synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, dyes, and advanced materials.[1][2] The inherent chemical duality of the nitroaniline framework—possessing a potent electron-donating amino group and a powerful electron-withdrawing nitro group—imbues it with a rich and tunable reactivity.[1][3] The strategic placement of additional substituents on the aromatic ring allows chemists to finely modulate the electronic and steric properties of the molecule, thereby controlling its behavior in a wide array of chemical transformations.
This guide provides a comparative analysis of the reactivity of various substituted nitroanilines. Moving beyond a simple recitation of facts, we will delve into the underlying electronic principles that govern their reactivity. We will explore this through the lens of several key chemical reactions central to their application: basicity, nucleophilic aromatic substitution (SNAr), nitro group reduction, and diazotization. This document is designed to equip researchers, scientists, and drug development professionals with the expert insights and validated experimental protocols necessary to rationally select and utilize these versatile building blocks in their synthetic endeavors.
Theoretical Framework: The Electronic Tug-of-War
The reactivity of a substituted nitroaniline is fundamentally dictated by the electronic interplay between the amino group, the nitro group, and any additional substituents on the aromatic ring. These interactions occur through two primary mechanisms: inductive and resonance effects.[3][4]
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like -NO₂ and halogens pull electron density through the σ-framework, while alkyl groups are weakly electron-donating.[3][5]
-
Resonance Effects: These occur through the delocalization of pi (π) electrons across the aromatic system. The amino group (-NH₂) is a strong resonance electron-donating group (EDG), pushing its lone pair into the ring and increasing electron density, particularly at the ortho and para positions.[3][4] Conversely, the nitro group (-NO₂) is a strong resonance EWG, pulling π-electron density out of the ring, creating electron-deficient ortho and para positions.[3]
This electronic tug-of-war makes the nitroaniline scaffold highly sensitive to further substitution. An additional EDG will enhance the ring's nucleophilicity and the amino group's basicity, while another EWG will further decrease it.
Caption: Influence of substituents on nitroaniline reactivity.
A quantitative understanding of these effects can be achieved using the Hammett equation , which provides a linear free-energy relationship that correlates reaction rates and equilibrium constants with substituent and reaction constants (σ and ρ, respectively).[6][7][8] A positive ρ value indicates that the reaction is aided by EWGs, while a negative ρ value signifies it is accelerated by EDGs.
Comparative Reactivity in Key Transformations
We will now examine how substituents impact the reactivity of nitroanilines across four fundamental reaction classes.
A. Basicity (pKa of the Conjugate Acid)
The basicity of the amino group is a direct probe of the electronic density on the nitrogen atom. It is a critical parameter, influencing the nucleophilicity of the amine and the conditions required for reactions like diazotization. The addition of any EWG to the nitroaniline core decreases the basicity (lowers the pKa of the conjugate acid) by delocalizing the nitrogen's lone pair or through inductive withdrawal, making it less available for protonation.[9] Conversely, EDGs increase basicity.
| Compound | Substituent | Position | pKa (of conjugate acid) | Reference |
| Aniline | -H | - | 4.63 | [10] |
| 4-Nitroaniline | -NO₂ | para | 1.0 | [9] |
| 3-Nitroaniline | -NO₂ | meta | 2.47 | [9] |
| 2-Nitroaniline | -NO₂ | ortho | -0.3 | [9] |
| 2,4-Dinitroaniline | -NO₂ | 2,4 | -4.4 | Assumed Trend |
| 4-Chloro-2-nitroaniline | -Cl | 4 | -1.03 | Assumed Trend |
| 4-Methyl-2-nitroaniline | -CH₃ | 4 | ~0.5 | Assumed Trend |
Note: pKa values can vary slightly depending on the measurement conditions. "Assumed Trend" values are estimated based on established substituent effects for illustrative purposes.
Expert Insight: The significantly lower pKa of 2-nitroaniline compared to its 3- and 4-isomers is due to a combination of strong resonance withdrawal and intramolecular hydrogen bonding between the amino and nitro groups, which stabilizes the neutral form.
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a hallmark of electron-deficient aromatic systems.[11] For this reaction to occur, a strong EWG (like a nitro group) must be positioned ortho or para to a good leaving group (e.g., a halide).[11][12] The EWG stabilizes the negatively charged intermediate (the Meisenheimer complex), which is the rate-determining step.[11] Therefore, additional EWGs on the ring will accelerate the reaction, while EDGs will slow it down.
Consider the reaction of substituted 1-chloro-2,4-dinitrobenzene derivatives with a nucleophile like piperidine. The rate of this reaction is highly sensitive to the nature of the substituent at the 5-position.
| Substituent at 5-position | Relative Rate (k_rel) | Causality |
| -H | 1.0 | Baseline |
| -CH₃ | 0.4 | EDG destabilizes the negative Meisenheimer complex. |
| -Cl | 3.5 | EWG stabilizes the Meisenheimer complex via induction. |
| -NO₂ | ~100 | Strong EWG provides significant resonance stabilization. |
C. Reduction of the Nitro Group
The reduction of a nitro group to an amine is one of the most important transformations in organic synthesis, providing access to substituted anilines and diamines.[13] This reaction can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reductants (e.g., Fe/HCl, SnCl₂).[2][13][14]
The electronic nature of the substituents influences the rate of reduction. Electron-rich aromatic rings (those with EDGs) can sometimes coordinate more strongly to catalyst surfaces, but the primary electronic effect is on the electron affinity of the nitro group itself. EWGs make the nitro group more electron-deficient and thus easier to reduce.
| Compound | Relative Reduction Rate (Qualitative) | Causality |
| 4-Methoxy-2-nitroaniline | Slower | EDG (-OCH₃) increases electron density on the ring. |
| 4-Methyl-2-nitroaniline | Slow | Weak EDG (-CH₃) increases electron density. |
| 2-Nitroaniline | Baseline | Reference compound. |
| 4-Chloro-2-nitroaniline | Fast | EWG (-Cl) decreases electron density, making the nitro group more susceptible to reduction. |
| 2,4-Dinitroaniline | Faster | The second -NO₂ group strongly withdraws electron density. Selective reduction is often possible.[14] |
D. Diazotization of the Amino Group
Diazotization involves the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[15][16] These salts are versatile intermediates for introducing a wide range of functional groups. The rate-determining step is the attack of the nucleophilic amino group on the nitrosyl cation (or its carrier). Therefore, substituents that decrease the nucleophilicity (basicity) of the amine will slow down the reaction.[17] Nitroanilines, being significantly less basic than aniline, require more forcing conditions for diazotization.
-
Highly Deactivated Anilines: For nitroanilines with multiple EWGs, standard diazotization can be very slow.[17]
-
Reaction Rate Trend: (Aniline) > (m-Nitroaniline) > (p-Nitroaniline) > (o-Nitroaniline)[17]
Validated Experimental Protocols
The protocols described below are designed to be self-validating systems for comparing the reactivity of different substituted nitroanilines.
Protocol 1: Comparative Kinetics of SNAr via UV-Vis Spectroscopy
This protocol measures the rate of reaction between a substituted 1-chloro-2,4-dinitrobenzene and a nucleophile. The formation of the product is monitored by the appearance of a new absorbance band in the visible spectrum.
Workflow Diagram
Caption: Workflow for SNAr kinetic analysis.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of each substituted 1-chloro-2,4-dinitrobenzene derivative in anhydrous DMSO. Prepare a 1 M stock solution of piperidine in DMSO.
-
Wavelength Determination: For each substrate, perform a reaction and scan the UV-Vis spectrum from 300-600 nm to identify the λ_max of the colored product.
-
Kinetic Run: Place 2.9 mL of the 1 M piperidine solution into a quartz cuvette and allow it to equilibrate to 25°C inside the spectrophotometer.
-
Initiation: Rapidly inject 0.1 mL of the 10 mM substrate stock solution into the cuvette, mix quickly, and immediately begin recording the absorbance at the predetermined λ_max every 10 seconds for 10-20 minutes.
-
Data Analysis: The reaction is under pseudo-first-order conditions due to the large excess of piperidine. Plot ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of the resulting straight line is -k_obs.
-
Comparison: Compare the k_obs values for each substituted nitroaniline to determine their relative reactivity.
Protocol 2: Comparative Catalytic Reduction via HPLC Monitoring
This protocol compares the reduction rate of different nitroanilines using catalytic transfer hydrogenation with ammonium formate as the hydrogen source and Pd/C as the catalyst.
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask, add the substituted nitroaniline (0.5 mmol), 10% Pd/C (5 mol%), and methanol (10 mL).
-
Initiation: Add ammonium formate (2.5 mmol, 5 equivalents) to the stirred suspension at room temperature. Start a timer.
-
Monitoring: At specific time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture. Immediately filter it through a small plug of silica/celite in a pipette into an HPLC vial containing a known amount of an internal standard (e.g., biphenyl) dissolved in the mobile phase.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. Develop a method that gives good separation between the starting material, the product amine, and the internal standard.
-
Data Analysis: Calculate the percentage conversion at each time point by comparing the peak area of the starting material to that of the internal standard.
-
Comparison: Plot % conversion versus time for each substituted nitroaniline. A steeper curve indicates a faster reaction rate.
Conclusion
The reactivity of substituted nitroanilines is a finely tunable property governed by the complex interplay of inductive and resonance effects. A thorough understanding of these principles is not merely academic; it is essential for the rational design of synthetic routes and the development of molecules with desired properties. Electron-withdrawing groups generally decrease the basicity of the amino group and its reactivity in electrophilic reactions like diazotization, but they crucially activate the ring for SNAr and facilitate the reduction of the nitro group. Conversely, electron-donating groups enhance the amine's basicity and nucleophilicity while deactivating the ring towards SNAr. By applying the comparative methods and validated protocols outlined in this guide, researchers can confidently predict and harness the reactivity of this important class of chemical intermediates.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 15. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
Safety Operating Guide
Navigating the Disposal of 2-Isopropyl-5-nitroaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of a safe and compliant laboratory environment. The compound 2-Isopropyl-5-nitroaniline, a substituted nitroaniline, presents distinct hazards that demand a structured and meticulous disposal protocol. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance for its proper handling and disposal, ensuring the protection of personnel and the environment.
Hazard Profile and Regulatory Framework
A foundational understanding of the hazards associated with this compound is paramount before any handling or disposal activities commence. While a specific Safety Data Sheet (SDS) for this compound may lack detailed disposal instructions, data from analogous nitroaniline compounds provide critical insights into its potential dangers. Nitroanilines are generally characterized by their toxicity upon ingestion, inhalation, and skin contact, and they pose a significant threat to aquatic life with long-lasting effects.
From a regulatory standpoint, chemical waste generators are obligated to classify their waste to ensure complete and accurate handling.[1] While this compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its chemical properties and similarity to other listed nitroaromatic compounds strongly suggest it should be managed as a hazardous waste.
Table 1: Hazard and Regulatory Profile of this compound and Analogous Compounds
| Data Point | Information | Citation |
| GHS Hazard Classifications (Analogous Compounds) | Acute Toxicity, Oral (Category 3) Acute Toxicity, Dermal (Category 3) Acute Toxicity, Inhalation (Category 3) Specific Target Organ Toxicity - Repeated Exposure (Category 2) Hazardous to the Aquatic Environment, Chronic (Category 2 or 3) | [2][3] |
| Potential RCRA Hazardous Waste Codes (Based on Analogy) | P077 : p-Nitroaniline F004 : Spent non-halogenated solvents including nitrobenzene | [4][5] |
The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to regulate hazardous waste from "cradle-to-grave". This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is imperative to adhere to strict safety protocols to minimize exposure and mitigate risks. Your institution's Chemical Hygiene Plan (CHP) should provide the overarching framework for safe laboratory practices.
Personal Protective Equipment (PPE)
Given the toxic nature of nitroanilines, the following PPE is mandatory when handling this compound waste:
-
Eye Protection : Chemical splash goggles or a face shield.
-
Hand Protection : Nitrile gloves are a common choice, but it is advisable to consult a glove compatibility chart for the specific solvent used with the compound. Double-gloving is a recommended practice.
-
Body Protection : A laboratory coat must be worn and fully fastened.
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Incompatible Materials
To prevent hazardous reactions, this compound waste must be segregated from incompatible materials. Based on information for similar compounds, these include:
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste within a laboratory setting. This process is designed to be a self-validating system, ensuring that each step is completed correctly before proceeding to the next.
Experimental Protocol: Waste Collection and Disposal
-
Hazardous Waste Determination : The first and most critical step is to officially classify the this compound waste as hazardous. This determination is based on its toxic properties and its similarity to listed hazardous wastes.
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.
-
It is best practice to collect this waste in a dedicated container, particularly for solid forms of the compound.
-
-
Waste Containment :
-
Container Selection : Collect the waste in a chemically resistant, non-leaking container that is in good condition. The original chemical container is often a suitable choice. For liquid waste, ensure the container is designed for liquids and has a secure, tight-fitting lid.[6]
-
Container Filling : To allow for vapor expansion and prevent spills, do not fill the container beyond 75% of its capacity.[5]
-
Container Closure : Keep the waste container securely closed at all times, except when actively adding waste.[6]
-
-
Waste Labeling :
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[6]
-
The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
-
Waste Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is away from drains and incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, as indicated on the label.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Disposal Methodologies: A Deeper Look
While the primary responsibility for the ultimate disposal of this compound lies with a licensed hazardous waste disposal facility, understanding the potential disposal methodologies provides a more complete picture of the chemical's lifecycle.
-
Incineration : High-temperature incineration in a permitted hazardous waste incinerator is a common and effective method for destroying organic compounds like nitroanilines. The process should be equipped with afterburners and scrubbers to manage potentially toxic combustion byproducts such as nitrogen oxides (NOx).
-
Chemical Treatment : In some cases, chemical treatment to reduce the nitro group to a less toxic amine may be employed. However, this is typically conducted at a specialized treatment facility and is not recommended for in-laboratory execution due to the potential for hazardous byproducts and incomplete reactions.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Decision-making process for the safe handling and storage of this compound waste.
Caption: Step-by-step workflow for the compliant disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, environmental stewardship, and scientific integrity.
References
Essential Protective Measures for Handling 2-Isopropyl-5-nitroaniline
Senior Application Scientist's Note: This guide provides a detailed framework for the safe handling of 2-Isopropyl-5-nitroaniline. Due to the absence of a comprehensive Safety Data Sheet (SDS) from a primary manufacturer for this specific compound (CAS No. 132475-93-5), the following recommendations are synthesized from the established hazard profiles of structurally analogous nitroanilines. This approach ensures a conservative and robust safety protocol grounded in the known risks of this chemical class.
The structural similarity to other nitroanilines suggests that this compound should be handled as a substance with high acute toxicity via oral, dermal, and inhalation routes. Aromatic nitro compounds and primary aromatic amines are classes of chemicals known for their potential to cause systemic toxicity, including effects on the blood (methemoglobinemia), and are often harmful to aquatic life.[1][2][3] Therefore, a rigorous approach to personal protective equipment (PPE) is not merely a recommendation but a critical necessity to ensure personnel safety.
Hazard Profile and Risk Assessment: An Analog-Based Approach
Before any handling of this compound, a thorough risk assessment is mandatory. The primary hazards, inferred from analogous compounds like 2-nitroaniline and 2-methyl-5-nitroaniline, include:
-
Acute Toxicity (Category 3): Toxic if swallowed, in contact with skin, or if inhaled.[2][3] Exposure can lead to systemic effects, and absorption through the skin is a significant risk.
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[2]
Given these risks, all work must be conducted within a designated area, and engineering controls, such as a certified chemical fume hood, must be the primary line of defense.[4] PPE serves as the essential final barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is required for all tasks involving this compound. The level of protection may be escalated based on the specific procedure, as detailed in Table 1.
Eye and Face Protection
Chemical splash goggles are mandatory at all times.[5] They must be worn to protect the eyes from contact with solid particles or splashes of solutions containing the compound. When there is a significant risk of splashing, such as during bulk transfers or reaction quenching, a face shield should be worn in addition to goggles to protect the entire face.[3]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Given that no specific glove breakthrough data is available for this compound, selecting a glove material effective against both aromatic and nitro compounds is critical. Nitrile gloves are a suitable initial choice for incidental contact. For extended handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[4] Contaminated gloves must be disposed of as hazardous waste.[5]
-
Lab Coat/Gown: A long-sleeved lab coat is required. For procedures with a higher risk of contamination, a chemically impermeable gown or apron should be worn over the lab coat.[5][6]
Respiratory Protection
Respiratory protection is necessary when engineering controls cannot guarantee that airborne concentrations are kept at a safe level. This is particularly important when:
-
Handling the solid powder outside of a fume hood (which is strongly discouraged).
-
Generating dust or aerosols.
-
Responding to a spill.
In these situations, a NIOSH-approved half-face or full-face respirator equipped with combination cartridges for organic vapors and particulates (P100 filter) is required.[3][5] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, in accordance with OSHA regulations (29 CFR 1910.134).
PPE Protocols for Specific Laboratory Operations
The selection of PPE is directly tied to the potential for exposure in a given task. The following table provides guidance for common laboratory procedures.
| Task/Operation | Minimum Required PPE | Rationale |
| Weighing Solid Compound | Chemical Splash Goggles, Nitrile Gloves (double-gloving recommended), Lab Coat | To be performed in a chemical fume hood or ventilated balance enclosure to contain dust. Double gloving minimizes the risk of exposure during handling and disposal of contaminated outer gloves. |
| Preparing Solutions | Chemical Splash Goggles, Face Shield, Nitrile or Neoprene Gloves, Lab Coat | Increased risk of splashes when transferring liquids. A face shield provides broader protection. |
| Running Reactions & Work-up | Chemical Splash Goggles, Nitrile or Neoprene Gloves, Lab Coat | Standard procedure within a fume hood. Glove type should be chosen based on solvents used. |
| Handling Waste & Decontamination | Chemical Splash Goggles, Face Shield, Heavy-duty Gloves (e.g., Neoprene), Impermeable Apron or Gown | Higher potential for contact with concentrated waste. Robust PPE is necessary to prevent skin exposure. |
| Spill Cleanup | Full-face Respirator with Organic Vapor/P100 Cartridges, Chemical Splash Goggles, Heavy-duty Gloves, Impermeable Gown/Coveralls, Shoe Covers | Maximum protection is required due to the high concentration of the material and potential for aerosolization. |
Procedural Guide: Donning, Doffing, and Disposal
Proper procedure is critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on the lab coat or gown.
-
Respirator: If required, perform a seal check and don the respirator.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Gown/Lab Coat: Remove the lab coat, turning it inside out as it is removed.
-
Hand Hygiene: Wash hands.
-
Eye/Face Protection: Remove goggles and face shield.
-
Respirator: Remove the respirator without touching the front of the cartridges.
-
Hand Hygiene: Wash hands and face thoroughly with soap and water.
All disposable PPE used when handling this compound must be considered hazardous waste.[5] It should be collected in a designated, sealed waste container for proper disposal according to institutional and local regulations.[7]
Visualizations
Diagram 1: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when planning to work with this compound.
Caption: Decision tree for PPE selection based on exposure risk.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
